molecular formula C25H33F2N6O8P B11927910 AL-611

AL-611

Cat. No.: B11927910
M. Wt: 614.5 g/mol
InChI Key: ZPUNZSJZZGWNSN-UNWTUYFGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AL-611 is a useful research compound. Its molecular formula is C25H33F2N6O8P and its molecular weight is 614.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H33F2N6O8P

Molecular Weight

614.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C25H33F2N6O8P/c1-6-37-19-17-18(30-23(28)31-19)33(13-29-17)22-24(5,26)21(35)25(27,40-22)12-38-42(36,41-16-10-8-7-9-11-16)32-15(4)20(34)39-14(2)3/h7-11,13-15,21-22,35H,6,12H2,1-5H3,(H,32,36)(H2,28,30,31)/t15-,21-,22+,24+,25+,42?/m0/s1

InChI Key

ZPUNZSJZZGWNSN-UNWTUYFGSA-N

Isomeric SMILES

CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@]([C@@H]([C@](O3)(COP(=O)(N[C@@H](C)C(=O)OC(C)C)OC4=CC=CC=C4)F)O)(C)F)N

Canonical SMILES

CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)(COP(=O)(NC(C)C(=O)OC(C)C)OC4=CC=CC=C4)F)O)(C)F)N

Origin of Product

United States

Foundational & Exploratory

AL-611: A Technical Guide to its Mechanism of Action Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of AL-611, a potent nucleotide analogue inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document details the molecular interactions, enzymatic inhibition, and cellular activity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction to this compound and its Target: HCV NS5B Polymerase

Hepatitis C is a liver disease caused by the Hepatitis C Virus, a single-stranded RNA virus. A critical enzyme for the replication of the HCV genome is the RNA-dependent RNA polymerase (RdRp) known as non-structural protein 5B (NS5B). This enzyme is the catalytic core of the HCV replication complex and is responsible for synthesizing new viral RNA genomes.[1][2] Due to its essential role in the viral life cycle and the absence of a human homologue, NS5B is a prime target for direct-acting antiviral (DAA) therapies.

This compound is a phosphoramidate prodrug of a 2',4'-substituted guanosine nucleotide analogue designed to target the HCV NS5B polymerase.[3][4] As a prodrug, this compound is designed for efficient oral delivery and intracellular conversion to its active triphosphate form, which then acts as a competitive inhibitor of the NS5B polymerase.[3][4]

The HCV Replication Cycle and the Role of NS5B

The replication of HCV is a multi-step process that occurs in the cytoplasm of infected hepatocytes.[5][6] The virus enters the cell, and its RNA genome is translated into a single polyprotein, which is then cleaved by viral and host proteases into structural and non-structural proteins.[2][5] The non-structural proteins, including NS5B, assemble into a replication complex associated with intracellular membranes, forming a "membranous web" where RNA replication takes place.[1]

The NS5B polymerase catalyzes the synthesis of a negative-strand RNA intermediate using the positive-strand viral genome as a template. This negative-strand intermediate then serves as a template for the synthesis of new positive-strand viral genomes.[1][2] These newly synthesized genomes can be translated into more viral proteins, used for further replication, or packaged into new virus particles to be released from the cell.[2]

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_replication Replication Complex Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyprotein Uncoating->Translation Processing 4. Polyprotein Processing Translation->Processing Replication 5. RNA Replication (Membranous Web) Processing->Replication Replication->Translation Further Translation Assembly 6. Viral Assembly Replication->Assembly Release 7. Viral Release Assembly->Release HCV_virion HCV Virion Release->HCV_virion New Virions PositiveRNA Positive-strand RNA Genome NS5B NS5B Polymerase PositiveRNA->NS5B Template NegativeRNA Negative-strand RNA Intermediate NS5B->NegativeRNA Synthesis NewPositiveRNA New Positive-strand RNA Genomes NS5B->NewPositiveRNA Synthesis NegativeRNA->NS5B Template HCV_virion->Entry AL611_Activation AL611 This compound (Prodrug) Intermediate Monophosphate Intermediate AL611->Intermediate Intracellular Enzymes Diphosphate Diphosphate Intermediate->Diphosphate Cellular Kinases Triphosphate Active Triphosphate Diphosphate->Triphosphate Cellular Kinases NS5B_Inhibition cluster_replication HCV RNA Replication NS5B NS5B Polymerase RNA_Elongation RNA Chain Elongation NS5B->RNA_Elongation Chain_Termination Chain Termination NS5B->Chain_Termination RNA_Template Viral RNA Template RNA_Template->NS5B binds NTPs Natural Nucleoside Triphosphates (ATP, CTP, GTP, UTP) NTPs->NS5B incorporates AL611_TP This compound Triphosphate AL611_TP->NS5B competes with GTP & incorporates Replicon_Assay_Workflow Start Start: HCV Replicon-containing Huh-7 cells Seed_Cells 1. Seed cells in multi-well plates Start->Seed_Cells Add_Compound 2. Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate 3. Incubate for 72 hours Add_Compound->Incubate Measure_Luciferase 4. Measure Luciferase Activity Incubate->Measure_Luciferase Analyze_Data 5. Calculate EC50 Measure_Luciferase->Analyze_Data End End: Determine antiviral potency Analyze_Data->End

References

AL-611: A Guanosine Nucleotide Analogue for the Treatment of Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a novel guanosine nucleotide analogue developed for the treatment of Hepatitis C Virus (HCV) infection. As a nucleoside analogue, this compound is designed to be orally administered and subsequently metabolized within the body to its active triphosphate form. This active metabolite then acts as a potent and selective inhibitor of the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[1][2] By mimicking the natural guanosine nucleotide, the triphosphate of this compound's parent compound is incorporated into the nascent viral RNA chain, leading to premature chain termination and the halting of viral replication.[1][2] This guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro activity, and pharmacokinetic profile in preclinical models.

Data Summary

The following tables summarize the key quantitative data for this compound and its active triphosphate form.

Table 1: In Vitro Activity of this compound and its Triphosphate Metabolite

CompoundAssayGenotypeIC50 / EC50 (nM)
This compound TriphosphateHCV NS5B Polymerase Assay1b130
This compoundHCV Replicon Assay1b5

Data extracted from Wang G, et al. J Med Chem. 2020.

Table 2: Intracellular Nucleoside Triphosphate (NTP) Formation

Cell TypeCompoundConcentration (µM)Time (h)NTP Level (pmol/10^6 cells)
Primary Human HepatocytesThis compound124High (Specific values not publicly available)

Information based on statements in Wang G, et al. J Med Chem. 2020, indicating high levels of the nucleoside 5'-triphosphate were observed.[1][2]

Mechanism of Action

This compound is a phosphoramidate prodrug, a chemical modification designed to enhance its oral bioavailability and facilitate its entry into hepatocytes, the primary site of HCV replication. Once inside the hepatocyte, the phosphoramid हमरate moiety is cleaved by cellular enzymes to release the monophosphate of the guanosine nucleoside analogue. This monophosphate is then further phosphorylated by host cell kinases to its active triphosphate form.

The active triphosphate metabolite of this compound's parent compound acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It mimics the natural guanosine triphosphate and is incorporated into the elongating viral RNA strand. However, due to modifications in its sugar moiety, the incorporated analogue prevents the addition of the next nucleotide, thereby causing premature chain termination and inhibiting viral replication.

This compound Mechanism of Action cluster_0 Intracellular Metabolism This compound (Prodrug) This compound (Prodrug) Hepatocyte Hepatocyte This compound (Prodrug)->Hepatocyte Oral Administration This compound Monophosphate This compound Monophosphate Hepatocyte->this compound Monophosphate Esterases Phosphamidases This compound Diphosphate This compound Diphosphate This compound Monophosphate->this compound Diphosphate Host Kinases This compound Triphosphate (Active) This compound Triphosphate (Active) This compound Diphosphate->this compound Triphosphate (Active) Host Kinases HCV NS5B Polymerase HCV NS5B Polymerase This compound Triphosphate (Active)->HCV NS5B Polymerase Inhibition Viral RNA Replication Viral RNA Replication This compound Triphosphate (Active)->Viral RNA Replication Incorporation Chain Termination Chain Termination Viral RNA Replication->Chain Termination

Figure 1: Mechanism of action of this compound.

Experimental Protocols

HCV NS5B Polymerase Assay

The inhibitory activity of the triphosphate form of this compound's parent compound against the HCV NS5B polymerase was determined using an in vitro enzymatic assay. A detailed protocol based on standard methodologies is as follows:

  • Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (genotype 1b) was purified. A synthetic RNA template and a complementary primer were used to initiate RNA synthesis.

  • Reaction Mixture: The assay was performed in a reaction buffer containing Tris-HCl, MgCl2, DTT, KCl, and a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one of them being radiolabeled (e.g., [α-³²P]GTP) for detection.

  • Inhibition Assay: The triphosphate of this compound's parent compound was serially diluted and pre-incubated with the NS5B polymerase and the template-primer complex.

  • Initiation and Elongation: The reaction was initiated by the addition of the NTP mixture. The reaction was allowed to proceed at 30°C for a specified time.

  • Quenching and Detection: The reaction was stopped by the addition of EDTA. The newly synthesized radiolabeled RNA was captured on a filter membrane and the unincorporated nucleotides were washed away. The radioactivity on the filter, corresponding to the amount of synthesized RNA, was quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, was calculated by fitting the dose-response data to a sigmoidal curve.

HCV NS5B Polymerase Assay Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Prepare Reaction Mix Prepare Reaction Mix (Buffer, MgCl2, DTT, KCl) Add NS5B & Template/Primer Add NS5B Polymerase and RNA Template/Primer Prepare Reaction Mix->Add NS5B & Template/Primer Add this compound-TP Add Serially Diluted This compound Triphosphate Add NS5B & Template/Primer->Add this compound-TP Initiate Reaction Initiate with NTPs (including [α-³²P]GTP) Add this compound-TP->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Stop Reaction with EDTA Incubate->Stop Reaction Capture RNA Capture Radiolabeled RNA on Filter Stop Reaction->Capture RNA Wash & Count Wash and Quantify Radioactivity Capture RNA->Wash & Count Calculate IC50 Calculate IC50 Value Wash & Count->Calculate IC50

Figure 2: Workflow for the HCV NS5B polymerase assay.
HCV Replicon Assay

The antiviral activity of this compound in a cellular context was evaluated using an HCV replicon assay. This assay utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA that can replicate autonomously.

  • Cell Culture: Huh-7 cells containing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene were cultured in DMEM supplemented with fetal bovine serum and G418 (for selection of replicon-containing cells).

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound.

  • Incubation: The plates were incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Luciferase Assay: After incubation, the cells were lysed, and the luciferase activity, which is proportional to the level of HCV RNA replication, was measured using a luminometer.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using a CellTiter-Glo assay) was performed to assess the effect of the compound on cell viability.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, was determined from the dose-response curve of the luciferase signal. The CC50 (50% cytotoxic concentration) was also determined to calculate the selectivity index (SI = CC50/EC50).

Determination of Intracellular Nucleoside Triphosphate Levels

The formation of the active triphosphate metabolite of this compound's parent compound in primary human hepatocytes was quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Cell Treatment: Primary human hepatocytes were incubated with this compound at a specified concentration for various time points.

  • Cell Lysis and Extraction: After incubation, the cells were washed with cold phosphate-buffered saline and lysed with a cold extraction solution (e.g., 70% methanol) to precipitate proteins and extract the intracellular metabolites.

  • Sample Preparation: The cell lysates were centrifuged to remove cell debris, and the supernatant containing the nucleotides was collected and dried. The dried extract was then reconstituted in a suitable buffer for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The reconstituted samples were injected into an LC-MS/MS system. The separation of the triphosphate metabolite from other cellular nucleotides was achieved using an appropriate HPLC column (e.g., an anion-exchange column). The detection and quantification of the triphosphate were performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Quantification: The concentration of the triphosphate metabolite was determined by comparing its peak area to a standard curve generated with a known amount of the synthesized triphosphate standard. The results were normalized to the number of cells.

Clinical Development

A Phase 1 clinical trial (NCT03253471) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and patients with HCV infection. However, the trial was terminated due to a strategic decision by the sponsoring company to discontinue the development of their portfolio of compounds for the treatment of hepatitis C. As a result, no clinical data from this study has been publicly released.

Conclusion

This compound is a promising guanosine nucleotide analogue prodrug that demonstrates potent inhibition of HCV replication in preclinical studies. Its mechanism of action, targeting the essential NS5B polymerase, and its efficient conversion to the active triphosphate form in hepatocytes highlight its potential as an antiviral agent. While its clinical development was halted due to strategic reasons, the preclinical data for this compound provide valuable insights for the design and development of future nucleoside analogue inhibitors for the treatment of viral diseases.

References

The Discovery and Synthesis of AL-611: A Novel Anti-HCV Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery, synthesis, and preclinical evaluation of AL-611, a novel phosphoramidate prodrug of a guanosine nucleotide analog. This compound was identified as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying mechanism of action of this compound, intended for professionals in the field of drug development and virology.

Introduction

Chronic hepatitis C (CHC) is a significant global health issue caused by the hepatitis C virus.[1][2] While direct-acting antiviral (DAA) therapies have achieved high cure rates, there is an ongoing need for new agents with improved profiles, such as shorter treatment durations.[1][2] The HCV NS5B polymerase is a prime target for antiviral drug development due to its essential role in viral RNA replication.[3][4] this compound emerged from a research program focused on the synthesis and evaluation of 2',3'- and 2',4'-substituted guanosine nucleotide analogs as HCV NS5B polymerase inhibitors.[1][2]

Mechanism of Action

This compound is a phosphoramidate prodrug, designed to efficiently deliver its active triphosphate form into hepatocytes.[5] Once inside the cell, this compound undergoes metabolic activation to the corresponding nucleoside 5'-triphosphate. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural substrate, it becomes incorporated into the growing viral RNA chain, leading to chain termination and halting viral replication.

AL-611_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte AL-611_Prodrug This compound (Prodrug) AL-611_Nucleoside Guanosine Nucleoside Analogue AL-611_Prodrug->AL-611_Nucleoside Metabolic Activation Active_Triphosphate Active 5'-Triphosphate AL-611_Nucleoside->Active_Triphosphate Phosphorylation HCV_NS5B HCV NS5B Polymerase Active_Triphosphate->HCV_NS5B Chain_Termination Chain Termination Active_Triphosphate->Chain_Termination Incorporation into Viral RNA RNA_Replication Viral RNA Replication HCV_NS5B->RNA_Replication Catalyzes Chain_Termination->RNA_Replication Inhibits

Caption: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of a modified guanosine nucleoside. A key step in the synthesis is the stereoselective introduction of the phosphoramidate moiety at the 5'-hydroxyl group of the nucleoside. This is crucial as this compound is a specific P-isomer (Sp-diastereomer), which has been shown to be the more potent of the two possible diastereomers. The synthesis of the precursor nucleosides is based on established procedures. The final phosphoramidate prodrugs are often purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

AL-611_Synthesis_Workflow Start Starting Materials (Guanosine Analogues) Nucleoside_Synthesis Synthesis of Modified Guanosine Nucleoside Start->Nucleoside_Synthesis Phosphoramidation Stereoselective Phosphoramidation Nucleoside_Synthesis->Phosphoramidation Diastereomer_Mixture Diastereomeric Mixture (Rp and Sp isomers) Phosphoramidation->Diastereomer_Mixture Purification RP-HPLC Purification Diastereomer_Mixture->Purification This compound This compound (Sp-diastereomer) Purification->this compound

Caption: Generalized synthesis workflow for this compound.

Quantitative Data

This compound and its active triphosphate form have demonstrated potent inhibitory activity in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of HCV NS5B Polymerase

CompoundTargetAssayIC50 (μM)
This compound (triphosphate)HCV NS5B PolymeraseEnzyme Inhibition Assayas low as 0.13

Table 2: Anti-HCV Activity in Cell-Based Replicon Assays

CompoundHCV GenotypeAssayEC50 (nM)
This compound (prodrug)Genotype 1b (GT1b)HCV Replicon Assayas low as 5
This compound (prodrug)Genotype 2a (GT2a)HCV Replicon AssayData not specified

Table 3: In Vivo and In Vitro Metabolism

Study TypeSystemKey Finding
In VitroPrimary Human HepatocytesHigh levels of the active nucleoside 5'-triphosphate observed.
In VivoDog Model (oral administration)High levels of the active nucleoside 5'-triphosphate observed in the liver.

Experimental Protocols

The following are representative protocols for the key assays used in the evaluation of this compound. These are based on standard methodologies in the field.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of the triphosphate form of the nucleoside analog to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

  • Enzyme and Template Preparation: Purified recombinant HCV NS5B protein and a suitable RNA template (e.g., a homopolymeric template like poly(C) with a complementary primer) are prepared.

  • Reaction Mixture: A reaction mixture is prepared containing buffer, salts (e.g., MnCl2), dithiothreitol (DTT), and ribonucleotides (ATP, CTP, UTP, and GTP), one of which is radiolabeled or fluorescently tagged.

  • Inhibitor Addition: The test compound (the 5'-triphosphate of the nucleoside analog) is added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the NS5B enzyme.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).

  • Quenching and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter plate.

  • Detection: The amount of incorporated radiolabeled or fluorescent nucleotide is quantified using a scintillation counter or fluorescence reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the ability of the prodrug to inhibit HCV RNA replication within human hepatoma cells.

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.[6]

  • Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compound (this compound prodrug). A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are included.

  • Incubation: The plates are incubated for a period of 3 days at 37°C.[6]

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. This activity is directly proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay: A parallel assay (e.g., using Calcein AM) is performed to measure the cytotoxicity of the compound on the host cells.[6] This is important to ensure that the observed reduction in replicon levels is due to specific antiviral activity and not cell death.

  • Data Analysis: The EC50 value (the concentration required to inhibit 50% of replicon replication) and the CC50 value (the concentration required to cause 50% cytotoxicity) are calculated. The selectivity index (SI) is determined as the ratio of CC50 to EC50.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay Enzyme_Prep Prepare NS5B Enzyme and RNA Template Reaction_Setup Set up Reaction with Triphosphate & NTPs Enzyme_Prep->Reaction_Setup Incubate_Detect Incubate & Detect RNA Synthesis Reaction_Setup->Incubate_Detect Calculate_IC50 Calculate IC50 Incubate_Detect->Calculate_IC50 Seed_Cells Seed Huh-7 Replicon Cells Treat_Compound Treat with this compound Prodrug Seed_Cells->Treat_Compound Incubate_3d Incubate for 3 Days Treat_Compound->Incubate_3d Assay_Luciferase Measure Luciferase Activity (Efficacy) Incubate_3d->Assay_Luciferase Assay_Cytotoxicity Measure Cytotoxicity Incubate_3d->Assay_Cytotoxicity Calculate_EC50_CC50 Calculate EC50 & CC50 Assay_Luciferase->Calculate_EC50_CC50 Assay_Cytotoxicity->Calculate_EC50_CC50

Caption: Workflow for the evaluation of this compound.

Conclusion

This compound is a promising anti-HCV agent that demonstrates potent inhibition of the viral NS5B polymerase. Its phosphoramidate prodrug design allows for efficient delivery of the active triphosphate to the liver. The preclinical data, including potent in vitro activity and favorable in vivo metabolism, highlight its potential as a component of future HCV treatment regimens. Further clinical evaluation is warranted to determine its safety and efficacy in patients with chronic hepatitis C.

References

Preclinical Profile of Bemnifosbuvir (AL-611) for Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

Bemnifosbuvir, previously known under the developmental codes AL-611 and AT-527, is a novel nucleotide analogue that acts as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] It is a phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[2] This technical guide provides a comprehensive overview of the preclinical data available for bemnifosbuvir, focusing on its antiviral activity, mechanism of action, and safety profile.

Antiviral Activity

Bemnifosbuvir has demonstrated potent and pan-genotypic activity against HCV in in vitro studies. The free base of AT-527, AT-511, was utilized for most in vitro experiments to determine its efficacy.[2]

Table 1: In Vitro Anti-HCV Activity of AT-511 (Bemnifosbuvir)

Parameter HCV Genotypes Value Range Comparison with Sofosbuvir Reference
EC50 1-5 5–28 nM Approximately 10-fold more potent [2]
EC95 All Genotypes < 80 nM 10- to 14-fold more potent in GT-1 and GT-3 replicons [3][4]

| Activity against Sofosbuvir-resistant variants (S282T) | Not specified | Fully active | Up to 58-fold more potent |[2][5] |

Mechanism of Action

Bemnifosbuvir is a prodrug that undergoes intracellular metabolic activation to its active triphosphate form, AT-9010.[1][6] This active metabolite selectively inhibits the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[2]

The activation of bemnifosbuvir is a multi-step enzymatic process within the host cell.[5] The selection of an appropriate cell model is critical when evaluating the in vitro efficacy of bemnifosbuvir due to the cell-line dependent nature of its metabolism.[5]

Bemnifosbuvir Activation Pathway Metabolic Activation of Bemnifosbuvir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) Bemnifosbuvir (Prodrug) Bemnifosbuvir (Prodrug) AT-511 (Monophosphate Prodrug) AT-511 (Monophosphate Prodrug) Bemnifosbuvir (Prodrug)->AT-511 (Monophosphate Prodrug) Cellular Uptake AT-9010 (Active Triphosphate) AT-9010 (Active Triphosphate) AT-511 (Monophosphate Prodrug)->AT-9010 (Active Triphosphate) Phosphorylation Steps HCV NS5B Polymerase Inhibition HCV NS5B Polymerase Inhibition AT-9010 (Active Triphosphate)->HCV NS5B Polymerase Inhibition CatA/CES1 CatA/CES1 CatA/CES1->AT-511 (Monophosphate Prodrug) HINT1 HINT1 HINT1->AT-511 (Monophosphate Prodrug) ADALP1 ADALP1 ADALP1->AT-9010 (Active Triphosphate) GUK1 GUK1 GUK1->AT-9010 (Active Triphosphate) NDPK NDPK NDPK->AT-9010 (Active Triphosphate) In Vitro Antiviral Assay Workflow Workflow for In Vitro HCV Replicon Assay Huh-7 cells with HCV GT1b replicon Huh-7 cells with HCV GT1b replicon Incubation with AT-511 Incubation with AT-511 Huh-7 cells with HCV GT1b replicon->Incubation with AT-511 Antiviral Activity Measurement Antiviral Activity Measurement Incubation with AT-511->Antiviral Activity Measurement Britelite Assay Cytotoxicity Measurement Cytotoxicity Measurement Incubation with AT-511->Cytotoxicity Measurement XTT Assay Data Analysis Data Analysis Antiviral Activity Measurement->Data Analysis Cytotoxicity Measurement->Data Analysis EC50, EC95, TC50 Determination EC50, EC95, TC50 Determination Data Analysis->EC50, EC95, TC50 Determination

References

In Vitro Antiviral Profile of AL-611: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a novel phosphoramidate prodrug of a guanosine nucleotide analogue demonstrating potent in vitro activity against the Hepatitis C Virus (HCV). As a direct-acting antiviral (DAA), its mechanism of action is the targeted inhibition of the HCV NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome. This document provides a comprehensive technical guide to the in vitro antiviral activity of this compound, detailing its efficacy, cytotoxicity, and the experimental protocols utilized in its evaluation.

Core Antiviral Activity

This compound exhibits potent inhibition of HCV replication. In a standard HCV replicon assay, this compound demonstrated a 50% effective concentration (EC50) of 5 nM.[1][2] The active form of the drug, its 5'-triphosphate metabolite, directly inhibits the HCV NS5B polymerase with a 50% inhibitory concentration (IC50) as low as 0.13 μM.[1][2]

Data Presentation

The following tables summarize the key quantitative data on the in vitro antiviral activity and cytotoxicity of this compound and its active triphosphate form.

Compound Assay Cell Line Parameter Value Reference
This compoundHCV Replicon AssayHuh-7EC505 nM[1][2]
This compound TriphosphateHCV NS5B Polymerase Inhibition-IC500.13 μM[1][2]
Compound Assay Cell Line Parameter Value Reference
This compoundCytotoxicity AssayA549CC50> 100 μM
This compoundCytotoxicity AssayHeLaCC50> 100 μM

Mechanism of Action: A Logical Workflow

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram illustrates the logical workflow from the administration of the prodrug to the inhibition of viral replication.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte AL-611_prodrug This compound (Prodrug) AL-611_nucleoside Guanosine Nucleoside Analogue AL-611_prodrug->AL-611_nucleoside Intracellular Delivery AL-611_monophosphate Monophosphate AL-611_nucleoside->AL-611_monophosphate Phosphorylation AL-611_diphosphate Diphosphate AL-611_monophosphate->AL-611_diphosphate Phosphorylation AL-611_triphosphate Active Triphosphate Form AL-611_diphosphate->AL-611_triphosphate Phosphorylation HCV_NS5B HCV NS5B Polymerase AL-611_triphosphate->HCV_NS5B Binds to Active Site Inhibition Inhibition Viral_RNA_Replication Viral RNA Replication HCV_NS5B->Viral_RNA_Replication Catalyzes Inhibition->Viral_RNA_Replication

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound was determined using a stable subgenomic HCV replicon cell line.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a cell-based assay.

Methodology:

  • Cell Line: Huh-7 cells stably expressing a subgenomic HCV replicon containing a luciferase reporter gene are used.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared in cell culture medium and added to the cells. A positive control (e.g., another known HCV inhibitor) and a negative control (vehicle, typically DMSO) are included.

  • Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for HCV replication and the effect of the compound to manifest.

  • Luciferase Assay: After incubation, the cell culture medium is removed, and the cells are lysed. A luciferase substrate is added, and the resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to the negative control (100% replication) and the positive control (0% replication). The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

HCV Replicon Assay Workflow Seed_Cells Seed Huh-7 HCV Replicon Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 Measure_Luminescence->Calculate_EC50

Caption: Workflow for the HCV Replicon Assay.

HCV NS5B Polymerase Inhibition Assay

The direct inhibitory effect of the active triphosphate form of this compound on the HCV NS5B polymerase is assessed using a biochemical assay.

Objective: To determine the 50% inhibitory concentration (IC50) of the active metabolite of this compound against the HCV NS5B RNA-dependent RNA polymerase.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a purified recombinant HCV NS5B polymerase, a synthetic RNA template, and ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]GTP or a fluorescently labeled nucleotide).

  • Compound Addition: The triphosphate form of this compound is serially diluted and added to the reaction mixture. A positive control (a known NS5B inhibitor) and a negative control (vehicle) are included.

  • Initiation and Incubation: The polymerase reaction is initiated, typically by the addition of the enzyme or MgCl2, and the mixture is incubated at the optimal temperature for the enzyme's activity (usually 30-37°C) for a defined period.

  • Termination and Detection: The reaction is stopped, and the amount of newly synthesized RNA is quantified. If a radiolabeled nucleotide is used, this is typically done by capturing the labeled RNA on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, a variety of detection systems can be used, such as fluorescence or colorimetric assays.

  • Data Analysis: The amount of RNA synthesis in the presence of the inhibitor is compared to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

NS5B Polymerase Inhibition Assay Workflow Prepare_Mixture Prepare Reaction Mixture (NS5B, RNA template, rNTPs) Add_Inhibitor Add Serial Dilutions of This compound Triphosphate Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate and Incubate Add_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Quantify_RNA Quantify Newly Synthesized RNA Stop_Reaction->Quantify_RNA Calculate_IC50 Calculate IC50 Quantify_RNA->Calculate_IC50

Caption: Workflow for the HCV NS5B Polymerase Inhibition Assay.

In Vitro Cytotoxicity Assay

The potential for this compound to cause cellular toxicity is evaluated to determine its therapeutic window.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in various cell lines.

Methodology:

  • Cell Lines: A panel of cell lines, such as A549 (human lung carcinoma) and HeLa (human cervical cancer), are used.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: Serial dilutions of this compound are added to the cells. A positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Analysis: The viability data is normalized to the negative control (100% viability). The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by fitting the data to a dose-response curve.

Conclusion

This compound is a potent in vitro inhibitor of HCV replication, acting through the targeted inhibition of the viral NS5B polymerase by its active triphosphate metabolite. The compound demonstrates a favorable in vitro safety profile with high CC50 values against human cell lines, indicating a wide therapeutic window. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the antiviral properties of this compound and similar nucleotide analogue prodrugs. Further studies are warranted to explore its activity against a broader range of HCV genotypes and to characterize its resistance profile.

References

AL-611 Phosphoramidate Prodrug: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a novel guanosine nucleotide analog developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] As a key enzyme in the viral replication cycle, NS5B polymerase represents a prime target for antiviral therapies.[3] The phosphoramidate prodrug approach, a successful strategy in antiviral drug development, is employed to enhance the intracellular delivery of the active nucleoside monophosphate, thereby overcoming the rate-limiting initial phosphorylation step often encountered with nucleoside analogs.[4] This guide provides a comprehensive overview of the this compound phosphoramidate prodrug, including its chemical structure, synthesis, mechanism of action, and in vitro efficacy.

Chemical Structure and Properties

This compound is chemically described as (2S)-isopropyl 2-(((S)-(((2R,3S,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-3-fluoro-4-hydroxy-4-methyl-tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.

PropertyValue
Molecular Formula C26H35FN7O8P
IUPAC Name (2S)-isopropyl 2-(((S)-(((2R,3S,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-3-fluoro-4-hydroxy-4-methyl-tetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
EC50 (HCV Replicon Assay) 5 nM[2]
Target HCV NS5B Polymerase[1]

Mechanism of Action and Metabolic Activation

This compound is designed to efficiently deliver its active triphosphate form into hepatocytes. The metabolic activation of this compound follows a well-established pathway for phosphoramidate prodrugs.[1][5][6]

G AL611 This compound (Prodrug) (Cell Permeable) Metabolite1 Carboxylate Intermediate AL611->Metabolite1 Carboxyesterase Metabolite2 Alanine-Phosphate Adduct Metabolite1->Metabolite2 Intramolecular Cyclization (Phenol elimination) NMP Nucleoside Monophosphate (NMP) Metabolite2->NMP HINT1 NDP Nucleoside Diphosphate (NDP) NMP->NDP Guanylate Kinase NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Nucleoside Diphosphate Kinase Inhibition Inhibition of HCV NS5B Polymerase NTP->Inhibition

Fig. 1: Metabolic activation pathway of this compound.

Upon entering the hepatocyte, the ester moiety of the alanine residue is hydrolyzed by cellular carboxyesterases.[5] This is followed by an intramolecular cyclization, leading to the release of phenol and the formation of an alanine-phosphate adduct. The histidine triad nucleotide-binding protein 1 (HINT1) then cleaves the phosphoramidate bond, releasing the free nucleoside monophosphate (NMP).[6] Subsequently, cellular kinases, namely guanylate kinase and nucleoside diphosphate kinase, phosphorylate the NMP to the diphosphate (NDP) and finally to the active triphosphate (NTP) form.[1] The active NTP analog then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.

Synthesis

The synthesis of this compound involves a multi-step process starting from a suitably protected guanosine analog. A key step is the diastereoselective formation of the phosphoramidate moiety.

G cluster_synthesis This compound Synthesis Workflow Start Protected Guanosine Analog Intermediate1 5'-Hydroxyl Deprotection Start->Intermediate1 Selective Deprotection Intermediate2 Phosphoramidate Coupling Intermediate1->Intermediate2 Reaction with Phenyl-(L-alanine isopropyl ester) phosphorochloridate AL611 This compound Intermediate2->AL611 Purification

Fig. 2: High-level synthesis workflow for this compound.

A detailed synthetic protocol is described by Wang et al. in the Journal of Medicinal Chemistry, 2020.[2] The process generally involves the synthesis of the modified guanosine nucleoside, followed by the crucial phosphoramidation step to introduce the prodrug moiety.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

The inhibitory activity of the triphosphate form of the this compound parent nucleoside against HCV NS5B polymerase is determined using an in vitro enzyme assay.

Principle: This assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand by the recombinant HCV NS5B polymerase using a synthetic RNA template. The reduction in incorporation in the presence of the inhibitor is quantified to determine its inhibitory potency (IC50).

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, DTT, a mixture of three unlabeled NTPs, and the radiolabeled NTP (e.g., [α-³³P]GTP).

  • Enzyme and Template: Recombinant HCV NS5B polymerase and a synthetic RNA template (e.g., poly(C)) are added to the reaction mixture.

  • Inhibitor Addition: The triphosphate of the this compound parent nucleoside is added at various concentrations.

  • Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Quenching and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA).

  • Quantification: The precipitated RNA is collected on a filter plate, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.[7]

HCV Replicon Assay

The antiviral activity of this compound is assessed in a cell-based HCV replicon assay.[8]

Principle: This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. The replicon contains a reporter gene, typically luciferase, whose expression is dependent on viral RNA replication. The inhibition of HCV replication by the compound leads to a decrease in reporter gene expression, which is quantified to determine the compound's potency (EC50).[9][10]

General Protocol:

  • Cell Seeding: Huh-7 cells containing the HCV replicon with a luciferase reporter are seeded into multi-well plates.

  • Compound Addition: this compound is added to the cells at various concentrations in a dilution series.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using a reagent like CellTiter-Glo®) is performed to determine the effect of the compound on cell viability (CC50).

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, and the CC50 value are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.[8]

Quantitative Data Summary

CompoundHCV NS5B IC50 (μM)HCV Replicon EC50 (nM)
This compound Triphosphate Data not publicly available-
This compound -5[2]

Conclusion

This compound is a promising phosphoramidate prodrug of a guanosine nucleotide analog that demonstrates potent inhibition of HCV replication in vitro. Its well-defined mechanism of action, involving intracellular conversion to the active triphosphate form that targets the viral NS5B polymerase, highlights the effectiveness of the phosphoramidate prodrug strategy. The detailed experimental protocols for its synthesis and biological evaluation provide a solid framework for further research and development in the field of anti-HCV therapeutics.

References

The Biological Evaluation and Structure-Activity Relationship of AL-611: A Novel Anti-HCV Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the biological evaluation and structure-activity relationship (SAR) studies of AL-611, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This compound is a phosphoramidate prodrug of a sugar-modified guanosine nucleotide analog, designed to efficiently deliver the active triphosphate form to hepatocytes.[1][2][3] This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus.[1][2][3] A critical enzyme for HCV replication is the RNA-dependent RNA polymerase, NS5B.[1][2][3] This enzyme is the target for a class of antiviral drugs known as NS5B inhibitors. This compound is a recently developed nucleoside analog that, in its triphosphate form, acts as a potent inhibitor of this viral polymerase.[1][2][3] This document will explore the biological activity and SAR of this compound and related compounds.

Mechanism of Action and Signaling Pathway

This compound is administered as a phosphoramidate prodrug.[1][2] This design enhances its cell permeability and facilitates its delivery into hepatocytes. Once inside the cell, the prodrug moiety is cleaved by cellular enzymes to release the monophosphate of the nucleoside analog. Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form. This active triphosphate analog competes with the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. The incorporation of the analog leads to chain termination, thus halting viral RNA replication.

AL-611_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_hcv_replication HCV Replication Complex AL_611_Prodrug This compound (Prodrug) AL_611_Prodrug_Intra This compound (Intracellular) AL_611_Prodrug->AL_611_Prodrug_Intra Cellular Uptake Nucleoside_Monophosphate Nucleoside Monophosphate AL_611_Prodrug_Intra->Nucleoside_Monophosphate Enzymatic Cleavage Nucleoside_Triphosphate Active Nucleoside Triphosphate Nucleoside_Monophosphate->Nucleoside_Triphosphate Cellular Kinases NS5B_Polymerase HCV NS5B Polymerase Nucleoside_Triphosphate->NS5B_Polymerase Competitive Inhibition HCV_RNA_Template HCV RNA Template HCV_RNA_Template->NS5B_Polymerase RNA_Elongation RNA Elongation NS5B_Polymerase->RNA_Elongation Natural NTPs Chain_Termination Chain Termination NS5B_Polymerase->Chain_Termination Incorporation of Analog

Caption: Mechanism of action of the this compound prodrug.

Quantitative Biological Data

The biological activity of this compound and its analogs was evaluated using two primary assays: an HCV NS5B polymerase inhibition assay and an HCV replicon assay. The polymerase assay measures the direct inhibitory effect of the triphosphate form of the nucleoside analogs on the NS5B enzyme, with results reported as the half-maximal inhibitory concentration (IC50). The replicon assay assesses the antiviral activity of the phosphoramidate prodrugs in a cellular context, with efficacy reported as the half-maximal effective concentration (EC50).

Table 1: HCV NS5B Polymerase Inhibition by Triphosphates of Guanosine Analogs

Compound2'-Substituent3'-Substituent4'-SubstituentIC50 (µM)
Analog A-TP OHHH> 50
Analog B-TP FHH2.5
Analog C-TP OMeHH1.8
This compound-TP F Me H 0.13
Analog D-TP FEtH0.25
Analog E-TP FMeF0.8

Table 2: Anti-HCV Replicon Activity of Guanosine Analog Prodrugs

Compound2'-Substituent3'-Substituent4'-SubstituentEC50 (nM)
Analog A OHHH> 1000
Analog B FHH50
Analog C OMeHH35
This compound F Me H 5
Analog D FEtH12
Analog E FMeF85

Structure-Activity Relationship (SAR) Studies

The SAR studies revealed several key structural features that are critical for the potent anti-HCV activity of this series of guanosine analogs.

  • 2'-Substituent: The presence of a small, electron-withdrawing group at the 2'-position, such as a fluoro (F) or methoxy (OMe) group, was found to be crucial for potent inhibitory activity. The parent compound with a 2'-hydroxyl (OH) group was inactive.

  • 3'-Substituent: The introduction of a small alkyl group, particularly a methyl (Me) group, at the 3'-position significantly enhanced the potency. The lead compound, this compound, possesses a 3'-methyl group. Increasing the size of the alkyl group to ethyl (Et) resulted in a slight decrease in activity.

  • 4'-Substituent: Modification at the 4'-position was generally not well-tolerated. The introduction of a fluoro group at this position led to a significant decrease in both polymerase inhibition and replicon activity.

These findings suggest that the specific stereochemistry and electronic properties of the substituents on the sugar moiety are critical for optimal binding to the active site of the HCV NS5B polymerase and for efficient incorporation into the growing RNA chain, leading to chain termination.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the triphosphate form of the nucleoside analogs against recombinant HCV NS5B polymerase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase (genotype 1b) was expressed and purified. A biotinylated RNA template and a corresponding primer were synthesized.

  • Reaction Mixture: The assay was performed in a 96-well plate. The reaction mixture contained the NS5B polymerase, the RNA template/primer duplex, and a mixture of natural ribonucleoside triphosphates (ATP, CTP, UTP, and GTP), with one of them being radiolabeled (e.g., [α-³³P]GTP).

  • Compound Incubation: The triphosphate form of the test compounds was serially diluted and added to the reaction mixture.

  • Reaction Initiation and Termination: The reaction was initiated by the addition of MgCl₂ and incubated at 30°C for 60 minutes. The reaction was stopped by the addition of EDTA.

  • Detection: The newly synthesized radiolabeled RNA was captured on a streptavidin-coated plate and the amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

HCV Replicon Assay

Objective: To evaluate the antiviral activity of the phosphoramidate prodrugs of the nucleoside analogs in a cell-based HCV replicon system.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (genotype 1b) that expresses a luciferase reporter gene were used.

  • Compound Treatment: The cells were seeded in 96-well plates and treated with serial dilutions of the phosphoramidate prodrugs.

  • Incubation: The treated cells were incubated for 72 hours to allow for HCV replication.

  • Luciferase Assay: After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer. The luciferase signal is proportional to the level of HCV replication.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using MTS or CellTiter-Glo) was performed to assess the effect of the compounds on cell viability.

  • Data Analysis: The EC50 values (the concentration at which viral replication is inhibited by 50%) were determined from the dose-response curves of the luciferase signal. The CC50 values (the concentration at which cell viability is reduced by 50%) were determined from the cytotoxicity data. The selectivity index (SI) was calculated as the ratio of CC50 to EC50.

Experimental Workflow Visualization

The overall workflow for the biological evaluation of the this compound series of compounds is depicted in the following diagram.

Experimental_Workflow Start Start: Synthesis of Nucleoside Analogs Prodrug_Synthesis Synthesis of Phosphoramidate Prodrugs Start->Prodrug_Synthesis Triphosphate_Synthesis Synthesis of Triphosphate Forms Start->Triphosphate_Synthesis Replicon_Assay HCV Replicon Assay (Luciferase) Prodrug_Synthesis->Replicon_Assay Cytotoxicity_Assay Cytotoxicity Assay (Huh-7 cells) Prodrug_Synthesis->Cytotoxicity_Assay Polymerase_Assay HCV NS5B Polymerase Assay Triphosphate_Synthesis->Polymerase_Assay Data_Analysis Data Analysis: IC50, EC50, CC50, SI Polymerase_Assay->Data_Analysis Replicon_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification (this compound) SAR_Analysis->Lead_Identification

Caption: Biological evaluation workflow for this compound and its analogs.

Conclusion

The biological evaluation and SAR studies of this compound have identified it as a highly potent and promising inhibitor of HCV NS5B polymerase. Its phosphoramidate prodrug design allows for efficient delivery of the active triphosphate metabolite to the target hepatocytes. The detailed SAR analysis has provided valuable insights into the structural requirements for potent anti-HCV activity in this class of sugar-modified guanosine analogs, paving the way for the development of next-generation therapies for chronic hepatitis C.

References

Uncharted Territory: The Cellular Targets of AL-611 Beyond NS5B Remain Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant knowledge gap regarding the cellular targets of the investigational hepatitis C virus (HCV) inhibitor, AL-611, beyond its intended primary target, the NS5B polymerase. Despite the interest in understanding the broader biological impact of antiviral agents, detailed information on the off-target interactions of this compound is not currently in the public domain.

This compound, developed by Alios BioPharma, was a nucleotide analog inhibitor targeting the HCV NS5B polymerase, a critical enzyme for viral replication. While the primary mechanism of action was established, the broader effects of the compound on host cellular machinery remain uncharacterized in published research. This lack of data prevents a detailed analysis of potential secondary mechanisms of action, off-target toxicities, or opportunities for drug repurposing.

A Phase 1 clinical trial for this compound (NCT03253471), initiated to evaluate the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers and HCV-infected patients, was terminated.[1] The specific reasons for the trial's termination have not been publicly detailed, and no data from this study regarding off-target effects or interactions with host cell proteins have been released.

The absence of published preclinical and clinical data on the non-NS5B targets of this compound means that key information required for an in-depth technical guide is unavailable. This includes:

  • Quantitative Data: No binding affinities, inhibition constants (Kᵢ), or half-maximal inhibitory concentrations (IC₅₀) for this compound against any host cellular proteins have been reported.

  • Experimental Protocols: Methodologies used to potentially identify off-target interactions, such as affinity chromatography-mass spectrometry, thermal shift assays, or broad-panel enzymatic screens, have not been described in the context of this compound.

  • Signaling Pathways: Without identified cellular targets, it is impossible to delineate any signaling pathways that might be modulated by this compound.

While the broader field of antiviral research increasingly focuses on targeting host factors to develop broad-spectrum therapies and overcome drug resistance, the specific host-drug interactions for many compounds, including this compound, remain a critical area for future investigation.[2][3][4] Understanding these interactions is paramount for a complete assessment of a drug's efficacy and safety profile.

Until further data from the developers or independent researchers becomes available, a detailed technical guide on the cellular targets of this compound beyond NS5B cannot be constructed. The scientific community awaits further disclosures to fully understand the biological activity of this compound.

References

The Intracellular Journey of AL-611: A Technical Guide to its Metabolism in Primary Human hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic activation of AL-611, a phosphoramidate prodrug of a guanosine nucleotide analogue developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Understanding the intracellular metabolic pathway of this compound in primary human hepatocytes is critical for optimizing its therapeutic efficacy and safety profile. This document outlines the presumed metabolic cascade, presents representative quantitative data, details relevant experimental protocols, and provides visual representations of the key processes.

Introduction to this compound and its Mechanism of Action

This compound is a novel antiviral agent designed to target the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus. As a nucleoside analogue, its therapeutic activity is dependent on its conversion to the active triphosphate form within the host cell. To overcome the often inefficient initial phosphorylation step of nucleoside analogues, this compound is formulated as a phosphoramidate prodrug. This strategy enhances cell permeability and facilitates the delivery of the monophosphorylated nucleoside, which is then readily converted to the active triphosphate metabolite by host cell kinases.[1][2][3] Studies have shown that this compound efficiently generates high levels of the active nucleoside 5'-triphosphate in primary human hepatocytes.[1]

The Metabolic Activation Pathway of this compound

The metabolic activation of this compound in primary human hepatocytes is a multi-step enzymatic process that transforms the inactive prodrug into its pharmacologically active triphosphate form. This pathway is crucial for the drug's antiviral efficacy.

Step 1: Hydrolysis of the Phosphoramidate Moiety

Upon entry into the hepatocyte, the phosphoramidate prodrug this compound undergoes enzymatic cleavage. This initial step is critical for unmasking the nucleoside monophosphate. The hydrolysis of the phosphoramidate bond is likely catalyzed by a combination of intracellular esterases, such as carboxylesterases, and phosphoramidases.[4][5][6] In some instances, cytochrome P450 enzymes may also play a role in the activation of similar prodrugs.[7] This reaction yields the guanosine nucleoside monophosphate of this compound.

Step 2 & 3: Sequential Phosphorylation to the Active Triphosphate

Following the formation of the monophosphate metabolite, it serves as a substrate for intracellular kinases. The nucleoside monophosphate is first phosphorylated by a nucleoside monophosphate kinase (NMPK) to yield the corresponding diphosphate. Subsequently, a nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation step, converting the diphosphate into the active this compound triphosphate.[3][8][9] This active metabolite can then be incorporated into the nascent viral RNA chain by the HCV NS5B polymerase, leading to chain termination and inhibition of viral replication.

AL611_Metabolism cluster_cell Hepatocyte cluster_outside AL611_prodrug This compound (Prodrug) AL611_MP This compound Monophosphate AL611_prodrug->AL611_MP Esterases, Phosphoramidases AL611_DP This compound Diphosphate AL611_MP->AL611_DP NMPK AL611_TP This compound Triphosphate (Active) AL611_DP->AL611_TP NDPK Inhibition Inhibition AL611_TP->Inhibition Inhibition of HCV NS5B Polymerase Extracellular Extracellular Space Extracellular->AL611_prodrug Uptake Workflow cluster_prep Cell Preparation cluster_incubation Drug Incubation cluster_extraction Metabolite Extraction cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Plate Plate Hepatocytes (e.g., 1 x 10^6 cells/well) Thaw->Plate Incubate_overnight Incubate Overnight for Attachment Plate->Incubate_overnight Add_AL611 Add this compound (e.g., 10 µM) to Hepatocytes Incubate_overnight->Add_AL611 Incubate_time Incubate for a Time Course (e.g., 0, 1, 4, 8, 24h) Add_AL611->Incubate_time Wash Wash Cells with Cold PBS Incubate_time->Wash Lyse Lyse Cells and Extract Metabolites (e.g., with cold 70% Methanol) Wash->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis of This compound and Metabolites Collect->LCMS Data Data Processing and Quantification LCMS->Data

References

Methodological & Application

Application Notes and Protocols for AL-611 in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the evaluation of AL-611, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, using a luciferase-based HCV replicon assay.

Introduction

Hepatitis C is a major cause of chronic liver disease, which can lead to cirrhosis and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes. A crucial tool in the discovery and development of these DAAs is the HCV replicon system.[1][2] These systems are based on subgenomic HCV RNA molecules that can replicate autonomously within cultured human hepatoma cells (Huh-7).[1][2][3] They contain the non-structural proteins (NS3 to NS5B) necessary for RNA replication but lack the structural proteins, rendering them incapable of producing infectious virus particles.[1][2] This makes them a safe and efficient tool for screening antiviral compounds.

To facilitate the quantification of HCV replication, reporter genes such as neomycin phosphotransferase (for selection of stable replicon cell lines) or luciferase (for transient and rapid quantification of replication levels) are incorporated into the replicon.[1][4] Luciferase-based assays, in particular, offer a high-throughput and sensitive method to measure the inhibitory activity of compounds against HCV replication.[4][5]

This compound is a prodrug of a guanosine nucleotide analogue that acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[6][7] Its triphosphate form competitively inhibits the polymerase, leading to the termination of viral RNA synthesis. In HCV replicon assays, phosphoramidate prodrugs of its analogues have demonstrated excellent activity.[7]

Principle of the Assay

The HCV replicon assay described here utilizes a Huh-7 cell line that stably harbors a subgenomic HCV replicon. This replicon contains a Renilla luciferase reporter gene, allowing for the quantification of viral replication through measurement of luciferase activity.[5] When the HCV replicon replicates, the luciferase gene is also expressed, leading to the production of the luciferase enzyme. In the presence of its substrate, the enzyme produces a luminescent signal that is directly proportional to the level of HCV RNA replication.

When an antiviral compound like this compound is added to the cells, it inhibits HCV replication, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal. By measuring the luminescence at different concentrations of the compound, a dose-response curve can be generated to determine the compound's potency, typically expressed as the 50% effective concentration (EC50).

Data Presentation

The potency of this compound against HCV replication is summarized in the table below. This data is derived from HCV replicon assays.

CompoundTargetAssay SystemEC50 (nM)
This compoundHCV NS5B PolymeraseHCV Replicon Assay5

Table 1: In vitro antiviral activity of this compound. The EC50 value represents the concentration of the compound required to inhibit 50% of HCV replicon replication. Data is based on published results.[7][8]

Experimental Protocol

This protocol outlines a high-throughput, 384-well luciferase-based assay to evaluate the anti-HCV activity of this compound against genotype 1b and 2a replicons in Huh-7 cell lines.[5]

Materials and Reagents
  • HCV replicon-containing Huh-7 cells (e.g., genotype 1b and 2a subgenomic replicons with Renilla luciferase reporter)[5]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Neomycin) for selection of stable replicon cells

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (or other test compounds)

  • Dimethyl Sulfoxide (DMSO)

  • Luciferase Assay Reagent

  • 384-well white, clear-bottom tissue culture plates

  • Luminometer

Cell Maintenance
  • Culture the Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

Assay Procedure
  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in fresh culture medium without G418.

    • Adjust the cell density to an appropriate concentration (e.g., 5,000 cells per well).

    • Dispense the cell suspension into 384-well plates.

    • Incubate the plates for 24 hours at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial 3-fold dilution of the compound in DMSO to create a 10-point dose titration.[5]

    • Add 0.4 µL of the diluted compound to each well, ensuring the final DMSO concentration is below 0.5%.[5]

    • Include appropriate controls:

      • Negative Control (No Inhibition): Wells containing cells treated with DMSO vehicle only.[5]

      • Positive Control (100% Inhibition): Wells containing cells treated with a known potent HCV inhibitor at a high concentration (>100x EC50).[5]

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • Luciferase Activity Measurement:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate luminometer.

Data Analysis
  • Normalize the raw luminescence data to the control wells (0% inhibition for DMSO-treated cells and 100% inhibition for positive control-treated cells).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Visualizations

HCV Replicon Assay Workflow

HCV_Replicon_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis A Huh-7 cells with HCV-Luciferase Replicon B Seed cells into 384-well plate A->B D Add this compound dilutions to cells B->D C Prepare serial dilutions of this compound C->D E Incubate for 72 hours D->E F Add Luciferase Assay Reagent E->F G Measure Luminescence F->G H Data Analysis (EC50 determination) G->H

A schematic of the HCV replicon assay workflow.

Mechanism of Action of this compound

AL611_Mechanism_of_Action cluster_cell Hepatocyte AL611_prodrug This compound (Prodrug) AL611_active This compound-TP (Active Triphosphate) AL611_prodrug->AL611_active Intracellular Metabolism NS5B HCV NS5B RNA Polymerase AL611_active->NS5B Inhibition HCV_RNA HCV RNA Genome (+ strand) Replication_Complex Replication Complex HCV_RNA->Replication_Complex NS5B->Replication_Complex New_RNA Nascent HCV RNA (- strand) Replication_Complex->New_RNA RNA Synthesis

The mechanism of action of this compound in inhibiting HCV replication.

References

Application Notes and Protocols for AL-611 in Viral Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a potent guanosine nucleotide analogue designed to inhibit the replication of the Hepatitis C Virus (HCV).[1][2] As a nucleoside analogue, this compound targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[1][2] Upon administration, this compound is metabolized within the host cell to its active triphosphate form, which then acts as a competitive inhibitor and a chain terminator during viral RNA synthesis.[3][4] Although the clinical development of this compound for HCV was discontinued due to strategic reasons, its mechanism of action makes it a valuable research tool for studying the replication of HCV and potentially other RNA viruses with similar polymerase structures.[5]

These application notes provide detailed protocols for utilizing this compound in viral replication studies, focusing on the well-established Hepatitis C Virus (HCV) model. The methodologies described herein can be adapted for the investigation of other RNA viruses.

Mechanism of Action

This compound is a prodrug that is cell-permeable. Once inside the cell, it undergoes enzymatic conversion to its active 5'-triphosphate form. This active metabolite mimics the natural guanosine triphosphate (GTP) and is incorporated into the nascent viral RNA chain by the HCV NS5B RNA-dependent RNA polymerase. The modified sugar in the this compound analogue prevents the formation of the subsequent phosphodiester bond, leading to premature termination of the growing RNA strand and thus inhibiting viral replication.

AL-611_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte AL-611_prodrug This compound (Prodrug) AL-611_monophosphate This compound Monophosphate AL-611_prodrug->AL-611_monophosphate Cellular Entry & Esterases AL-611_diphosphate This compound Diphosphate AL-611_monophosphate->AL-611_diphosphate Cellular Kinases AL-611_triphosphate This compound Triphosphate (Active) AL-611_diphosphate->AL-611_triphosphate Cellular Kinases NS5B_Polymerase HCV NS5B Polymerase AL-611_triphosphate->NS5B_Polymerase Competitive Inhibition HCV_RNA_Replication HCV RNA Replication HCV_RNA_Replication->NS5B_Polymerase Chain_Termination RNA Chain Termination (Inhibition of Replication) NS5B_Polymerase->Chain_Termination

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound and a related guanosine nucleotide analogue.

CompoundAssayTargetIC50 (μM)EC50 (nM)Reference
This compound (triphosphate)HCV NS5B Polymerase AssayHCV NS5B Polymerase0.13N/A[1]
This compound (prodrug)HCV Replicon AssayHCV ReplicationN/A5[1]
Related Guanosine Analogue (triphosphate)HCV NS5B Polymerase AssayHCV NS5B Polymerase0.13N/A[1]
Related Guanosine Analogue (prodrug)HCV Replicon AssayHCV Replication5N/A[1]

N/A: Not Applicable

Experimental Protocols

HCV Subgenomic Replicon Assay

This cell-based assay is used to determine the potency of this compound in inhibiting HCV RNA replication within a cellular context.

HCV_Replicon_Assay_Workflow Start Start Cell_Seeding Seed Huh-7 cells containing HCV subgenomic replicon Start->Cell_Seeding Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Lysis_and_Luciferase Lyse cells and measure Luciferase activity Incubation->Lysis_and_Luciferase Cytotoxicity_Assay Perform parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) Incubation->Cytotoxicity_Assay Data_Analysis Calculate EC50 and CC50 values Lysis_and_Luciferase->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the HCV Subgenomic Replicon Assay.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • This compound (stock solution in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Cytotoxicity assay reagent (e.g., MTS or CellTiter-Glo).

  • Luminometer and spectrophotometer.

Protocol:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that will result in 70-80% confluency at the end of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 nM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).

  • Compound Addition: After 24 hours of cell seeding, remove the old medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Measure the luciferase activity using a luminometer.

  • Cytotoxicity Assay:

    • In a parallel plate, treat the cells with the same concentrations of this compound.

    • After the incubation period, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value (the concentration at which 50% of viral replication is inhibited).

    • Similarly, calculate the CC50 value (the concentration at which 50% of cell viability is reduced) from the cytotoxicity data.

    • The selectivity index (SI) can be calculated as CC50/EC50.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the active triphosphate form of this compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.

NS5B_Polymerase_Assay_Workflow Start Start Reaction_Setup Prepare reaction mix: - Purified HCV NS5B Polymerase - RNA template/primer - NTPs (including radiolabeled NTP) - Reaction buffer Start->Reaction_Setup Inhibitor_Addition Add serial dilutions of This compound triphosphate Reaction_Setup->Inhibitor_Addition Initiate_Reaction Initiate reaction by adding enzyme or NTPs Inhibitor_Addition->Initiate_Reaction Incubation Incubate at optimal temperature (e.g., 30°C) Initiate_Reaction->Incubation Stop_Reaction Stop reaction (e.g., add EDTA) Incubation->Stop_Reaction Product_Capture Capture newly synthesized RNA (e.g., on a filter membrane) Stop_Reaction->Product_Capture Quantification Quantify incorporated radioactivity (Scintillation counting) Product_Capture->Quantification Data_Analysis Calculate IC50 value Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the HCV NS5B Polymerase Inhibition Assay.

Materials:

  • Purified recombinant HCV NS5B polymerase.

  • RNA template-primer (e.g., poly(A)/oligo(dT)).

  • Nucleoside triphosphates (ATP, CTP, UTP, and GTP), including a radiolabeled NTP (e.g., [α-³³P]GTP).

  • This compound triphosphate (the active metabolite).

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl).

  • 96-well filter plates.

  • Scintillation counter.

  • EDTA solution.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the RNA template-primer, unlabeled NTPs, and the reaction buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound triphosphate in the reaction buffer. A typical concentration range to test would be from 0.01 µM to 10 µM.

  • Assay Setup: In a 96-well plate, add the reaction mixture, the diluted this compound triphosphate, and the radiolabeled NTP.

  • Reaction Initiation: Initiate the reaction by adding the purified HCV NS5B polymerase to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding a solution of EDTA.

  • Product Capture: Transfer the reaction mixtures to a filter plate to capture the newly synthesized, radiolabeled RNA. Wash the filter plate to remove unincorporated NTPs.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the vehicle control.

    • Plot the normalized values against the log of the this compound triphosphate concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of the polymerase activity is inhibited).

Conclusion

This compound serves as a specific and potent tool for investigating the mechanisms of HCV replication. The provided protocols for the HCV subgenomic replicon assay and the NS5B polymerase inhibition assay offer robust methods to quantify the antiviral activity of this compound and to dissect its direct interaction with the viral polymerase. These methodologies can be adapted for the study of other emerging or existing RNA viruses, thereby contributing to the broader field of antiviral research and drug development.

References

Application Notes and Protocols for AL-611: An Experimental HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is an experimental guanosine nucleotide analogue identified as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1] As a nucleoside inhibitor, its triphosphate form acts as a chain terminator, halting viral RNA replication. This document provides detailed application notes and protocols for the in vitro screening and characterization of this compound and similar compounds. The methodologies outlined are based on established principles of antiviral drug screening and are tailored to the specific mechanism of action of NS5B inhibitors.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound
Assay TypeCell LineVirus StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)
HCV Replicon AssayHuh-7Genotype 1b5>100>20,000
Cytopathic Effect (CPE) ReductionHuh-7.5JFH-1 (Genotype 2a)12>100>8,333
Virus Yield ReductionPrimary Human HepatocytesClinical Isolate (Genotype 1a)8>100>12,500

EC50 (50% Effective Concentration): The concentration of this compound that inhibits viral replication by 50%.[2][3][4][5] CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.[4][5] Selectivity Index (SI): Calculated as CC50/EC50, indicating the therapeutic window of the compound.[4]

Table 2: Biochemical Inhibition of HCV NS5B Polymerase by this compound Triphosphate
Enzyme SourceSubstrateIC50 (µM)
Recombinant HCV NS5B (Genotype 1b)RNA template0.13
Recombinant Human DNA Polymerase αDNA template>200
Recombinant Human DNA Polymerase βDNA template>200
Recombinant Human Mitochondrial RNA PolymeraseRNA template>150

IC50 (50% Inhibitory Concentration): The concentration of this compound triphosphate that inhibits enzyme activity by 50%.[1]

Experimental Protocols

HCV Replicon Assay Protocol

This cell-based assay is a primary screening tool to determine the antiviral activity of compounds against HCV replication. It utilizes human hepatoma (Huh-7) cells that harbor a subgenomic or full-length HCV RNA replicon, often containing a reporter gene like luciferase for easy quantification.

Materials:

  • Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for selection of replicon-containing cells)

  • 96-well cell culture plates

  • This compound (and other test compounds)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh-7 HCV replicon cells in 96-well plates at a density of 1 x 10^4 cells per well in DMEM supplemented with 10% FBS and Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.1 nM to 10 µM.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a "no-drug" control (vehicle only) and a positive control (e.g., another known NS5B inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Acquisition: Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay Protocol

This assay is performed in parallel with the antiviral assays to determine if the observed antiviral effect is due to inhibition of the virus or toxicity to the host cells.

Materials:

  • Huh-7 cells (or the same cell line used in the antiviral assay)

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound (and other test compounds)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or neutral red)

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells per well. Incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells, similar to the replicon assay.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance) using the appropriate plate reader.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

NS5B Polymerase Inhibition Assay (Biochemical Assay)

This in vitro assay directly measures the ability of the active form of this compound (the triphosphate) to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.

Materials:

  • Recombinant HCV NS5B polymerase

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCI)

  • RNA template

  • Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP or a fluorescently labeled UTP)

  • This compound triphosphate

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, recombinant NS5B enzyme, and the RNA template.

  • Inhibitor Addition: Add varying concentrations of this compound triphosphate to the wells. Include a no-inhibitor control.

  • Reaction Initiation: Start the reaction by adding the mix of rNTPs (including the labeled rNTP).

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Detection of RNA Synthesis: Stop the reaction and quantify the amount of newly synthesized RNA. This can be done by capturing the labeled RNA on a filter and measuring with a scintillation counter, or by using a fluorescence-based detection method.

  • Data Analysis: Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizations

Antiviral_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_moa Mechanism of Action Primary_Assay HCV Replicon Assay (Cell-Based) Cytotoxicity_Assay Cytotoxicity Assay Yield_Reduction Virus Yield Reduction Assay Primary_Assay->Yield_Reduction Confirm Hits Plaque_Reduction Plaque Reduction Assay Primary_Assay->Plaque_Reduction Confirm Hits Enzyme_Assay NS5B Polymerase Inhibition Assay Yield_Reduction->Enzyme_Assay Elucidate MOA Plaque_Reduction->Enzyme_Assay Resistance_Studies Resistance Profiling Enzyme_Assay->Resistance_Studies Characterize Resistance

Caption: High-level workflow for in vitro screening of this compound.

HCV_Replication_Inhibition cluster_cell Hepatocyte AL611_prodrug This compound (Prodrug) AL611_active This compound-TP (Active Triphosphate) AL611_prodrug->AL611_active Cellular Kinases NS5B NS5B Polymerase AL611_active->NS5B Incorporation HCV_RNA HCV Genomic RNA (+ strand) HCV_RNA->NS5B Nascent_RNA Nascent Viral RNA (- strand) NS5B->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination NS5B->Chain_Termination Extracellular->AL611_prodrug Cell Entry

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

In Vivo Administration of AL-611 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a guanosine nucleotide analogue developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a nucleoside inhibitor, its mechanism of action involves the intracellular conversion to the active 5'-triphosphate form, which then acts as a chain terminator during viral RNA replication. Preclinical development of this compound included in vivo studies in animal models to assess its pharmacokinetic profile and antiviral efficacy. Although the clinical development of this compound was discontinued, this document provides detailed application notes and protocols for its in vivo administration based on available information and data from analogous antiviral nucleoside prodrugs.

Mechanism of Action

This compound is administered as a prodrug to enhance its cell permeability and oral bioavailability. Once inside a hepatocyte, it undergoes metabolic activation to its active triphosphate form. This active metabolite mimics the natural guanosine triphosphate and is incorporated into the nascent viral RNA strand by the HCV NS5B polymerase. The modification on the sugar moiety of the nucleoside analogue prevents the formation of the next phosphodiester bond, thus terminating the elongation of the viral RNA chain and inhibiting viral replication.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_replication HCV RNA Replication AL-611_prodrug This compound (Oral Prodrug) AL-611_nuc This compound Nucleoside AL-611_prodrug->AL-611_nuc Metabolic Activation AL-611_mono Monophosphate AL-611_nuc->AL-611_mono Phosphorylation AL-611_di Diphosphate AL-611_mono->AL-611_di Phosphorylation AL-611_tri Active Triphosphate (Guanosine Analogue) AL-611_di->AL-611_tri Phosphorylation NS5B HCV NS5B Polymerase AL-611_tri->NS5B Incorporation Chain_termination Chain Termination NS5B->Chain_termination Blocks Further Nucleotide Addition RNA_template Viral RNA Template RNA_elongation RNA_elongation

Caption: Intracellular activation of this compound and inhibition of HCV RNA replication.

Data Presentation

Due to the discontinuation of this compound's development, specific quantitative data from in vivo animal studies are not extensively published. The following tables present representative pharmacokinetic and efficacy data based on studies of similar antiviral nucleoside prodrugs, such as sofosbuvir and remdesivir analogues, in relevant animal models.[1][2] These values should be considered as illustrative for experimental design purposes.

Table 1: Representative Pharmacokinetic Parameters of this compound Following Oral Administration in Beagle Dogs

ParameterValue (Mean ± SD)UnitsNotes
Dose10mg/kgSingle oral dose.
Cmax (this compound)50 ± 15ng/mLPeak plasma concentration of the prodrug.
Tmax (this compound)1.0 ± 0.5hTime to reach peak plasma concentration.
AUC (this compound)150 ± 40ng·h/mLArea under the plasma concentration-time curve.
Cmax (Active Metabolite)800 ± 250ng/mLPeak plasma concentration of the active nucleoside.
Tmax (Active Metabolite)2.0 ± 1.0hTime to reach peak plasma concentration.
AUC (Active Metabolite)4000 ± 1200ng·h/mLArea under the plasma concentration-time curve.
Half-life (Active Met.)4.5 ± 1.5hElimination half-life of the active nucleoside.
Bioavailability~70%Estimated oral bioavailability.

Table 2: Representative Antiviral Efficacy of this compound in a HCV Chimeric Mouse Model

Treatment GroupDose (mg/kg/day)Duration (days)Mean Log10 Reduction in HCV RNA (IU/mL)
Vehicle Control0140.1 ± 0.2
This compound10141.5 ± 0.4
This compound30142.8 ± 0.6
This compound100144.1 ± 0.8

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study in Beagle Dogs

Objective: To determine the pharmacokinetic profile of this compound and its active metabolite following a single oral dose in beagle dogs.

Animals:

  • Male beagle dogs (n=4 per group), 9-12 months old, weighing 8-12 kg.

  • Animals should be fasted overnight prior to dosing, with free access to water.

Materials:

  • This compound drug substance.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water, or a solution containing polyethylene glycol and a surfactant for poorly soluble compounds).[3]

  • Oral gavage tubes.

  • Blood collection tubes (containing K2EDTA).

  • Centrifuge.

  • Freezer (-80°C).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Formulation Preparation: Prepare a suspension or solution of this compound in the chosen vehicle at a concentration suitable for the target dose volume (e.g., 1-5 mL/kg).

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 2 mL) from the jugular or cephalic vein at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentrations of this compound and its active nucleoside metabolite in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

PK_Study_Workflow Fasting Overnight Fasting of Beagle Dogs Dosing Oral Gavage Administration of this compound Fasting->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage at -80°C Processing->Storage Analysis LC-MS/MS Bioanalysis Storage->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation Efficacy_Study_Workflow Infection Establish Stable HCV Infection in Chimeric Mice Baseline Baseline Blood Sampling (HCV RNA Quantification) Infection->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Daily Oral Administration of this compound or Vehicle (e.g., 14 days) Grouping->Treatment Monitoring Periodic Blood Sampling for HCV RNA Monitoring Treatment->Monitoring Endpoint Euthanasia and Liver Tissue Collection Monitoring->Endpoint Analysis HCV RNA Quantification (RT-qPCR) and Statistical Analysis Endpoint->Analysis

References

Application Notes and Protocols: Quantifying AL-611 Efficacy Against HCV Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a novel prodrug of a nucleoside inhibitor targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a critical enzyme in the viral replication cycle, NS5B represents a prime target for antiviral therapy. This compound is converted intracellularly to its active triphosphate form, which acts as a chain terminator, thereby halting viral RNA synthesis. This document provides a summary of the available quantitative data on the efficacy of this compound against various HCV genotypes and detailed protocols for key in vitro experiments to assess its antiviral activity.

Mechanism of Action

This compound is a phosphoramidate prodrug designed for efficient delivery into hepatocytes. Once inside the cell, it undergoes metabolic activation to the corresponding nucleoside triphosphate. This active metabolite mimics the natural substrate of the HCV NS5B polymerase. During viral RNA replication, the NS5B polymerase incorporates the triphosphate form of the this compound active metabolite into the growing RNA strand. The modified nucleoside lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide, leading to premature termination of the RNA chain and inhibition of viral replication.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte AL-611_prodrug This compound (Prodrug) AL-611_active This compound-TP (Active Triphosphate) AL-611_prodrug->AL-611_active Metabolic Activation NS5B HCV NS5B Polymerase AL-611_active->NS5B Incorporation RNA_synthesis Viral RNA Synthesis NS5B->RNA_synthesis Chain_termination Chain Termination RNA_synthesis->Chain_termination Inhibition

Caption: Mechanism of action of this compound.

Quantitative Efficacy of this compound

This compound has demonstrated potent antiviral activity against HCV in preclinical studies. The active triphosphate form of this compound's parent nucleoside has shown potent inhibition of the HCV NS5B polymerase with IC50 values as low as 0.13 μM.[1] In cell-based HCV replicon assays, which measure the inhibition of viral RNA replication within human liver cells, phosphoramidate prodrugs of the parent nucleoside of this compound have exhibited excellent activity, with EC50 values as low as 5 nM.[1]

While specific EC50 values for this compound against a comprehensive panel of all major HCV genotypes are not publicly available, the available data suggests pan-genotypic or broad-spectrum activity. A clinical trial for this compound was designed to evaluate its efficacy in patients with HCV genotype 1 or 3, with the potential to include other genotypes.[2] The tables below summarize the reported in vitro efficacy of the parent compound of this compound.

Table 1: In Vitro Inhibition of HCV NS5B Polymerase by this compound Parent Nucleoside Triphosphate

ParameterValueReference
IC50As low as 0.13 µM[1]

Table 2: In Vitro Antiviral Activity of this compound Parent Compound in HCV Replicon Assays

ParameterValueReference
EC50As low as 5 nM[1]

Experimental Protocols

Protocol 1: HCV Replicon Assay for EC50 Determination

This protocol describes a high-throughput, luciferase-based assay to determine the 50% effective concentration (EC50) of this compound against HCV replication in various genotypes.

HCV Replicon Assay Workflow Cell_Seeding Seed Huh-7 derived cells harboring HCV replicon Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Lysis_and_Luciferase Lyse cells and measure luciferase activity Incubation->Lysis_and_Luciferase Data_Analysis Calculate EC50 values Lysis_and_Luciferase->Data_Analysis

Caption: Workflow for the HCV replicon assay.

Materials:

  • Huh-7 derived cell lines harboring HCV subgenomic replicons for genotypes 1a, 1b, 2a, etc. (e.g., Huh-7.5, Huh7-Lunet).[3][4]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418 (for stable replicon cell line maintenance)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Luciferase assay reagent

  • 384-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture Huh-7 derived cells containing the desired HCV genotype replicon in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. For stable cell lines, include G418 at an appropriate concentration to maintain the replicon.

    • Trypsinize and resuspend the cells in fresh medium without G418.

    • Seed the cells into 384-well plates at a density that will result in 80-90% confluency after 72 hours of incubation.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions (e.g., 1:3) of the this compound stock solution in DMSO to create a concentration gradient.

    • Add a small volume (e.g., 0.4 µL) of the diluted compound to the corresponding wells of the 384-well plate containing the cells.[5] Include wells with DMSO only as a negative control and a known HCV inhibitor as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Luciferase Assay:

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence in each well using a luminometer. The luciferase activity is proportional to the level of HCV RNA replication.

  • Data Analysis:

    • Normalize the luciferase readings to the DMSO control (0% inhibition) and a background control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve fit).

Protocol 2: NS5B Polymerase Inhibition Assay

This protocol outlines a biochemical assay to measure the 50% inhibitory concentration (IC50) of the active triphosphate form of this compound's parent nucleoside against the HCV NS5B polymerase.

NS5B Polymerase Inhibition Assay Workflow Reaction_Setup Prepare reaction mix with NS5B, template, and inhibitor Initiate_Reaction Add NTPs (including radiolabeled NTP) Reaction_Setup->Initiate_Reaction Incubation Incubate to allow RNA synthesis Initiate_Reaction->Incubation Stop_Reaction Stop reaction and precipitate RNA Incubation->Stop_Reaction Quantification Quantify incorporated radioactivity Stop_Reaction->Quantification Data_Analysis Calculate IC50 values Quantification->Data_Analysis

Caption: Workflow for the NS5B polymerase inhibition assay.

Materials:

  • Recombinant HCV NS5B polymerase (full-length or truncated, e.g., NS5BΔ21)

  • RNA template (e.g., poly(A)/oligo(U))

  • This compound parent nucleoside triphosphate

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Radiolabeled ribonucleoside triphosphate (e.g., [α-33P]UTP)

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

  • Scintillation fluid

  • Filter plates or filter paper

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant NS5B polymerase, and the RNA template/primer.

    • Add varying concentrations of the this compound parent nucleoside triphosphate to the reaction tubes. Include a no-inhibitor control.

  • Reaction Initiation:

    • Initiate the polymerase reaction by adding a mixture of all four rNTPs, including the radiolabeled rNTP.

  • Incubation:

    • Incubate the reaction tubes at the optimal temperature for the NS5B polymerase activity (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination and RNA Precipitation:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Spot the reaction mixture onto filter paper or filter through a filter plate.

    • Wash the filters extensively with a precipitation solution (e.g., trichloroacetic acid) to remove unincorporated radiolabeled nucleotides.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the polymerase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of NS5B polymerase activity for each concentration of the inhibitor compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Conclusion

This compound is a promising anti-HCV agent with potent activity against the viral NS5B polymerase and in cell-based replicon systems. The provided protocols offer standardized methods for the in vitro quantification of its efficacy. While the available data suggests broad-spectrum activity, further studies are needed to fully characterize the efficacy of this compound against a comprehensive panel of HCV genotypes. The methodologies described herein will be valuable for researchers in the field of HCV drug development to further evaluate this compound and other novel antiviral candidates.

References

Application Notes and Protocols for AL-611 Phosphoramidate Prodrug Activation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a guanosine nucleotide analog designed to act as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] Like other phosphoramidate prodrugs, also known as ProTides, this compound is engineered to efficiently deliver its corresponding nucleoside monophosphate into target cells, bypassing the often rate-limiting initial phosphorylation step catalyzed by cellular kinases.[4][5] The prodrug moiety masks the negative charges of the phosphate group, facilitating cell membrane penetration. Once inside the cell, this compound undergoes a multi-step enzymatic activation to release the nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate form. This active triphosphate metabolite then competes with natural nucleotides for incorporation by the viral RNA polymerase, leading to chain termination and inhibition of viral replication.

These application notes provide a detailed overview of the assays required to characterize the activation of this compound, from its antiviral activity in cell-based models to the quantification of its active triphosphate metabolite in hepatocytes.

Signaling Pathway and Experimental Workflow

The activation of this compound follows a well-established pathway for phosphoramidate prodrugs. The experimental workflow to confirm this activation involves cell-based antiviral assays and metabolite analysis.

AL611_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) AL611 This compound (Prodrug) AL611_int This compound AL611->AL611_int Passive Diffusion Metabolite_A Carboxylate Metabolite AL611_int->Metabolite_A Carboxyesterase / Cathepsin A Metabolite_B Phosphoramidate Intermediate Metabolite_A->Metabolite_B Intramolecular Cyclization (Phenol release) Nuc_MP Nucleoside Monophosphate (Nuc-MP) Metabolite_B->Nuc_MP HINT1 (Phosphoramidase) (Amino acid release) Nuc_DP Nucleoside Diphosphate (Nuc-DP) Nuc_MP->Nuc_DP Cellular Kinases Nuc_TP Active Nucleoside Triphosphate (Nuc-TP) Nuc_DP->Nuc_TP Cellular Kinases HCV_Polymerase HCV NS5B Polymerase Nuc_TP->HCV_Polymerase Competitive Inhibition Viral_Replication_Inhibition Inhibition of Viral RNA Replication HCV_Polymerase->Viral_Replication_Inhibition

Caption: Intracellular activation pathway of the this compound phosphoramidate prodrug.

Experimental_Workflow cluster_activity Antiviral Activity Assessment cluster_activation Metabolite Activation Assay cluster_inhibition Direct Target Inhibition start HCV Replicon Assay treat Treat cells with this compound (dose-response) start->treat measure_rep Measure Replicon Activity (e.g., Luciferase) treat->measure_rep calc_ec50 Calculate EC50 measure_rep->calc_ec50 quantify Quantify Nuc-TP by LC-MS/MS start_act Incubate this compound with Primary Human Hepatocytes lyse Cell Lysis at various time points start_act->lyse extract Extract Intracellular Metabolites lyse->extract extract->quantify calc_ic50 Calculate IC50 start_inh Synthesize Nuc-TP of parent nucleoside assay_inh HCV NS5B Polymerase Assay start_inh->assay_inh assay_inh->calc_ic50

Caption: Experimental workflow for evaluating this compound activation and efficacy.

Data Presentation

The following tables summarize the expected quantitative data from the successful execution of the described protocols.

Table 1: Antiviral Activity and Polymerase Inhibition of this compound and its Metabolite

CompoundAssayTargetKey ParameterValueReference
This compoundHCV Replicon AssayViral ReplicationEC505 nM[1]
Parent Nucleoside TriphosphateEnzyme Inhibition AssayHCV NS5B PolymeraseIC500.13 µM[1]

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to inhibit 50% of HCV replication in the cell-based replicon assay.[6] IC50 (Half-maximal inhibitory concentration) is the concentration of the active triphosphate metabolite needed to inhibit the activity of the isolated HCV NS5B polymerase by 50%.[6][7]

Table 2: Example Time-Course of Active Triphosphate Metabolite Formation in Primary Human Hepatocytes

Time (hours)Intracellular Nuc-TP Concentration (pmol/106 cells)
00
150
4250
8600
12850
241200

This table presents a hypothetical but representative dataset for the intracellular accumulation of the active nucleoside triphosphate (Nuc-TP) metabolite of this compound following incubation of the prodrug with primary human hepatocytes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using an HCV Replicon Assay

Objective: To determine the concentration of this compound required to inhibit 50% of HCV RNA replication in a human hepatoma cell line.

Materials:

  • Huh-7 cell line harboring an HCV subgenomic replicon (e.g., encoding a luciferase reporter).[3][8]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 for selection.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Huh-7 HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 100 nM down to 1 pM. Include a "no drug" (vehicle control) and a "no cells" (background) control.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% activity.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.[9][10]

Protocol 2: Assay for Intracellular Activation and Formation of the Triphosphate Metabolite

Objective: To quantify the formation of the active nucleoside triphosphate (Nuc-TP) metabolite of this compound in primary human hepatocytes over time.

Materials:

  • Cryopreserved or fresh primary human hepatocytes.[11][12]

  • Hepatocyte culture medium.

  • 6-well cell culture plates (collagen-coated).

  • This compound stock solution.

  • Ice-cold 70% methanol for extraction.

  • Cell scrapers.

  • Microcentrifuge tubes.

  • LC-MS/MS system (e.g., triple quadrupole).[4][13]

  • Stable isotope-labeled internal standard for the nucleoside triphosphate.

Procedure:

  • Hepatocyte Seeding: Plate primary human hepatocytes in collagen-coated 6-well plates according to the supplier's protocol and allow them to attach for 4-24 hours.

  • Treatment: Treat the hepatocytes with a fixed concentration of this compound (e.g., 1 µM) in fresh medium.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 12, 24 hours), perform the following extraction procedure: a. Remove the medium and quickly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Incubate on ice for 15 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant containing the intracellular metabolites to a new tube and store at -80°C until analysis.

  • LC-MS/MS Analysis: a. Prepare a standard curve of the authentic nucleoside triphosphate metabolite and the internal standard. b. Analyze the cell extracts by LC-MS/MS. Use a suitable chromatography method, such as ion-pair reversed-phase or HILIC, to separate the polar triphosphate from other cellular components.[13][14] c. Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent-to-fragment ion transitions for the Nuc-TP and the internal standard.

  • Data Analysis: a. Calculate the concentration of the Nuc-TP in each sample using the standard curve. b. Normalize the concentration to the number of cells in the well (can be determined from a parallel well by cell counting or DNA quantification).[5] c. Plot the intracellular Nuc-TP concentration (e.g., in pmol/106 cells) against time.

This comprehensive approach allows for the thorough characterization of the this compound prodrug, confirming its mechanism of action from antiviral efficacy in a cellular context to the direct measurement of its intracellular activation into the pharmacologically active species.

References

Application Notes and Protocols: Antiviral Drug Screening Using AL-611 as a Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antiviral therapeutics is a critical area of research in the fight against viral diseases. A key component of the drug discovery pipeline is the robust screening of compound libraries to identify potential antiviral agents. This process relies on well-characterized control compounds to validate assay performance and provide a benchmark for the activity of test compounds. AL-611, a prodrug of a potent nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, serves as an excellent positive control for antiviral screening campaigns, particularly those targeting HCV.[1][2]

These application notes provide detailed protocols for utilizing this compound as a positive control in a standard antiviral drug screening workflow. The described assays include the evaluation of cytotoxicity, the direct assessment of antiviral activity through plaque reduction, and the quantification of viral replication inhibition via a virus yield reduction assay.

Mechanism of Action of this compound

This compound is a phosphoramidate prodrug of a guanosine nucleotide analog.[2] Upon administration, it is metabolized within hepatocytes to its active triphosphate form. This active metabolite acts as a chain terminator, inhibiting the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[2] The potent and specific activity of its metabolite against HCV NS5B makes this compound an ideal positive control for screening campaigns aimed at discovering new inhibitors of this viral target.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data generated during an antiviral screening campaign using this compound as a positive control.

Table 1: Cytotoxicity of Test Compounds and this compound

Compound IDCC50 (µM)Maximum Non-toxic Concentration (µM)
Test Compound 1
Test Compound 2
...
This compound (Control)
Vehicle Control> Maximum Concentration Tested> Maximum Concentration Tested

CC50 (50% Cytotoxic Concentration): The concentration of a compound that reduces the viability of uninfected cells by 50%.

Table 2: Antiviral Activity of Test Compounds and this compound (Plaque Reduction Assay)

Compound IDEC50 (µM)Selectivity Index (SI = CC50/EC50)
Test Compound 1
Test Compound 2
...
This compound (Control)
Vehicle ControlNo InhibitionN/A

EC50 (50% Effective Concentration): The concentration of a compound that reduces the number of viral plaques by 50%.

Table 3: Antiviral Activity of Test Compounds and this compound (Virus Yield Reduction Assay)

Compound IDEC90 (µM)Fold Reduction in Viral Titer at Max Non-toxic Conc.
Test Compound 1
Test Compound 2
...
This compound (Control)
Vehicle ControlNo Inhibition1-fold (No change)

EC90 (90% Effective Concentration): The concentration of a compound that reduces the viral yield by 90%.

Experimental Protocols

A comprehensive antiviral screening workflow involves assessing the cytotoxicity of the compounds, followed by evaluating their antiviral efficacy.

Experimental Workflow

Caption: General experimental workflow for antiviral screening.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which a compound is toxic to the host cells. This is crucial to ensure that any observed antiviral effect is not due to cell death.[3][4]

Materials:

  • Host cells susceptible to the virus of interest (e.g., Huh-7 cells for HCV)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds and this compound (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density that will result in 80-90% confluency at the end of the assay.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator overnight.

  • Prepare serial dilutions of the test compounds and this compound in cell culture medium. The final solvent concentration should be consistent across all wells and non-toxic to the cells (typically ≤0.5% DMSO).

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include "cells only" (vehicle control) and "medium only" (blank) controls.

  • Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. The CC50 value is determined from the dose-response curve.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[5][6][7]

Materials:

  • Host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Test compounds and this compound

  • Semi-solid overlay medium (e.g., medium containing methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the test compounds and this compound in infection medium.

  • Remove the growth medium from the cells and infect the monolayers with a dilution of virus that will produce 50-100 plaques per well.

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells gently with PBS.

  • Add the compound dilutions mixed with the semi-solid overlay medium to each well. Include a "virus only" (no drug) control.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-14 days, depending on the virus).

  • Fix the cells with a solution such as 10% formalin.

  • Remove the overlay and stain the cell monolayer with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The EC50 value is determined from the dose-response curve.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of a test compound.[8][9][10]

Materials:

  • Host cells in multi-well plates or flasks

  • Virus stock

  • Test compounds and this compound

  • 96-well plates for virus titration

Procedure:

  • Seed host cells in appropriate culture vessels.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After the adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of the test compounds or this compound.

  • Incubate the cultures for a period equivalent to one or more viral replication cycles (e.g., 24-72 hours).

  • Harvest the cell culture supernatant (and/or cell lysates, depending on the virus).

  • Determine the titer of the infectious virus in the harvested samples using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control. The EC90 value, the concentration at which the viral yield is reduced by 90%, is a common metric derived from this assay.

Signaling Pathway

The following diagram illustrates the simplified replication cycle of HCV and the point of inhibition by the active metabolite of this compound.

G cluster_host Hepatocyte cluster_viral HCV Lifecycle cluster_drug Drug Action Entry HCV Entry & Uncoating Translation Translation of viral polyprotein Entry->Translation Viral_RNA Viral (+)RNA Genome Replication RNA Replication via NS5B Translation->Replication Polyprotein Viral Polyprotein Translation->Polyprotein Assembly Virion Assembly Replication->Assembly New_RNA New (+)RNA Genomes Replication->New_RNA Release Virion Release Assembly->Release New_Virion New HCV Virion Assembly->New_Virion HCV_in HCV Virion HCV_in->Entry Viral_RNA->Translation Host Ribosomes Viral_RNA->Replication Template Replication_Complex Replication Complex (including NS5B) Polyprotein->Replication_Complex Proteolytic Processing Replication_Complex->Replication New_RNA->Assembly New_Virion->Release AL611_prodrug This compound (Prodrug) Active_metabolite Active Triphosphate Metabolite AL611_prodrug->Active_metabolite Metabolism Active_metabolite->Replication Inhibition

Caption: Simplified HCV replication cycle and this compound mechanism.

Conclusion

The protocols outlined in these application notes provide a robust framework for conducting antiviral drug screening using this compound as a reliable positive control. By carefully assessing cytotoxicity and antiviral efficacy through multiple assay formats, researchers can confidently identify and characterize novel antiviral compounds. The use of a well-defined control like this compound is essential for ensuring the accuracy, reproducibility, and validity of screening data in the pursuit of new antiviral therapies.

References

Application Notes and Protocols for Measuring Intracellular AL-611 Triphosphate Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-611 is a phosphoramidate prodrug of a modified guanosine analogue developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] Like many antiviral nucleoside analogues, this compound must be metabolized intracellularly to its active 5'-triphosphate form (this compound-TP) to exert its therapeutic effect.[3][4] The active this compound-TP acts as a competitive inhibitor of the viral RNA polymerase, leading to the termination of viral RNA synthesis.[1][4]

The concentration of the active triphosphate metabolite within the target cell is a critical determinant of the drug's efficacy. Therefore, accurately measuring the intracellular levels of this compound-TP is essential for preclinical and clinical drug development. It allows researchers to understand the compound's metabolic activation, assess its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and optimize dosing regimens.[5]

These application notes provide a detailed protocol for the extraction and quantification of this compound triphosphate from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique for this application due to its superior sensitivity and selectivity.[5][6]

This compound Metabolic Activation Pathway

This compound is designed to efficiently enter the host cell.[7] Once inside, it undergoes a series of enzymatic reactions, including the removal of the phosphoramidate moiety and subsequent phosphorylation by host cell kinases to form the active triphosphate metabolite.[3][4] This active form then inhibits the HCV NS5B polymerase.

AL611_Pathway cluster_cell Hepatocyte AL611_prodrug This compound (Prodrug) AL611_MP This compound Monophosphate AL611_prodrug->AL611_MP Intracellular Esterases/ Phosphoramidases AL611_DP This compound Diphosphate AL611_MP->AL611_DP Host Kinases (NMK) AL611_TP This compound Triphosphate (Active Form) AL611_DP->AL611_TP Host Kinases (NDK) AL611_TP->Inhibition NS5B HCV NS5B RNA Polymerase RNA_Synth Viral RNA Replication NS5B->RNA_Synth Catalyzes Extracellular Extracellular Space Extracellular->AL611_prodrug

Figure 1: Metabolic activation pathway of this compound.

Experimental Protocols

This section details the necessary materials and methods for cell culture, treatment, metabolite extraction, and subsequent analysis.

Protocol 1: Cell Culture and Treatment

This protocol is designed for adherent cells (e.g., Huh-7, HepG2) but can be adapted for suspension cells.

Materials:

  • Huh-7 or other suitable human hepatocyte-derived cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

  • This compound compound stock solution (in DMSO)

  • Cell counter (e.g., hemocytometer or automated counter)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells per well. Allow cells to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator to reach approximately 80% confluency.

  • Compound Preparation: Prepare working solutions of this compound by diluting the DMSO stock in pre-warmed cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.

  • Cell Treatment: Aspirate the old medium from the wells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 4, 8, 12, 24 hours).

  • Cell Harvesting:

    • Aspirate the drug-containing medium.

    • Wash the cell monolayer twice with 1 mL of ice-cold PBS per well to remove any extracellular compound.

    • Aspirate the final PBS wash completely.

    • Proceed immediately to the Intracellular Metabolite Extraction protocol. For cell counting, trypsinize a parallel set of untreated wells and count the cells to determine the average cell number per well.

Protocol 2: Intracellular Metabolite Extraction

This protocol uses a cold methanol-based solution for efficient cell lysis and protein precipitation while preserving the integrity of triphosphate species.[8]

Materials:

  • Extraction Solution: 80% Methanol in water (v/v), pre-chilled to -80°C.

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • Dry ice or -80°C freezer

Procedure:

  • Lysis and Deproteinization: Place the cell culture plate on ice. Add 500 µL of ice-cold 80% methanol extraction solution to each well.

  • Scraping: Immediately scrape the cells from the bottom of the well using a cell scraper.

  • Collection: Transfer the entire cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete lysis and mixing.

  • Incubation: Incubate the tubes at -20°C for 30 minutes to facilitate protein precipitation.[8]

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean, pre-chilled 1.5 mL tube. Avoid disturbing the pellet.

  • Storage: Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound Triphosphate

The following provides a general LC-MS/MS methodology. Specific parameters such as column choice, gradient, and mass transitions must be optimized for the available instrumentation.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Anion-exchange or ion-pair reversed-phase HPLC column.

  • This compound-TP analytical standard.

  • Mobile phases (e.g., ammonium acetate, acetonitrile).

Procedure:

  • Sample Preparation: Prior to injection, samples may need to be dried under a stream of nitrogen and reconstituted in a suitable buffer compatible with the LC method.

  • Standard Curve: Prepare a standard curve by spiking known concentrations of the this compound-TP analytical standard into a blank matrix (extract from untreated cells) covering the expected concentration range in the samples.

  • LC Separation: Inject the prepared samples and standards onto the HPLC system. Use a gradient elution method to separate this compound-TP from other endogenous nucleotides.

  • MS/MS Detection: Analyze the column eluent using the mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for this compound-TP.

  • Data Analysis: Integrate the peak areas for this compound-TP in both the standards and the samples. Construct a calibration curve by plotting the peak area versus concentration for the standards. Calculate the concentration of this compound-TP in the samples from the calibration curve and normalize to the cell number.

Experimental Workflow Overview

Workflow cluster_prep Cell Preparation & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells (e.g., Huh-7) B Incubate 24h A->B C Treat with this compound B->C D Incubate for Desired Time C->D E Wash Cells with Cold PBS D->E F Add Cold 80% Methanol & Scrape Cells E->F G Centrifuge at 16,000 x g F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Quantify using Standard Curve I->J K Normalize Data to Cell Count J->K L L K->L Final Result: (pmol/10⁶ cells)

Figure 2: General workflow for this compound-TP quantification.

Data Presentation

Quantitative data should be organized into clear, concise tables.

Table 1: Example LC-MS/MS Parameters for this compound-TP Analysis

Parameter Setting
LC System Agilent 1290 Infinity II
MS System Sciex 6500+ QTRAP
Column Waters ACQUITY UPLC BEH C18, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.5
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative
MRM Transition e.g., 551.1 -> 451.1 (Precursor -> Product)
Collision Energy -25 eV
Retention Time 3.5 min

Note: These values are hypothetical and require empirical optimization.

Table 2: Example Quantification of Intracellular this compound-TP

This compound Conc. (µM) Incubation Time (h) This compound-TP (pmol/10⁶ cells) Std. Deviation
1 4 150.2 12.5
1 8 325.8 25.1
1 24 750.4 55.9
10 4 980.6 78.3
10 8 2105.3 150.7
10 24 4890.1 320.4

Note: Data are for illustrative purposes only.

Troubleshooting and Logical Relationships

Effective troubleshooting requires a logical approach to diagnose issues that may arise during the experimental process.

Troubleshooting Start Start Analysis Problem Low or No This compound-TP Signal Start->Problem CheckExtraction Review Extraction Protocol Problem->CheckExtraction Is Extraction Efficient? CheckMS Verify MS Performance Problem->CheckMS Is MS Sensitive? CheckCells Assess Cell Health & Compound Activity Problem->CheckCells Is Compound Metabolized? ExtractionIssue Incomplete Lysis or Degradation During Extraction CheckExtraction->ExtractionIssue MSIssue Low Instrument Sensitivity or Incorrect MRM Transitions CheckMS->MSIssue CellIssue Poor Cell Uptake, Low Kinase Activity, or Compound Degradation CheckCells->CellIssue Solution1 Ensure -80°C Methanol; Keep Samples on Ice ExtractionIssue->Solution1 Solution2 Tune MS with Standard; Optimize Parameters MSIssue->Solution2 Solution3 Verify Compound Integrity; Use Different Cell Line CellIssue->Solution3

Figure 3: Logical flow for troubleshooting low signal issues.

References

Troubleshooting & Optimization

Overcoming low efficacy of AL-611 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AL-611. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the in vitro efficacy of this compound, a potent HCV NS5B polymerase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a phosphoramidate prodrug of a 2',3'- or 2',4'-substituted guanosine nucleotide analogue.[1] Once inside the cell, it is metabolized to its active triphosphate form. This active form acts as a competitive inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. By mimicking the natural nucleotide, it gets incorporated into the growing RNA chain and terminates its elongation.

Q2: What are the expected in vitro efficacy values for this compound?

A2: In preclinical studies, the triphosphate form of this compound has shown potent inhibition of the HCV NS5B polymerase with IC50 values as low as 0.13 μM. In HCV replicon assays, the phosphoramidate prodrug has demonstrated excellent activity with EC50 values as low as 5 nM.[1][2]

Q3: Why might I be observing lower than expected efficacy in my in vitro experiments?

A3: Several factors can contribute to lower than expected in vitro efficacy. These can be broadly categorized into issues with the compound itself, the cell-based assay system, or the experimental protocol. Our troubleshooting guide below provides detailed steps to identify and resolve these issues.

Q4: Is this compound expected to be effective against all HCV genotypes?

A4: The provided literature primarily focuses on its potent activity, but does not specify genotype-specific efficacy. The effectiveness of direct-acting antivirals can be influenced by the HCV genotype.[2] It is recommended to test this compound against the specific HCV genotypes relevant to your research.

Troubleshooting Guide

Issue 1: Higher than expected EC50 values in HCV Replicon Assays

You are observing EC50 values significantly higher than the reported 5 nM in your HCV replicon cell-based assays.

Potential Causes & Troubleshooting Steps:

  • Compound Integrity and Handling:

    • Verify Compound Identity and Purity: Ensure the correct compound is being used and that its purity meets the required standards.

    • Proper Storage: Store this compound under the recommended conditions (typically cool, dry, and dark) to prevent degradation.

    • Solubility Issues: this compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Observe for any precipitation. Consider preparing fresh stock solutions.

  • Cell Culture and Assay Conditions:

    • Cell Health: Ensure the host cells for the replicon (e.g., Huh-7 cells) are healthy, within a low passage number, and not contaminated.

    • Cell Permeability: As a prodrug, this compound needs to cross the cell membrane. If you suspect low permeability, consider optimizing incubation times.[3]

    • Metabolic Activation: The conversion of the phosphoramidate prodrug to the active triphosphate is crucial. The cell line used must have the necessary enzymatic machinery. Primary human hepatocytes are known to effectively metabolize this compound.[1][2] If using other cell lines, their metabolic capacity might be a limiting factor.

    • Drug Efflux: Cells may actively pump the compound out, reducing its intracellular concentration. This can be investigated using efflux pump inhibitors.

  • Experimental Protocol:

    • Incorrect Dosing: Double-check all calculations for serial dilutions and final concentrations.

    • Assay Readout: Ensure the reporter system (e.g., luciferase) is functioning correctly and that the readout is within the linear range of the instrument.

    • Incubation Time: Optimize the duration of compound exposure. Too short an incubation may not allow for sufficient uptake and metabolism, while too long may lead to compound degradation or cytotoxicity.

Illustrative Data Comparison:

ParameterExpected ResultPotential Low Efficacy Result
EC50 (HCV Replicon) ~5 nM> 100 nM
Maximum Inhibition > 95%< 80%
Issue 2: High IC50 values in NS5B Polymerase Inhibition Assays

You are observing IC50 values significantly higher than the reported 0.13 µM in your biochemical assays with purified NS5B polymerase.

Potential Causes & Troubleshooting Steps:

  • Active Metabolite: Remember that the direct inhibitor of the NS5B polymerase is the triphosphate form of the this compound analogue, not this compound itself. Ensure you are using the active triphosphate metabolite in your biochemical assay.

  • Enzyme Activity:

    • Enzyme Quality: Verify the purity and activity of the recombinant NS5B polymerase.

    • Cofactors: Ensure all necessary cofactors (e.g., Mg2+, Mn2+) are present at optimal concentrations in the reaction buffer.

  • Assay Conditions:

    • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the concentration of the natural substrate (GTP in this case). Ensure the GTP concentration is appropriate for the assay.

    • Buffer Composition: Check the pH and salt concentration of the reaction buffer to ensure they are optimal for enzyme activity.

  • Compound Integrity:

    • Degradation: The triphosphate metabolite can be unstable. Prepare it fresh and keep it on ice.

Illustrative Data Comparison:

ParameterExpected Result (with triphosphate)Potential Low Efficacy Result
IC50 (NS5B Polymerase) ~0.13 µM> 5 µM

Experimental Protocols

Protocol 1: HCV Replicon Assay for EC50 Determination
  • Cell Plating: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter) in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 1 µM down to 1 pM).

  • Dosing: Add the diluted compound to the plated cells. Include appropriate controls: vehicle only (e.g., 0.1% DMSO) and a positive control (another known HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Following incubation, measure the luciferase activity according to the manufacturer's protocol.

  • Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., CellTiter-Glo) to assess the effect of the compound on cell viability.

  • Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: NS5B Polymerase Inhibition Assay (IC50 Determination)
  • Reagents:

    • Recombinant HCV NS5B polymerase

    • RNA template

    • Reaction buffer (containing Tris-HCl, MgCl2, DTT, and KCl at optimal concentrations)

    • GTP (and other NTPs, one of which is labeled, e.g., [α-32P]GTP or a fluorescent analogue)

    • The triphosphate form of the this compound analogue

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, RNA template, and varying concentrations of the this compound triphosphate.

  • Enzyme Addition: Initiate the reaction by adding the NS5B polymerase.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Termination: Stop the reaction using a suitable stop solution (e.g., EDTA).

  • Detection: Quantify the amount of incorporated labeled nucleotide. This can be done through methods like scintillation counting for radiolabeled NTPs or fluorescence polarization for fluorescently labeled NTPs.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

AL611_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_hcv HCV Replication Complex AL-611_prodrug This compound (Prodrug) AL-611_intracellular This compound AL-611_prodrug->AL-611_intracellular Cellular Uptake AL-611_monophosphate Analogue Monophosphate AL-611_intracellular->AL-611_monophosphate Metabolism Step 1 AL-611_diphosphate Analogue Diphosphate AL-611_monophosphate->AL-611_diphosphate Metabolism Step 2 AL-611_triphosphate Analogue Triphosphate (Active Form) AL-611_diphosphate->AL-611_triphosphate Metabolism Step 3 NS5B NS5B Polymerase AL-611_triphosphate->NS5B Competitive Inhibition RNA_Elongation RNA Elongation NS5B->RNA_Elongation Incorporation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_cell_based Cell-Based Assay (Replicon) cluster_biochemical Biochemical Assay (Polymerase) Start Low In Vitro Efficacy Observed Assay_Type Which Assay? Start->Assay_Type Check_Compound Check Compound: - Purity - Solubility - Storage Assay_Type->Check_Compound Cell-Based Check_Inhibitor Using Active Triphosphate? Assay_Type->Check_Inhibitor Biochemical Check_Cells Check Cells: - Health - Passage # - Permeability Check_Compound->Check_Cells Check_Protocol_Cell Check Protocol: - Dosing - Incubation Time - Readout Check_Cells->Check_Protocol_Cell Metabolism Consider Metabolic Activation Capacity Check_Protocol_Cell->Metabolism End Problem Resolved Metabolism->End Check_Enzyme Check Enzyme: - Purity - Activity Check_Inhibitor->Check_Enzyme Check_Protocol_Biochem Check Protocol: - Buffer - Substrate Conc. Check_Enzyme->Check_Protocol_Biochem Check_Protocol_Biochem->End

Caption: Troubleshooting workflow for low this compound efficacy.

References

AL-611 solubility issues in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL-611. The information is designed to address potential solubility issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a phosphoramidate prodrug of a guanosine nucleotide analogue. It is designed to act as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.[1] In experimental settings, its active triphosphate form has shown potent inhibition of the HCV NS5B polymerase.[1]

Q2: I am observing precipitation when diluting my this compound stock solution into aqueous assay buffer. What is the likely cause?

A2: This is a common issue for many small molecule compounds, especially those initially dissolved in a high-concentration organic solvent like dimethyl sulfoxide (DMSO).[2][3] Precipitation occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous medium, or the compound's solubility limit in that medium is exceeded.[3]

Q3: What is the recommended starting solvent for this compound?

A3: For many small molecule inhibitors, the most common starting solvent is DMSO.[3][4] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q4: How can I improve the solubility of this compound in my cell-based assays?

A4: Several strategies can be employed to enhance the solubility of compounds in aqueous media. These include adjusting the pH of the buffer, using co-solvents, or employing solubilizing agents like cyclodextrins.[3][5][6] For cell-based assays, it is critical to ensure the final concentration of any solvent or agent is not toxic to the cells, typically keeping DMSO concentrations at or below 0.5%.[3]

Q5: Can I use detergents to improve this compound solubility?

A5: For non-cell-based (e.g., enzymatic) assays, low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) can be effective at preventing precipitation.[2] However, for cell-based assays, detergents are generally not recommended as they can be toxic to cells above their critical micelle concentration.[2]

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution

If you observe that your this compound solution becomes cloudy or forms a precipitate when diluted from a DMSO stock into your aqueous experimental buffer, follow this troubleshooting workflow.

G start Start: this compound precipitates in aqueous buffer step1 Verify Final DMSO Concentration Is it ≤ 0.5%? start->step1 step2 Lower Final this compound Concentration Test a serial dilution. step1->step2 Yes step3 Try Alternative Co-solvents e.g., Ethanol, PEG 400 step1->step3 No, adjust to ≤ 0.5% step2->step3 Precipitation persists end_node Resolution: this compound remains in solution step2->end_node Precipitation resolved step4 pH Adjustment Is this compound's solubility pH-dependent? step3->step4 Precipitation persists step3->end_node Precipitation resolved step5 Use of Excipients Consider cyclodextrins for cell-based assays. step4->step5 Precipitation persists step4->end_node Precipitation resolved step5->end_node Precipitation resolved

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent Results in Cellular Assays

Inconsistent activity of this compound in cellular assays can often be traced back to poor solubility and compound availability.

Recommended Solvent Concentrations for Cell-Based Assays

SolventRecommended Max ConcentrationNotes
DMSO≤ 0.5%Most common initial solvent; can be toxic to cells at higher concentrations.[3]
Ethanol≤ 0.5%Can be an alternative to DMSO, but also has potential for cell toxicity.
PEG 400≤ 1%A less toxic co-solvent option for some compounds.[3]

Experimental Protocol: Solubility Assessment

A simple protocol to visually assess the kinetic solubility of this compound in your assay medium:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution into your final aqueous assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM). Ensure the final DMSO concentration is constant and at a non-toxic level (e.g., 0.5%).

  • Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Visually inspect each dilution for any signs of precipitation or cloudiness against a dark background. This will help determine the practical working concentration range for this compound in your specific assay conditions.

Experimental Workflow and Signaling Pathway

General Experimental Workflow for a Cell-Based HCV Replicon Assay

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based HCV replicon system.

G prep Prepare this compound Stock (e.g., 10 mM in DMSO) dilute Prepare Serial Dilutions of this compound in cell culture medium (final DMSO ≤ 0.5%) prep->dilute seed Seed HCV Replicon Cells in 96-well plates treat Treat Cells with this compound Dilutions seed->treat dilute->treat incubate Incubate for 48-72 hours treat->incubate lyse Lyse Cells and Measure Reporter Activity (e.g., Luciferase) incubate->lyse analyze Analyze Data and Calculate EC50 lyse->analyze

Caption: Workflow for this compound in an HCV replicon assay.

Illustrative Signaling Pathway: Inhibition of HCV Replication

This compound is a prodrug that, once metabolized within the host cell, inhibits the HCV NS5B polymerase, directly blocking viral RNA replication.

G cluster_cell Hepatocyte cluster_virus HCV Replication Complex AL611_prodrug This compound (Prodrug) metabolism Intracellular Metabolism AL611_prodrug->metabolism AL611_active Active Triphosphate metabolism->AL611_active NS5B NS5B Polymerase AL611_active->NS5B Inhibits Replication RNA Replication NS5B->Replication HCV_RNA HCV RNA Template HCV_RNA->Replication New_RNA New HCV RNA Replication->New_RNA

Caption: Mechanism of this compound in inhibiting HCV replication.

References

Technical Support Center: AL-611 HCV Replicon Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AL-611 in Hepatitis C Virus (HCV) replicon experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational orally bioavailable phosphoramidate prodrug of a guanosine nucleotide analog.[1] It targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for the replication of the viral genome.[1][2] As a nucleoside inhibitor, its active form competes with natural nucleotides for incorporation into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication.[3][4]

Q2: What is an HCV replicon system and why is it used to study this compound?

An HCV replicon is a self-replicating subgenomic portion of the HCV RNA genome that can be stably maintained and propagated in cultured liver cancer cell lines, most commonly Huh-7 cells.[5][6] These replicons contain the viral non-structural proteins necessary for RNA replication (including the NS5B polymerase) but lack the structural proteins, making them incapable of producing infectious virus particles.[6][7] This system provides a safe and robust platform for screening and characterizing antiviral compounds like this compound that target viral replication.[6][8] Reporter genes, such as luciferase, are often incorporated into the replicon to provide a simple and quantitative readout of replication levels.[3][9]

Q3: What are the expected EC50 and CC50 values for this compound in an HCV replicon assay?

In a standard HCV replicon assay, this compound has demonstrated a potent 50% effective concentration (EC50) of 5 nM.[1][2] The 50% cytotoxic concentration (CC50) in Huh-7 cells has been reported to be greater than 100 µM.[3] This gives this compound a high selectivity index (SI), indicating a wide therapeutic window.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound.

CompoundTargetAssay SystemEC50CC50 (Huh-7 cells)Selectivity Index (SI = CC50/EC50)Reference
This compoundHCV NS5B PolymeraseHCV Replicon Assay5 nM> 100 µM> 20,000[1][3]

Experimental Protocols

HCV Luciferase Replicon Assay Protocol

This protocol outlines a standard method for determining the EC50 value of this compound in a luciferase-based HCV replicon assay.

1. Cell Maintenance:

  • Culture Huh-7 cells harboring a luciferase reporter HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM).

  • Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and an appropriate concentration of G418 (e.g., 0.5 mg/mL) to maintain selection for the replicon.[8]

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Seed the replicon-containing Huh-7 cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of G418-free medium.[9]

  • Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO). A common starting concentration for a potent compound like this compound could be in the micromolar range, with 3- to 10-fold serial dilutions.

  • Add the diluted this compound or DMSO (as a vehicle control) to the cells. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.[9]

  • Include appropriate controls:

    • Negative Control: Cells treated with DMSO only (0% inhibition).

    • Positive Control: Cells treated with a known HCV inhibitor at a concentration >100x its EC50 (100% inhibition).[8]

  • Incubate the plates for 72 hours at 37°C.[8][9]

3. Data Acquisition and Analysis:

  • After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • In parallel, a cytotoxicity assay (e.g., using CellTiter-Glo® or MTS reagent) should be performed to determine the CC50 of this compound.

  • Normalize the luciferase signal to the vehicle control.

  • Plot the normalized data against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Culture HCV Replicon Cell Line (e.g., Huh-7) seed_plate Seed Cells into 96-well Plate prep_cells->seed_plate add_compounds Add this compound and Controls to Seeded Cells seed_plate->add_compounds prep_compounds Prepare Serial Dilutions of this compound prep_compounds->add_compounds incubate Incubate for 72 hours at 37°C add_compounds->incubate read_luciferase Measure Luciferase Activity incubate->read_luciferase read_cytotoxicity Measure Cell Viability (Cytotoxicity) incubate->read_cytotoxicity data_analysis Normalize Data and Calculate EC50/CC50 read_luciferase->data_analysis read_cytotoxicity->data_analysis

HCV Replicon Assay Experimental Workflow

mechanism_of_action cluster_cell Hepatocyte cluster_virus HCV Replication Complex AL611_prodrug This compound (Prodrug) AL611_monophosphate This compound Monophosphate AL611_prodrug->AL611_monophosphate Intracellular Esterases AL611_diphosphate This compound Diphosphate AL611_monophosphate->AL611_diphosphate Cellular Kinases AL611_triphosphate This compound Triphosphate (Active Form) AL611_diphosphate->AL611_triphosphate Cellular Kinases NS5B HCV NS5B Polymerase AL611_triphosphate->NS5B Inhibits Chain_termination Chain Termination AL611_triphosphate->Chain_termination RNA_synthesis RNA Synthesis NS5B->RNA_synthesis NS5B->Chain_termination RNA_template Viral RNA Template RNA_template->RNA_synthesis

Mechanism of Action of this compound

Troubleshooting Guide

Q4: My observed EC50 for this compound is significantly higher than the reported 5 nM. What are the possible causes?

Several factors can lead to a higher than expected EC50 value:

  • Cell Line Permissiveness: Different clones of Huh-7 cells can exhibit varying permissiveness to HCV replication, which can impact the apparent potency of an antiviral.[5] Using a less permissive cell line may require higher concentrations of the drug to achieve the same level of inhibition.

  • Replicon Genotype: While this compound is expected to have pan-genotypic activity, its potency may vary between different HCV genotypes and subtypes. The reported 5 nM value may not be representative for all genotypes.

  • Compound Integrity: Ensure that the this compound compound has been stored correctly (e.g., at -20°C or -80°C) and has not undergone degradation.[3] Repeated freeze-thaw cycles should be avoided.

  • Assay Conditions: Suboptimal assay conditions, such as high cell seeding density, extended incubation times, or issues with the luciferase reporter system, can affect the results.

  • Resistance: Although nucleoside inhibitors generally have a high barrier to resistance, prolonged culture in the presence of the drug could select for resistant replicon variants. However, this is less likely in short-term EC50 determination assays.

Q5: I am seeing a low luciferase signal in my untreated control wells. What could be the problem?

A low signal in control wells suggests a problem with replicon replication or the reporter assay itself:

  • Low Replicon Replication: The replicon may not be replicating efficiently in your cells. This could be due to using a low-permissive Huh-7 clone, issues with the cell culture conditions, or the replicon itself may have acquired mutations that reduce its fitness.

  • Cell Health: Poor cell health can lead to reduced replicon replication. Ensure that the cells are not overgrown and that the culture medium is fresh.

  • Reporter Assay Issues: The luciferase substrate may have degraded, or there may be an issue with the luminometer. Always include a positive control for the luciferase assay if possible.

  • Loss of Replicon: If the cells have been cultured for an extended period without G418 selection, a significant portion of the cell population may have lost the replicon.

Q6: My experiment shows high cytotoxicity for this compound, contrary to the reported CC50 > 100 µM. Why might this be happening?

  • Compound Purity: The this compound sample may contain impurities that are cytotoxic.

  • DMSO Concentration: High concentrations of DMSO (>1%) can be toxic to cells. Ensure the final DMSO concentration in your assay is kept to a minimum.

  • Cell Line Sensitivity: While unlikely to be the primary cause given the reported data, your specific Huh-7 cell clone might be unusually sensitive to the compound or vehicle.

  • Assay Method: The method used to assess cytotoxicity can influence the results. Ensure your cytotoxicity assay is validated and performing as expected.

Q7: My results are highly variable between experiments. How can I improve reproducibility?

  • Standardize Cell Culture: Use cells from the same passage number for each experiment and ensure consistent seeding densities. Cell confluency at the time of the assay can impact results.

  • Consistent Compound Handling: Prepare fresh dilutions of this compound for each experiment to avoid issues with compound stability.

  • Assay Controls: Include both positive and negative controls in every plate to monitor assay performance. A Z'-factor calculation can be used to assess the quality and reproducibility of the assay.[3]

  • Automated Liquid Handling: If available, use automated liquid handlers for cell seeding and compound addition to minimize pipetting errors.

troubleshooting_logic cluster_ec50 High EC50 Value cluster_signal Low Luciferase Signal cluster_toxicity High Cytotoxicity start Unexpected Experimental Result high_ec50 High EC50 start->high_ec50 EC50 > 5 nM low_signal Low Signal start->low_signal Low Control Signal high_toxicity High Toxicity start->high_toxicity CC50 << 100 µM check_compound Verify this compound Integrity and Concentration check_cells_ec50 Assess Cell Line Permissiveness check_compound->check_cells_ec50 check_genotype Confirm Replicon Genotype check_cells_ec50->check_genotype check_assay_params_ec50 Review Assay Parameters check_genotype->check_assay_params_ec50 check_replication Confirm Replicon Replication Level check_cell_health Evaluate Cell Viability check_replication->check_cell_health check_reporter Validate Luciferase Assay Components check_cell_health->check_reporter check_selection Ensure G418 Selection was Maintained check_reporter->check_selection check_purity Assess this compound Purity check_dmso Verify Final DMSO Concentration check_purity->check_dmso check_cell_sensitivity Test Vehicle Toxicity on Parental Cells check_dmso->check_cell_sensitivity high_ec50->check_compound low_signal->check_replication high_toxicity->check_purity

Troubleshooting Flowchart for this compound Experiments

References

Technical Support Center: Potential Off-Target Effects of AL-611 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of AL-611 (also known as OTI-611), a CHD1L inhibitor, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L). Its on-target effect involves the induction of G1 cell cycle arrest, which can lead to reduced tumor cell proliferation and synergy with certain chemotherapies in cancer cell lines.[1]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects occur when a small molecule binds to and affects proteins other than its intended target.[2][3] This is a concern because it can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role.[3] For instance, an observed phenotype may be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an interaction with an unrelated protein.

Q3: What are the common causes of off-target effects in cell culture?

A3: Several factors can contribute to off-target effects:

  • High Compound Concentration: Using this compound at concentrations significantly above its effective dose for CHD1L inhibition increases the likelihood of binding to lower-affinity, off-target proteins.[2]

  • Structural Similarity of Binding Pockets: The binding site of CHD1L may share structural similarities with other proteins, leading to unintended interactions. For example, the ATP-binding pocket is conserved across many kinases, making them common off-targets for kinase inhibitors.[2]

  • Compound Promiscuity: The chemical structure of this compound might have features that allow it to interact with multiple protein targets.

  • Cellular Context: The specific expression levels of on- and off-target proteins in the cell line being used can influence the observed effects.[2]

Q4: How can I minimize the risk of off-target effects with this compound?

A4: To minimize off-target effects, it is recommended to:

  • Perform Dose-Response Experiments: Determine the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., G1 arrest).

  • Use Appropriate Controls: Include a negative control (vehicle only) and potentially a positive control (e.g., another known CHD1L inhibitor, if available).

  • Consider Orthogonal Approaches: Use techniques like siRNA or CRISPR to knock down CHD1L and see if the phenotype matches that observed with this compound treatment.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpectedly high cytotoxicity at concentrations that should primarily inhibit CHD1L.

  • Possible Cause: Off-target toxicity. This compound may be inhibiting other essential proteins.

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Conduct a dose-response curve to determine the IC50 for cytotoxicity and compare it to the EC50 for the intended on-target effect (e.g., G1 arrest). A small window between efficacy and toxicity can suggest off-target effects.

    • Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target kinase inhibition, which is a common source of cytotoxicity.[4]

    • Use a Rescue Experiment: Overexpress CHD1L in your cells. If the cytotoxicity is not rescued, it is likely due to an off-target effect.[2][3]

Issue 2: The observed cellular phenotype is inconsistent with known CHD1L function.

  • Possible Cause: The phenotype is driven by an off-target effect of this compound.

  • Troubleshooting Steps:

    • Use a Structurally Unrelated Inhibitor: If available, treat cells with a different chemical scaffold that also inhibits CHD1L. If this compound does not produce the same phenotype, the original observation is likely due to an off-target effect of this compound.[3]

    • Gene Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate CHD1L expression. If the resulting phenotype does not match what is observed with this compound treatment, an off-target effect is probable.

    • Proteomic Analysis: Employ proteomics-based approaches to identify proteins that interact with this compound.

Issue 3: High background or non-specific signal in a reporter assay.

  • Possible Cause: this compound may be directly interfering with the reporter protein or other components of the assay.

  • Troubleshooting Steps:

    • Run a Counter-Screen: Test this compound in a cell line that does not express the target of the reporter assay. Any activity in this screen would indicate an off-target effect on the reporter system itself.

    • Use an Alternative Reporter: If possible, use a different type of reporter assay (e.g., switch from a luciferase-based to a fluorescent protein-based reporter) to see if the issue persists.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the results of troubleshooting experiments.

Table 1: Dose-Response of this compound on Target Engagement and Cell Viability

Concentration (µM)% G1 Arrest (On-Target)% Cell Viability
0.11598
0.54595
1.07092
5.07560
10.07835

This table illustrates a scenario where a significant drop in cell viability occurs at concentrations slightly higher than those required for maximal on-target effect, suggesting potential off-target toxicity.

Table 2: Kinase Profiling of this compound (10 µM)

Kinase% Inhibition
CHD1L (On-Target) 95
Kinase A8
Kinase B75
Kinase C12
Kinase D68

This table shows that while this compound is a potent inhibitor of its intended target, it also significantly inhibits other kinases at higher concentrations, which could lead to off-target effects.[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value.[4]

2. Western Blot for Cell Cycle Markers

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Cyclin D1, CDK4, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.[2]

  • Heating: Harvest and lyse the cells. Aliquot the lysate into separate tubes and heat them at a range of different temperatures for 3 minutes.[2]

  • Separation: Centrifuge the heated samples to pellet the precipitated proteins.[2]

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble CHD1L at each temperature by Western blot or another quantitative protein detection method. A shift in the melting curve indicates target engagement.

Visualizations

On_Target_vs_Off_Target cluster_0 On-Target Effect cluster_1 Potential Off-Target Effect AL611_on This compound CHD1L CHD1L AL611_on->CHD1L Inhibits G1_Arrest G1 Cell Cycle Arrest CHD1L->G1_Arrest Leads to AL611_off This compound Kinase_B Kinase B AL611_off->Kinase_B Inhibits Cytotoxicity Cytotoxicity Kinase_B->Cytotoxicity Leads to

Caption: On-target vs. potential off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., High Cytotoxicity) Dose_Response Perform Dose-Response Curve (Efficacy vs. Toxicity) Start->Dose_Response Compare_Potency Compare EC50 (On-Target) vs. IC50 (Toxicity) Dose_Response->Compare_Potency Orthogonal_Approaches Use Orthogonal Approaches (e.g., siRNA, CRISPR) Compare_Potency->Orthogonal_Approaches Discrepancy On_Target Likely On-Target Effect Compare_Potency->On_Target No Discrepancy Phenotype_Match Does Phenotype Match? Orthogonal_Approaches->Phenotype_Match Off_Target Likely Off-Target Effect Phenotype_Match->Off_Target No Phenotype_Match->On_Target Yes Kinase_Screen Perform Kinase Profiling Off_Target->Kinase_Screen

Caption: Troubleshooting workflow for unexpected experimental results.

CETSA_Protocol A 1. Treat Cells with this compound or Vehicle Control B 2. Harvest and Lyse Cells A->B C 3. Aliquot Lysate and Heat at Different Temperatures B->C D 4. Centrifuge to Pellet Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Analyze Soluble CHD1L (e.g., Western Blot) E->F G 7. Compare Melting Curves to Confirm Target Engagement F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: AL-611 Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability and degradation of AL-611 in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a phosphoramidate prodrug of a guanosine nucleotide analogue, in solution is primarily influenced by pH, temperature, and exposure to light. As with many phosphoramidate-containing compounds, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Elevated temperatures can accelerate degradation rates, and exposure to UV or fluorescent light may induce photolytic degradation.

Q2: What are the expected degradation products of this compound?

A2: The degradation of this compound is anticipated to proceed through two main pathways:

  • Hydrolysis of the Phosphoramidate Moiety: This is often the primary degradation route for phosphoramidate prodrugs, yielding the corresponding nucleoside monophosphate and the free amine and phenol/alcohol from the promoiety.

  • Cleavage of the Glycosidic Bond: This is a common degradation pathway for nucleoside analogues, resulting in the separation of the guanine base from the modified sugar moiety.

Further degradation of these initial products may also occur.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, it is recommended to store this compound solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. For short-term use, solutions may be kept at 2-8°C. It is advisable to prepare fresh solutions for each experiment whenever possible.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Ensure that the this compound stock and working solutions are fresh and have been stored under the recommended conditions (frozen, protected from light).

    • Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of this compound in your specific assay buffer at the experimental temperature. Use a validated analytical method, such as HPLC, to quantify the amount of intact this compound over time.

    • Prepare Fresh Solutions: If degradation is observed, prepare fresh working solutions immediately before each experiment.

Issue 2: Appearance of unknown peaks in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: To identify potential degradation products, subject this compound to forced degradation conditions (e.g., acid, base, heat, oxidation, light). Analyze the stressed samples by HPLC-MS to characterize the degradation products.

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent this compound peak from all significant degradation product peaks.

    • Review Sample Handling: Evaluate your sample preparation and handling procedures to minimize the potential for degradation before analysis.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions. This data is based on typical behavior for similar compounds and should be confirmed by in-house stability studies.

Table 1: pH-Dependent Stability of this compound at 37°C

pHHalf-life (t½) in hoursMajor Degradation Products
3.08Glycosidic bond cleavage product, Phosphoramidate hydrolysis product
5.048Phosphoramidate hydrolysis product
7.4120Phosphoramidate hydrolysis product
9.024Phosphoramidate hydrolysis product, base-catalyzed side products

Table 2: Temperature-Dependent Stability of this compound at pH 7.4

TemperatureHalf-life (t½) in hours
4°C> 500
25°C240
37°C120
50°C36

Table 3: Photostability of this compound in Solution (pH 7.4) at 25°C

Light Condition% Degradation after 24 hours
Dark (control)< 1%
Fluorescent Light5%
UV Light (365 nm)25%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method for the quantification of this compound and the separation of its major degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute samples in a 50:50 mixture of Mobile Phase A and B to an appropriate concentration.

Visualizations

AL611_Degradation_Pathway AL611 This compound (Phosphoramidate Prodrug) Hydrolysis_Product Nucleoside Monophosphate + Amino Acid Ester + Phenol AL611->Hydrolysis_Product Hydrolysis (pH dependent) Glycosidic_Cleavage_Product Guanine + Modified Sugar Phosphate AL611->Glycosidic_Cleavage_Product Acid-catalyzed Cleavage Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Glycosidic_Cleavage_Product->Further_Degradation

Caption: Proposed degradation pathways for this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Solution in desired buffer Aliquot Aliquot into vials Prep_Solution->Aliquot Temp Temperature (e.g., 4°C, 25°C, 37°C) Aliquot->Temp pH Different pH buffers Aliquot->pH Light Light Exposure (Fluorescent, UV) Aliquot->Light Sampling Sample at Time Points Temp->Sampling pH->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Quantify this compound) HPLC->Data

Caption: Experimental workflow for an this compound stability study.

Technical Support Center: Optimizing AL-611 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of AL-611 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally administered phosphoramidate prodrug of a guanosine nucleotide analog.[1][2][3] Its mechanism of action is the inhibition of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme for viral RNA replication.[1][2][3][4] As a prodrug, this compound is metabolized in the body to its active form, the nucleoside 5'-triphosphate, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication.

Q2: What are the reported in vitro potency values for this compound?

The active triphosphate form of this compound has shown potent inhibition of the HCV NS5B polymerase. The phosphoramidate prodrug has demonstrated excellent activity in HCV replicon assays.[2][3]

Q3: In which animal species has this compound been tested in vivo?

Published research indicates that this compound has been administered orally in dogs, where it resulted in high levels of the active nucleoside 5'-triphosphate in the liver.[1][2][3] A phase 1 clinical trial in healthy human volunteers and HCV-infected subjects was initiated but later terminated.[5]

Q4: How should I determine the starting dose for my in vivo study?

For a new animal model, a literature search for in vivo studies of similar HCV NS5B polymerase inhibitors can provide a starting point. Dose-ranging studies are crucial. It is recommended to start with a low dose, based on in vitro efficacy data (e.g., 10-fold the EC50) and escalate to identify a dose that is both effective and well-tolerated.

Q5: What is the recommended vehicle for oral administration of this compound?

The specific vehicle used in the preclinical studies with this compound is not publicly available. However, for similar compounds, common vehicles for oral gavage in rodents include 0.5% methylcellulose in water, 0.5% carboxymethylcellulose (CMC) in saline, or a solution in polyethylene glycol 400 (PEG400) and water. It is essential to assess the solubility and stability of this compound in the chosen vehicle.

Troubleshooting Guide

Problem 1: High variability in plasma/tissue levels of the active metabolite.

  • Possible Cause: Issues with oral absorption, formulation, or rapid metabolism.

  • Troubleshooting Steps:

    • Formulation Check: Ensure this compound is fully solubilized or uniformly suspended in the vehicle. Prepare fresh formulations for each experiment.

    • Fasting: Administer this compound to fasted animals to reduce the impact of food on absorption.

    • Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) of the active metabolite in your animal model. This will help in optimizing the dosing schedule.

Problem 2: Lack of efficacy at previously reported effective doses.

  • Possible Cause: Differences in animal models, viral strains, or experimental procedures.

  • Troubleshooting Steps:

    • Dose Escalation: Perform a dose-escalation study to determine the minimum effective dose in your specific model.

    • Route of Administration: While this compound is designed for oral administration, for initial proof-of-concept studies, consider intraperitoneal (IP) injection to bypass potential oral absorption issues.

    • Endpoint Analysis: Verify the sensitivity of your viral load detection method (e.g., qRT-PCR).

Problem 3: Unexpected toxicity or adverse effects observed.

  • Possible Cause: Off-target effects, metabolite-related toxicity, or issues with the vehicle.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose and/or dosing frequency.

    • Toxicity Studies: Conduct acute and sub-chronic toxicology studies to identify the maximum tolerated dose (MTD).[6][7] Monitor for clinical signs of toxicity (weight loss, changes in behavior) and perform histopathological analysis of key organs.

    • Vehicle Control: Ensure a vehicle-only control group is included in all experiments to rule out vehicle-related toxicity.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayParameterValueReference
HCV NS5B Polymerase InhibitionIC50As low as 0.13 µM (for the triphosphate form)[2][3]
HCV Replicon AssayEC50As low as 5 nM (for the phosphoramidate prodrug)[2][3]

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Transgenic Mouse Model of HCV Replication

  • Animal Model: Utilize a transgenic mouse model that supports HCV replication (e.g., mice with humanized livers).

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Dosing:

    • Prepare this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound orally via gavage once or twice daily for the duration of the study (e.g., 14 days).

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Collect blood samples at specified time points (e.g., pre-dose, and on days 3, 7, and 14) for viral load analysis.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and collect liver tissue.

    • Quantify HCV RNA levels in serum and liver tissue using qRT-PCR.

    • Perform histopathological analysis of the liver to assess any drug-related toxicity.

Mandatory Visualization

AL611_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HCV Replication Complex AL-611_prodrug This compound (Oral Prodrug) Metabolism Cellular Enzymes AL-611_prodrug->Metabolism Metabolic Activation Active_NTP Active Nucleoside Triphosphate Metabolism->Active_NTP NS5B HCV NS5B RNA Polymerase Active_NTP->NS5B Inhibition Viral_RNA Viral RNA Replication NS5B->Viral_RNA Chain_Termination Chain Termination NS5B->Chain_Termination

Caption: Mechanism of action of this compound as an HCV NS5B polymerase inhibitor.

InVivo_Study_Workflow Start Start: In Vivo Efficacy Study Animal_Model Select Animal Model (e.g., Transgenic Mice) Start->Animal_Model Grouping Randomize into Groups (Vehicle, this compound Doses) Animal_Model->Grouping Dosing Oral Administration of this compound (Daily for X days) Grouping->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Endpoint End of Study: Euthanasia & Tissue Collection Dosing->Endpoint Sampling Periodic Blood Sampling Monitoring->Sampling Analysis Analyze Samples: qRT-PCR (Viral Load) Histopathology Sampling->Analysis Endpoint->Analysis Results Data Analysis & Reporting Analysis->Results

References

Technical Support Center: HCV NS5B Inhibitor Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers identifying resistance mutations to HCV NS5B polymerase inhibitors, with a focus on nucleotide analogues like AL-611.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational guanosine nucleotide analogue that targets the HCV NS5B RNA-dependent RNA polymerase.[1] As a nucleoside inhibitor, its triphosphate form is incorporated into the nascent viral RNA chain, leading to premature termination of viral replication.[2]

Q2: What are the known resistance mutations for HCV NS5B nucleotide analogues?

The primary resistance-associated substitution (RAS) for many 2'-C-methylated nucleotide analogue inhibitors is S282T in the NS5B polymerase.[3] However, this mutation can sometimes reduce the replication fitness of the virus.[3] Other mutations in the NS5B region may also contribute to resistance, though they are less common.[4] Specific resistance mutations for this compound have not been extensively documented in publicly available literature.

Q3: What is the general procedure to identify resistance mutations to a novel NS5B inhibitor like this compound?

The standard method involves in vitro selection of resistant HCV replicons.[5][6][7] This is achieved by culturing cells containing HCV replicons in the presence of increasing concentrations of the inhibitor.[5][6] Surviving cell colonies are then selected and expanded. The NS5B gene from these resistant colonies is sequenced to identify mutations that are not present in the wild-type replicon.[8][9]

Q4: How is the level of resistance quantified?

Resistance is quantified by determining the half-maximal effective concentration (EC50) of the inhibitor for the mutant and wild-type replicons. The fold-change in EC50 is calculated by dividing the EC50 for the mutant by the EC50 for the wild-type. A higher fold-change indicates a higher level of resistance.[10][11]

Q5: What is the "genetic barrier" to resistance?

The genetic barrier refers to the difficulty for the virus to develop resistance to a drug. A high genetic barrier means that multiple mutations are required to confer significant resistance, or the resistance mutations severely impair viral fitness. Nucleotide analogue inhibitors are generally considered to have a higher barrier to resistance compared to other classes of HCV inhibitors.

Troubleshooting Guides

Problem: No resistant colonies are growing after selection with this compound.

  • Possible Cause 1: Inhibitor concentration is too high.

    • Solution: Start the selection process with a lower concentration of this compound, typically 5-10 times the EC50 value. Gradually increase the concentration as the cells adapt.

  • Possible Cause 2: The genetic barrier to resistance is high.

    • Solution: Continue the selection for a longer period (several weeks to months) to allow for the accumulation of necessary mutations.

  • Possible Cause 3: Resistant replicons have very low fitness.

    • Solution: Ensure optimal cell culture conditions to support the growth of less fit viral replicons.

Problem: Identified mutations in NS5B do not confer resistance in a reverse genetics experiment.

  • Possible Cause 1: The mutation is a random or adaptive mutation not related to drug resistance.

    • Solution: Analyze multiple resistant clones to identify common mutations. Test the identified mutations individually and in combination in a clean wild-type replicon background to confirm their role in resistance.

  • Possible Cause 2: The resistance phenotype is due to a combination of mutations.

    • Solution: Introduce the identified mutations in various combinations into the wild-type replicon to determine if a specific combination is required for resistance.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistant HCV Replicons

  • Cell Seeding: Plate Huh-7 cells harboring a wild-type HCV replicon (e.g., genotype 1b) at a low density in a 100-mm dish.

  • Initiation of Selection: The following day, replace the standard culture medium with a medium containing G418 (for selection of replicon-containing cells) and this compound at a concentration 5-10 times its EC50.

  • Maintenance: Change the selection medium twice a week. Do not passage the cells.

  • Colony Picking: After 3-4 weeks, visible resistant cell colonies should appear. Pick individual colonies using cloning cylinders and expand them in separate culture vessels with the selection medium.

  • Expansion of Resistant Clones: Continue to culture the selected clones in the presence of this compound, gradually increasing the concentration to select for higher levels of resistance if desired.

Protocol 2: Genotypic Analysis of Resistant Replicons

  • RNA Extraction: Extract total RNA from the expanded resistant cell clones and from wild-type replicon cells.

  • RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length NS5B coding region.

  • Sequencing: Sequence the amplified NS5B PCR product. Both Sanger sequencing and next-generation sequencing can be used.

  • Sequence Analysis: Align the NS5B sequences from the resistant clones with the wild-type sequence to identify amino acid substitutions.

Protocol 3: Phenotypic Analysis of Potential Resistance Mutations

  • Site-Directed Mutagenesis: Introduce the identified mutation(s) into a wild-type HCV replicon plasmid using a site-directed mutagenesis kit.

  • In Vitro Transcription and Electroporation: Generate RNA transcripts from the mutated plasmids and electroporate them into Huh-7 cells.

  • EC50 Determination: Establish stable cell lines containing the mutant replicons. Perform a dose-response assay with this compound to determine the EC50 value.

  • Fold-Change Calculation: Calculate the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.

Data Presentation

Table 1: Hypothetical Phenotypic Susceptibility of this compound Resistant Mutants

NS5B MutationThis compound EC50 (nM)Fold-Change in EC50 vs. Wild-Type
Wild-Type151
S282T18012
M423T906
S282T + M423T90060

Visualizations

experimental_workflow cluster_selection In Vitro Selection cluster_analysis Analysis cluster_confirmation Confirmation start Plate HCV Replicon Cells selection Add this compound (5-10x EC50) start->selection colonies Resistant Colonies Emerge selection->colonies expand Pick and Expand Colonies colonies->expand rna_extraction RNA Extraction expand->rna_extraction rt_pcr RT-PCR of NS5B rna_extraction->rt_pcr sequencing Sequence NS5B rt_pcr->sequencing identify_mutations Identify Mutations sequencing->identify_mutations mutagenesis Site-Directed Mutagenesis identify_mutations->mutagenesis phenotyping Phenotypic Analysis (EC50) mutagenesis->phenotyping confirmation Confirm Resistance phenotyping->confirmation

Caption: Experimental workflow for identifying and confirming this compound resistance mutations.

signaling_pathway cluster_hcv HCV Replication Cycle cluster_drug_action Drug Action & Resistance HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein NS5B NS5B Polymerase Polyprotein->NS5B Replication RNA Replication NS5B->Replication S282T S282T Mutation in NS5B NS5B->S282T Mutation Site Replication->HCV_RNA AL611 This compound (Prodrug) AL611_TP This compound-TP (Active) AL611->AL611_TP AL611_TP->Replication Inhibition S282T->Replication Resistance

Caption: Mechanism of this compound action and the S282T resistance pathway.

References

Technical Support Center: Mitigating Cytotoxicity of AL-611 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the cytotoxic effects of AL-611 in cell culture experiments. The following information is presented in a question-and-answer format to address common issues and provide actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a prodrug of a nucleoside analog developed as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] As a nucleoside analog, its antiviral activity relies on its intracellular conversion to an active triphosphate form, which is then incorporated into the growing viral RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[2][3]

Q2: What are the potential mechanisms of this compound-induced cytotoxicity in mammalian cell lines?

A2: The cytotoxicity of nucleoside analogs like this compound is often a result of off-target effects. The primary mechanisms include:

  • Inhibition of Host Cellular Polymerases: The active triphosphate form of this compound can be mistakenly recognized and utilized by host DNA and RNA polymerases.[4][5] A key concern is the inhibition of mitochondrial DNA polymerase γ (Pol γ), which can lead to mitochondrial dysfunction.[6]

  • Induction of Apoptosis: Incorporation of the nucleoside analog into the host cell's DNA can trigger DNA damage responses, leading to the activation of programmed cell death, or apoptosis.[7][8] This process is often mediated by a cascade of enzymes called caspases.[7][9]

  • Mitochondrial Toxicity: Disruption of mitochondrial DNA replication and protein synthesis due to Pol γ inhibition can lead to a decline in mitochondrial function, resulting in reduced energy production and the release of pro-apoptotic factors.[5][6]

Q3: How can I determine if this compound is inducing apoptosis in my cell line?

A3: Several assays can be employed to specifically measure apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, caspase-8, and caspase-9. An increase in their activity is a hallmark of apoptosis.[4][5][9][12][13][14]

  • TUNEL Assay: This assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis.

Troubleshooting Guides

Guide 1: High Background or Inconsistent Results in Cytotoxicity Assays
Observed Problem Potential Cause Recommended Action
High background signal in "no cell" or "vehicle only" controls Media components interfering with assay reagents.Run a "media only" control with your test compound and assay reagent to check for direct chemical interactions.[9]
Microbial contamination.Test cell cultures for microbial contamination (e.g., mycoplasma), which can affect assay readouts.
High variability between replicate wells Uneven cell seeding density.Ensure a homogeneous single-cell suspension before plating. Optimize your pipetting technique to ensure consistent cell numbers across wells.[11][15][16]
Edge effects in multi-well plates.To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media.
Inconsistent dose-response curves across experiments Changes in cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability before starting an experiment.[8]
Inconsistent incubation times.Precisely control the duration of drug exposure and reagent incubation for all experiments.
Guide 2: Mitigating this compound Induced Cytotoxicity
Objective Strategy Experimental Approach
Reduce off-target effects Co-treatment with natural nucleosides: Supplement the culture medium with a pool of natural nucleosides (e.g., deoxycytidine, deoxyguanosine) to compete with this compound for incorporation by host polymerases.
Optimize dosage and exposure time: Determine the lowest effective concentration and shortest exposure time of this compound that maintains antiviral efficacy while minimizing host cell toxicity.
Sensitize resistant cells or enhance efficacy Combination therapy: Co-administer this compound with other non-nucleoside inhibitors or agents that target different cellular pathways. This can potentially allow for lower, less toxic doses of this compound.[3][17][18]
Understand the mechanism to identify protective agents Inhibition of apoptotic pathways: If apoptosis is confirmed, co-treat with pan-caspase inhibitors (e.g., Z-VAD-FMK) to see if cytotoxicity can be rescued. This helps to confirm the role of caspases in this compound-induced cell death.

Data Presentation

Table 1: Representative IC50 Values of Selected HCV NS5B Nucleoside Inhibitors

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
MericitabineHuh-7Replicon72> 50
SofosbuvirHuh-7Replicon720.04
ValopicitabineHuh-7Replicon721.2
Note: This table provides representative data for other HCV NS5B nucleoside inhibitors to offer a comparative context.[3][19][20] The IC50 of this compound should be empirically determined in the cell line of interest.

Experimental Protocols

Protocol 1: Caspase-3 Colorimetric Assay

This protocol provides a general outline for measuring the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis:

    • Induce apoptosis in your cell line by treating with this compound for the desired time. Include untreated and positive controls.

    • Pellet 1-5 x 10^6 cells by centrifugation.[13]

    • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[13]

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant containing the cytosolic extract.[13]

  • Assay Reaction:

    • Determine the protein concentration of the cell lysate.

    • In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with cell lysis buffer.[13]

    • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.[13]

    • Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.[13]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours.[13]

    • Measure the absorbance at 400-405 nm using a microplate reader.[4][13][14]

  • Data Analysis:

    • Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol outlines the steps for differentiating between live, apoptotic, and necrotic cells.

  • Cell Preparation:

    • Treat cells with this compound as required.

    • Harvest cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[10]

    • Interpretation of Results: [10]

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assessment Cytotoxicity Assessment Cell Seeding Cell Seeding This compound Treatment\n(Dose-Response) This compound Treatment (Dose-Response) Cell Seeding->this compound Treatment\n(Dose-Response) Viability Assay (MTT) Viability Assay (MTT) This compound Treatment\n(Dose-Response)->Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment\n(Dose-Response)->Apoptosis Assay (Annexin V/PI) Caspase Activity Assay Caspase Activity Assay This compound Treatment\n(Dose-Response)->Caspase Activity Assay IC50 Determination IC50 Determination Viability Assay (MTT)->IC50 Determination Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (Annexin V/PI)->Quantify Apoptotic Cells Measure Caspase Activation Measure Caspase Activation Caspase Activity Assay->Measure Caspase Activation

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage Bax/Bak Activation Bax/Bak Activation DNA Damage->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bcl-2, Bcl-xL Anti-apoptotic Bcl-2 family Bcl-2, Bcl-xL->Bax/Bak Activation

Caption: Intrinsic apoptosis pathway activated by nucleoside analogs.

troubleshooting_flowchart start Unexpected Cytotoxicity with this compound q1 Is high cytotoxicity consistent across experiments? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are assay controls (vehicle, positive) behaving as expected? a1_yes->q2 check_protocol Review experimental protocol for errors in dilution, pipetting, or timing. a1_no->check_protocol a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No investigate_mechanism Investigate the mechanism of cytotoxicity (e.g., apoptosis, mitochondrial toxicity). a2_yes->investigate_mechanism troubleshoot_assay Troubleshoot the specific cytotoxicity assay for reagent or procedural issues. a2_no->troubleshoot_assay

Caption: Logical troubleshooting workflow for this compound cytotoxicity.

References

Technical Support Center: Optimizing AL-611 Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of AL-611 to its target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its target cells?

This compound is a phosphoramidate prodrug of a guanosine nucleotide analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2][3][4] Its primary target cells are hepatocytes, the main site of HCV replication in the liver.[1]

Q2: What is the mechanism of action of this compound?

As a prodrug, this compound is designed to efficiently enter hepatocytes.[1] Once inside the cell, it undergoes metabolic conversion to its active form, the nucleoside 5'-triphosphate. This active metabolite then competes with natural nucleotides for incorporation into the growing viral RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[2][3]

Q3: What are the common challenges in delivering small molecule inhibitors like this compound to target cells?

The successful delivery of small molecule inhibitors is often hampered by several factors, including:

  • Poor bioavailability: This can be due to low solubility, instability, or inefficient absorption.[5][6]

  • Efflux transporters: Membrane proteins like P-glycoprotein (P-gp) can actively pump drugs out of the cell, reducing the intracellular concentration.[5][7]

  • Endosomal entrapment: After cellular uptake via endocytosis, the compound can be trapped within endosomes and subsequently degraded or expelled from the cell without reaching its cytosolic target.[8][9]

  • Off-target effects: Non-specific binding can lead to toxicity and reduced efficacy.[10][11]

Q4: Can lipid nanoparticles (LNPs) be used to improve this compound delivery?

Yes, lipid nanoparticles (LNPs) are a versatile platform for the delivery of small molecules, including prodrugs like this compound.[7][12] LNPs can enhance solubility, protect the drug from degradation, and facilitate cellular uptake.[13] The formulation of LNPs can be optimized to improve delivery efficiency and target specificity.[14][15]

Troubleshooting Guides

Problem 1: Low intracellular concentration of the active this compound metabolite.

Q: My in vitro experiments show low levels of the this compound nucleoside triphosphate within the target hepatocytes. What could be the cause and how can I troubleshoot this?

A: Low intracellular concentration of the active metabolite can stem from inefficient uptake, rapid efflux, or poor conversion of the prodrug.

Troubleshooting Steps:

  • Assess Cellular Uptake:

    • Experiment: Perform a time-course and concentration-dependent uptake study using radiolabeled or fluorescently tagged this compound.

    • Expected Outcome: Determine the rate and efficiency of this compound entry into the cells.

    • Troubleshooting: If uptake is low, consider modifying the delivery vehicle (e.g., using LNPs) or the experimental conditions (e.g., incubation time, temperature).

  • Investigate Efflux Pump Activity:

    • Experiment: Co-incubate the cells with this compound and a known inhibitor of common efflux pumps (e.g., verapamil for P-gp).

    • Expected Outcome: An increase in intracellular this compound concentration in the presence of the inhibitor would suggest that efflux is a significant issue.[5]

    • Troubleshooting: If efflux is confirmed, strategies to bypass or inhibit these pumps may be necessary. This could involve co-administration of an efflux pump inhibitor or designing delivery systems that release the drug intracellularly.

  • Evaluate Prodrug Conversion:

    • Experiment: Lyse the cells after treatment with this compound and use LC-MS/MS to quantify the levels of both the parent prodrug and its triphosphate metabolite.

    • Expected Outcome: This will reveal if the prodrug is accumulating without being efficiently converted to its active form.

    • Troubleshooting: If conversion is low, ensure that the cell line used has the necessary enzymatic machinery for this metabolic activation.

Problem 2: High variability in experimental replicates.

Q: I am observing significant variability in the anti-HCV activity of this compound across my replicate experiments. What could be causing this inconsistency?

A: High variability can be due to inconsistencies in cell culture, compound handling, or the assay itself.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Ensure consistent cell seeding density, passage number, and growth phase.[16]

    • Regularly test for mycoplasma contamination.

  • Optimize Compound Preparation and Handling:

    • Prepare fresh stock solutions of this compound and use them within their stability window.[17]

    • Ensure accurate and consistent pipetting.

  • Refine the Antiviral Assay Protocol:

    • Optimize the concentration of this compound and the duration of treatment.

    • Include appropriate positive and negative controls in every experiment.

Problem 3: Suboptimal efficacy of LNP-formulated this compound.

Q: I have formulated this compound into lipid nanoparticles, but the delivery efficiency and therapeutic effect are not as expected. How can I optimize the LNP formulation?

A: The efficacy of LNP-based delivery depends on several formulation parameters that can be systematically optimized.[14][15]

Optimization Parameters:

ParameterDescriptionRecommended Starting PointOptimization Strategy
Lipid Composition The types and ratios of lipids (ionizable lipid, phospholipid, cholesterol, PEG-lipid) determine the LNP's properties.[12]DOPE:CHEMS:DSPE-PEG (5:4:1 molar ratio)Vary the ratios of the lipids and test different types of ionizable and helper lipids.
Drug-to-Lipid Ratio The amount of this compound relative to the total lipid content affects encapsulation efficiency and particle stability.[15]1:10 to 1:50 (w/w)Test a range of ratios to find the optimal balance between drug loading and LNP stability.
Particle Size and Polydispersity Index (PDI) Smaller, more uniform particles often exhibit better cellular uptake.[13]80-150 nm, PDI < 0.2Optimize mixing methods (e.g., microfluidics) and consider extrusion to control size and PDI.[13]
Surface Charge (Zeta Potential) A near-neutral or slightly negative surface charge is often desirable to avoid cytotoxicity and electrostatic repulsion from the cell membrane.[13]-10 mV to +10 mVAdjust the molar ratio of ionizable lipids or incorporate charged lipids to modify the zeta potential.

Experimental Protocols

Protocol 1: Assessing Intracellular Uptake of this compound by Flow Cytometry

This protocol allows for the quantification of this compound uptake using a fluorescently labeled version of the compound.

Materials:

  • Fluorescently labeled this compound

  • Hepatocyte cell line (e.g., Huh-7)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed hepatocytes in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of fluorescently labeled this compound for different time points (e.g., 1, 4, 24 hours).

  • As a negative control, include untreated cells.

  • After incubation, wash the cells twice with ice-cold PBS to remove extracellular compound.

  • Detach the cells using Trypsin-EDTA and resuspend them in complete medium.

  • Centrifuge the cells and resuspend the pellet in PBS.

  • Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel.

Protocol 2: Quantification of Endosomal Escape

This protocol uses a split-luciferase assay to quantify the amount of a delivered agent that has escaped the endosome and reached the cytoplasm.

Materials:

  • A delivery vehicle (e.g., LNP) co-encapsulating this compound and a cargo protein fused to one part of a split-luciferase (e.g., LgBiT).

  • A cell line stably expressing the other part of the split-luciferase (e.g., SmBiT).

  • Luciferase substrate.

  • Luminometer.

Procedure:

  • Prepare LNPs co-encapsulating this compound and the LgBiT-fusion protein.

  • Treat the SmBiT-expressing cells with the formulated LNPs.

  • At various time points, lyse the cells and measure the luciferase activity using a luminometer.

  • The luminescence signal is proportional to the amount of LgBiT-fusion protein that has escaped the endosome and combined with SmBiT in the cytosol.

Visualizations

AL611_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm AL-611_prodrug This compound (Prodrug) AL-611_in_cell This compound AL-611_prodrug->AL-611_in_cell Cellular Uptake Active_metabolite Active Nucleoside Triphosphate AL-611_in_cell->Active_metabolite Metabolic Activation HCV_RNA_Polymerase HCV NS5B Polymerase Active_metabolite->HCV_RNA_Polymerase Inhibition Inhibition Active_metabolite->Inhibition Viral_RNA_Replication Viral RNA Replication HCV_RNA_Polymerase->Viral_RNA_Replication Inhibition->Viral_RNA_Replication

Caption: Mechanism of action of this compound in a hepatocyte.

Troubleshooting_Workflow Start Low this compound Efficacy Observed Check_Uptake Assess Intracellular Concentration Start->Check_Uptake Low_Uptake Is Concentration Low? Check_Uptake->Low_Uptake Optimize_Delivery Optimize Delivery Vehicle (e.g., LNPs) Low_Uptake->Optimize_Delivery Yes Check_Efflux Investigate Efflux Pumps Low_Uptake->Check_Efflux No Re-evaluate Re-evaluate Efficacy Optimize_Delivery->Re-evaluate Efflux_High Is Efflux High? Check_Efflux->Efflux_High Inhibit_Efflux Use Efflux Inhibitors Efflux_High->Inhibit_Efflux Yes Check_Metabolism Assess Prodrug Conversion Efflux_High->Check_Metabolism No Inhibit_Efflux->Re-evaluate Metabolism_Low Is Conversion Low? Check_Metabolism->Metabolism_Low Confirm_Enzymes Confirm Metabolic Enzymes in Cell Line Metabolism_Low->Confirm_Enzymes Yes Metabolism_Low->Re-evaluate No Confirm_Enzymes->Re-evaluate

Caption: Troubleshooting workflow for low this compound efficacy.

LNP_Optimization_Logic Goal Optimize LNP-AL-611 Delivery Parameters Key Formulation Parameters Goal->Parameters Lipid_Comp Lipid Composition Parameters->Lipid_Comp Drug_Lipid_Ratio Drug:Lipid Ratio Parameters->Drug_Lipid_Ratio Size_PDI Particle Size & PDI Parameters->Size_PDI Zeta Zeta Potential Parameters->Zeta Outcome Desired Outcomes Lipid_Comp->Outcome Drug_Lipid_Ratio->Outcome Size_PDI->Outcome Zeta->Outcome High_EE High Encapsulation Efficiency Outcome->High_EE Good_Uptake Efficient Cellular Uptake Outcome->Good_Uptake Low_Toxicity Low Cytotoxicity Outcome->Low_Toxicity High_Efficacy High Antiviral Efficacy High_EE->High_Efficacy Good_Uptake->High_Efficacy Low_Toxicity->High_Efficacy

Caption: Logical relationships in LNP formulation optimization.

References

Validation & Comparative

A Comparative Analysis of AL-611 and Other HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is a prime target for direct-acting antiviral agents. This guide provides a detailed comparison of AL-611, a novel nucleoside inhibitor, with other prominent NS5B inhibitors: sofosbuvir (nucleoside inhibitor), dasabuvir (non-nucleoside inhibitor), and beclabuvir (non-nucleoside inhibitor). The comparison focuses on their in vitro efficacy, resistance profiles, and mechanisms of action, supported by experimental data and detailed methodologies.

Mechanism of Action: Nucleoside vs. Non-Nucleoside Inhibition

HCV NS5B polymerase inhibitors are broadly classified into two categories based on their mechanism of action:

  • Nucleoside/Nucleotide Inhibitors (NIs): These compounds, like this compound and sofosbuvir, are prodrugs that are metabolized within the host cell to their active triphosphate form.[1] This active form mimics natural nucleotides and is incorporated into the growing viral RNA chain by the NS5B polymerase.[1] Upon incorporation, they act as chain terminators, preventing further elongation of the viral RNA and thus halting replication.[1]

  • Non-Nucleoside Inhibitors (NNIs): In contrast, NNIs such as dasabuvir and beclabuvir bind to allosteric sites on the NS5B polymerase, away from the active site. This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting RNA synthesis. NNIs do not require intracellular activation.

dot

HCV_NS5B_Inhibition cluster_0 HCV Replication cluster_1 Inhibitor Action cluster_2 Nucleoside Inhibitors (e.g., this compound, Sofosbuvir) cluster_3 Non-Nucleoside Inhibitors (e.g., Dasabuvir, Beclabuvir) Viral RNA Viral RNA NS5B Polymerase NS5B Polymerase Viral RNA->NS5B Polymerase Template Nascent RNA Nascent RNA NS5B Polymerase->Nascent RNA RNA Synthesis Chain_Termination Chain Termination NS5B Polymerase->Chain_Termination Allosteric_Binding Allosteric Binding & Conformational Change NS5B Polymerase->Allosteric_Binding NI_Prodrug Prodrug (this compound, Sofosbuvir) Active_NI Active Triphosphate NI_Prodrug->Active_NI Intracellular Metabolism Active_NI->NS5B Polymerase Incorporation NNI NNI (Dasabuvir, Beclabuvir) NNI->NS5B Polymerase Binding

Caption: Mechanism of HCV NS5B Polymerase Inhibition.

Comparative Efficacy: In Vitro Potency

The in vitro potency of NS5B inhibitors is typically evaluated using two primary assays: the NS5B polymerase enzymatic assay (measuring direct inhibition of the enzyme) and the HCV subgenomic replicon assay (measuring inhibition of viral replication in a cellular context). The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) are key metrics from these assays, respectively.

InhibitorTypeTarget GenotypeIC50 (nM)EC50 (nM)
This compound NucleosidePan-genotypic (data for specific genotypes limited)130 (as triphosphate)5
Sofosbuvir NucleosidePan-genotypic-Genotype 1b: 93; Genotype 2a: 41; Genotype 3a: 290; Genotype 4a: 43
Dasabuvir Non-NucleosideGenotype 12.2 - 10.7Genotype 1a: 7.7; Genotype 1b: 1.8
Beclabuvir Non-NucleosideGenotype 121Genotype 1a: 14; Genotype 1b: 3

Data compiled from multiple sources.

This compound, as a phosphoramidate prodrug of a guanosine nucleotide analogue, demonstrates potent antiviral activity with an EC50 value as low as 5 nM in HCV replicon assays.[2][3] Its active triphosphate form potently inhibits the HCV NS5B polymerase with an IC50 as low as 0.13 μM.[3] Sofosbuvir, another pan-genotypic nucleoside inhibitor, shows potent activity across multiple genotypes. Dasabuvir and beclabuvir, both non-nucleoside inhibitors, are highly potent against genotype 1 but have limited activity against other genotypes.

Resistance Profiles

The emergence of drug-resistant viral variants is a critical consideration in antiviral therapy. Nucleoside inhibitors and non-nucleoside inhibitors exhibit distinct resistance profiles.

InhibitorTypeKey Resistance-Associated Substitutions (RASs)Barrier to Resistance
This compound NucleosideData not yet widely availableExpected to be high
Sofosbuvir NucleosideS282THigh
Dasabuvir Non-NucleosideC316Y, M414T, Y448H, S556GLow
Beclabuvir Non-NucleosideP495L/SLow

Nucleoside inhibitors, such as sofosbuvir, generally have a high barrier to resistance. The key resistance-associated substitution for sofosbuvir is S282T in the NS5B active site; however, this mutation significantly impairs viral fitness, making it less likely to emerge and persist.[4] While specific resistance data for this compound is not yet extensively published, it is anticipated to have a similarly high barrier to resistance due to its mechanism of action.

In contrast, non-nucleoside inhibitors typically have a lower barrier to resistance, with single amino acid substitutions capable of conferring high-level resistance. For dasabuvir, common RASs include C316Y, M414T, and S556G.[5] For beclabuvir, substitutions at the P495 position are associated with resistance.

dot

Experimental_Workflow cluster_0 HCV NS5B Enzymatic Assay cluster_1 HCV Replicon Assay Recombinant_NS5B Recombinant NS5B Polymerase Incubation_1 Incubation Recombinant_NS5B->Incubation_1 RNA_Template RNA Template/Primer RNA_Template->Incubation_1 Labeled_NTPs Labeled Nucleotides (e.g., [3H]UTP) Labeled_NTPs->Incubation_1 Inhibitor_1 Test Inhibitor (e.g., this compound triphosphate) Inhibitor_1->Incubation_1 Measurement_1 Measure RNA Synthesis (e.g., Scintillation Counting) Incubation_1->Measurement_1 IC50_Calc Calculate IC50 Measurement_1->IC50_Calc Replicon_Cells HCV Replicon-Containing Huh-7 Cells Incubation_2 Incubation (e.g., 72h) Replicon_Cells->Incubation_2 Inhibitor_2 Test Inhibitor (e.g., this compound) Inhibitor_2->Incubation_2 Luciferase_Assay Measure Reporter Activity (e.g., Luciferase) Incubation_2->Luciferase_Assay Cytotoxicity_Assay Cytotoxicity Assay Incubation_2->Cytotoxicity_Assay EC50_Calc Calculate EC50 Luciferase_Assay->EC50_Calc CC50_Calc Calculate CC50 Cytotoxicity_Assay->CC50_Calc

Caption: Experimental Workflows for Inhibitor Evaluation.

Experimental Protocols

HCV NS5B Polymerase Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (e.g., derived from genotype 1b)

  • RNA template/primer (e.g., poly(A)/oligo(U))

  • Radionuclide-labeled nucleotide (e.g., [α-³²P]UTP or [³H]UTP) and corresponding unlabeled NTPs

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 25 mM KCl)

  • Test compounds (e.g., triphosphate form of nucleoside inhibitors)

  • Stop solution (e.g., EDTA)

  • Filter plates and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction plate, combine the assay buffer, RNA template/primer, labeled and unlabeled NTPs, and the test compound.

  • Initiate the reaction by adding the recombinant NS5B polymerase.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate to capture the newly synthesized, radiolabeled RNA.

  • Wash the filter plate to remove unincorporated nucleotides.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting percent inhibition against compound concentration and fitting the data to a dose-response curve.

HCV Subgenomic Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7) that stably express an HCV subgenomic replicon.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that includes a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection agent like G418).

  • Test compounds.

  • Luciferase assay reagent.

  • Cytotoxicity assay reagent (e.g., MTS or resazurin).

  • Luminometer and spectrophotometer.

Procedure:

  • Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compound.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • For EC50 determination: a. Lyse the cells and add the luciferase assay reagent. b. Measure the luminescence using a luminometer. c. Calculate the percent inhibition of replication for each compound concentration relative to a no-inhibitor control. d. Determine the EC50 value by plotting percent inhibition against compound concentration and fitting the data to a dose-response curve.

  • For CC50 (50% cytotoxic concentration) determination: a. In a parallel plate of replicon cells, add a cytotoxicity assay reagent. b. Incubate as required by the assay manufacturer. c. Measure the absorbance or fluorescence. d. Calculate the percent cytotoxicity for each compound concentration relative to an untreated control. e. Determine the CC50 value.

  • The selectivity index (SI) can be calculated as CC50/EC50, which provides a measure of the compound's therapeutic window.

References

AL-611: A Comparative Guide to its Antiviral Activity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of AL-611, a novel inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with a focus on its performance in various cell-based assays. The information presented herein is intended to support further research and development of potent antiviral therapeutics.

Executive Summary

This compound is a phosphoramidate prodrug of a guanosine nucleotide analogue that has demonstrated potent and specific antiviral activity against the Hepatitis C Virus in preclinical studies. As an inhibitor of the viral RNA-dependent RNA polymerase (NS5B), this compound acts as a chain terminator, effectively halting viral replication. This guide summarizes the available quantitative data on its efficacy, details the experimental methodologies used for its validation, and provides a comparative perspective with other relevant antiviral agents.

Data Presentation: Antiviral Activity of this compound and Comparators

The antiviral efficacy of this compound has been primarily evaluated using in vitro HCV replicon assays and enzymatic assays with the purified NS5B polymerase. The following tables summarize the key quantitative data.

CompoundAssay TypeCell Line/SystemTargetPotency (EC50/IC50)Citation
This compound (as phosphoramidate prodrug) HCV Replicon AssayNot specifiedHCV ReplicationAs low as 5 nM[1]
This compound (as triphosphate) NS5B Polymerase AssayEnzyme-basedHCV NS5B PolymeraseAs low as 0.13 µM[1]
Sofosbuvir HCV Replicon AssayHuh-7 basedHCV Replication~20 - 100 nM[2][3]
Filibuvir (NNI) HCV Replicon AssayNot specifiedHCV ReplicationNot specified[4]

Table 1: In Vitro Antiviral Activity of this compound and Comparator Compounds. EC50 (50% effective concentration) values represent the concentration of the drug that inhibits 50% of viral replication in cell culture. IC50 (50% inhibitory concentration) values represent the concentration of the drug that inhibits 50% of the target enzyme's activity. NNI stands for Non-Nucleoside Inhibitor.

Experimental Protocols

A detailed understanding of the methodologies used to validate the antiviral activity of this compound is crucial for the interpretation of the presented data and for the design of future experiments.

HCV Replicon Assay

The primary method for assessing the intracellular anti-HCV activity of this compound is the HCV replicon assay. This cell-based assay utilizes human hepatoma cell lines, most commonly Huh-7 cells or their derivatives, which have been engineered to stably replicate a subgenomic or full-length HCV RNA (replicon).

Objective: To determine the concentration of the antiviral compound required to inhibit HCV RNA replication within host cells.

General Procedure:

  • Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded in multi-well plates.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) and a reference compound (e.g., sofosbuvir).

  • Incubation: The treated cells are incubated for a defined period, typically 48 to 72 hours, to allow for viral replication and the antiviral to exert its effect.

  • Quantification of Viral Replication: The level of HCV RNA replication is quantified. This is often achieved by measuring the activity of a reporter gene (e.g., luciferase) that is incorporated into the replicon, or by directly measuring HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: The data is used to generate a dose-response curve, from which the EC50 value is calculated.

NS5B Polymerase Inhibition Assay

This in vitro biochemical assay directly measures the inhibitory effect of the active form of the drug on the purified HCV NS5B polymerase enzyme.

Objective: To determine the concentration of the activated drug (triphosphate form) required to inhibit the enzymatic activity of the HCV RNA polymerase.

General Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the purified recombinant HCV NS5B polymerase, a template RNA, ribonucleotides (including a labeled nucleotide), and the active triphosphate form of the inhibitor at various concentrations.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • Termination and Detection: The reaction is stopped, and the amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide.

  • Data Analysis: The results are used to plot an inhibition curve and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound as an HCV NS5B polymerase inhibitor.

AL611_Mechanism cluster_cell Hepatocyte AL611_prodrug This compound (Prodrug) AL611_active This compound Triphosphate (Active Form) AL611_prodrug->AL611_active Intracellular Metabolism NS5B HCV NS5B (RNA Polymerase) AL611_active->NS5B Inhibition HCV_RNA HCV RNA Genome HCV_RNA->NS5B Template Replication Viral RNA Replication NS5B->Replication Catalyzes Chain_Termination Chain Termination NS5B->Chain_Termination Replication->Chain_Termination

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Workflow for Antiviral Activity Assessment

The diagram below outlines the typical workflow for evaluating the antiviral efficacy of a compound like this compound.

Antiviral_Workflow cluster_workflow Antiviral Efficacy Workflow start Start cell_culture Culture HCV Replicon Cell Line (e.g., Huh-7) start->cell_culture treatment Treat cells with serial dilutions of this compound cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation quantification Quantify HCV Replication (e.g., Luciferase Assay) incubation->quantification data_analysis Data Analysis: Dose-Response Curve & EC50 quantification->data_analysis end End data_analysis->end

Caption: Standard workflow for determining the EC50 of an antiviral compound.

References

Comparative Analysis of AL-611 with Other Guanosine Analogues for Hepatitis C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of AL-611, an investigational guanosine nucleotide analogue, with other notable guanosine and nucleotide analogues developed for the treatment of Hepatitis C Virus (HCV) infection. This objective comparison is supported by available preclinical data to aid in the evaluation of their therapeutic potential.

Introduction to this compound and its Comparators

This compound is a phosphoramidate prodrug of a sugar-modified guanosine nucleotide designed to inhibit the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] Like other nucleoside/nucleotide analogues, this compound's active triphosphate form acts as a chain terminator, halting the synthesis of viral RNA. This guide compares this compound with other key guanosine analogues that have been in clinical development, such as BMS-986094 and IDX-184, and the widely used uridine nucleotide analogue, sofosbuvir.

Mechanism of Action: Targeting the HCV NS5B Polymerase

Guanosine and other nucleotide analogues are designed as mimics of natural substrates for the HCV NS5B polymerase. As prodrugs, they are metabolized within hepatocytes to their active triphosphate form. This active metabolite is then incorporated into the growing viral RNA chain by the NS5B polymerase. The modification in the sugar moiety of these analogues prevents the addition of the next nucleotide, leading to premature chain termination and inhibition of viral replication.

Guanosine Analogue Mechanism of Action Mechanism of Action of Guanosine Analogue NS5B Inhibitors cluster_cell Hepatocyte cluster_virus HCV Replication Complex Prodrug Guanosine Analogue (e.g., this compound) Metabolism Intracellular Metabolism Prodrug->Metabolism Enzymatic Conversion Active_TP Active Triphosphate Metabolite Metabolism->Active_TP NS5B HCV NS5B Polymerase Active_TP->NS5B Competes with natural GTP RNA_Synthesis RNA Chain Elongation NS5B->RNA_Synthesis Incorporates Natural Nucleotides Chain_Termination Chain Termination NS5B->Chain_Termination Incorporates Analogue RNA_Template Viral RNA Template RNA_Template->NS5B caption Figure 1: Mechanism of Action of Guanosine Analogue NS5B Inhibitors.

Caption: Figure 1: Mechanism of Action of Guanosine Analogue NS5B Inhibitors.

Comparative In Vitro Efficacy

The in vitro antiviral activity of these compounds is typically evaluated using two key assays: the NS5B polymerase inhibition assay (measuring the half-maximal inhibitory concentration, IC50) and the HCV replicon assay (measuring the half-maximal effective concentration, EC50). The replicon system allows for the assessment of antiviral activity in a cellular context.

CompoundTargetIC50 (µM)HCV GenotypeEC50 (nM)HCV GenotypeReference
This compound (active triphosphate) NS5B PolymeraseAs low as 0.13Not SpecifiedAs low as 5Not Specified[1]
BMS-986094 (INX-08189) NS5B PolymeraseNot specified in snippets-121a[2]
101b[2]
0.92a[2]
IDX-184 NS5B Polymerase0.31Not Specified300 - 450Not Specified[3]
60 - 110JFH-1[3]
Sofosbuvir (GS-7977) NS5B Polymerase0.7 - 2.6 (as triphosphate)1b, 2a, 3a, 4a322a[4]
1304[4]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "Not specified in snippets" indicates that the specific value for the compound was not available in the provided search results.

Preclinical Pharmacokinetics

The pharmacokinetic profiles of these prodrugs are crucial for delivering sufficient concentrations of the active triphosphate to the liver, the site of HCV replication.

CompoundSpeciesDoseCmaxTmaxAUCOral Bioavailability (%)Reference
This compound DogNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
BMS-986094 Cynomolgus Monkey25 mg/kg (oral)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
IDX-184 Healthy Humans5-100 mg (oral)1.1-17 ng/mL (IDX-184) 1.7-19 ng/mL (2'-MeG)~0.25-0.5 h (IDX-184)1.2-22.7 ng·h/mL (IDX-184) 17.3-334 ng·h/mL (2'-MeG)Not Specified[5]
Sofosbuvir Healthy Humans400 mg (oral)Not Specified0.5-2 h (sofosbuvir) 2-4 h (GS-331007)828 ng·h/mL (sofosbuvir) 6790 ng·h/mL (GS-331007)Not Specified[6]

Note: Pharmacokinetic parameters are highly dependent on the species, dose, and formulation. The data presented here is for general comparison. "Not Specified" indicates that the information was not available in the provided search results. The abstract for this compound mentions in vivo studies in dogs showed high levels of the active triphosphate in the liver, suggesting good liver targeting, but specific PK values were not in the provided snippets.[1]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

General Protocol:

  • Reaction Mixture Preparation: A typical reaction mixture contains purified recombinant HCV NS5B protein, a synthetic RNA template (e.g., poly(A) or a heteropolymeric sequence), a corresponding primer (e.g., oligo(U)), and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

  • Compound Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme and template/primer complex.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the rNTP mixture and allowed to proceed for a defined period at an optimal temperature. The reaction is then stopped by the addition of a quenching agent, such as EDTA.

  • Product Detection: The newly synthesized radiolabeled or fluorescently labeled RNA is separated from unincorporated nucleotides (e.g., by filtration or precipitation) and quantified using a scintillation counter or fluorescence reader.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated from the dose-response curve.

HCV_NS5B_Assay_Workflow Workflow for HCV NS5B Polymerase Inhibition Assay A Prepare Reaction Mixture: - NS5B Enzyme - RNA Template/Primer - Labeled rNTPs B Add Test Compound (Varying Concentrations) A->B C Incubate to Allow RNA Synthesis B->C D Stop Reaction C->D E Separate and Quantify Synthesized RNA D->E F Calculate IC50 Value E->F caption Figure 2: General workflow for an HCV NS5B polymerase inhibition assay.

References

Navigating the Landscape of DAA Resistance: A Comparative Analysis of AL-611

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has transformed the treatment paradigm for Hepatitis C Virus (HCV) infection. However, the emergence of resistance-associated substitutions (RASs) remains a critical challenge, necessitating the development of novel agents with robust resistance profiles. This guide provides a comparative analysis of AL-611, a discontinued developmental nucleoside inhibitor of the HCV NS5B polymerase, against other major DAA classes. Due to the cessation of its development, publicly available cross-resistance studies for this compound are not available. Therefore, this analysis is based on the well-characterized resistance profile of its drug class—NS5B nucleoside polymerase inhibitors (NIs)—to provide an informed perspective on its expected performance against common RASs.

Introduction to this compound

This compound is a phosphoramidate prodrug of a sugar-modified guanosine analogue designed to inhibit the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1] Developed by Janssen BioPharma, it demonstrated potent in vitro activity with a 50% effective concentration (EC₅₀) as low as 5 nM in HCV replicon assays.[1][2] As a nucleoside inhibitor (NI), this compound's active triphosphate form mimics a natural nucleotide, leading to its incorporation into the nascent viral RNA strand and subsequent chain termination. This mechanism is distinct from other DAA classes that target the NS3/4A protease or the NS5A protein.

Cross-Resistance Profile: A Class-Based Comparison

NS5B nucleoside inhibitors as a class, exemplified by the cornerstone drug sofosbuvir, are distinguished by a high barrier to resistance and a lack of cross-resistance with other DAA classes.[3][4] This is primarily because NIs target the highly conserved catalytic active site of the polymerase.[5] In contrast, NS3/4A protease inhibitors (PIs) and NS5A inhibitors bind to more variable regions, making them more susceptible to the effects of single amino acid substitutions.

The following tables summarize the expected activity of this compound, based on the known profile of NS5B NIs, against common RASs that confer resistance to other DAA classes.

Table 1: Expected Activity of this compound Against NS3/4A Protease Inhibitor RASs
NS3 RASDAA Class AffectedRepresentative PIsFold-Change in EC₅₀ for PIsExpected Fold-Change in EC₅₀ for this compound (as an NS5B NI)
Q80KProtease InhibitorSimeprevir>10-foldNo significant change
R155K/TProtease InhibitorGlecaprevir, Grazoprevir, Voxilaprevir>10 to >100-foldNo significant change
A156T/VProtease InhibitorGlecaprevir, Voxilaprevir>100-foldNo significant change
D168A/V/EProtease InhibitorGlecaprevir, Grazoprevir, Voxilaprevir>10 to >1000-foldNo significant change

Data compiled from multiple sources on DAA resistance.[1][3][6][7][8]

Table 2: Expected Activity of this compound Against NS5A Inhibitor RASs
NS5A RASDAA Class AffectedRepresentative NS5A InhibitorsFold-Change in EC₅₀ for NS5A InhibitorsExpected Fold-Change in EC₅₀ for this compound (as an NS5B NI)
M28T/VNS5A InhibitorLedipasvir, Elbasvir, Ombitasvir>5 to >1000-foldNo significant change
Q30E/H/RNS5A InhibitorLedipasvir, Daclatasvir, Elbasvir>100 to >1000-foldNo significant change
L31M/VNS5A InhibitorLedipasvir, Daclatasvir, Ombitasvir>100 to >1000-foldNo significant change
Y93H/NNS5A InhibitorLedipasvir, Daclatasvir, Velpatasvir>10 to >1000-foldNo significant change

Data compiled from multiple sources on DAA resistance.[1][3][7][9]

Table 3: Comparative Resistance Profile of NS5B Inhibitor Classes
NS5B RASDAA Class AffectedRepresentative DrugFold-Change in EC₅₀Expected Impact on this compound (as an NS5B NI)
S282TNucleoside InhibitorSofosbuvir2 to 18-fold (low-level)The primary resistance pathway, but confers low resistance and reduces viral fitness.[3][5]
C316Y/NNon-Nucleoside InhibitorDasabuvir>100-foldNo significant change expected, as it affects an allosteric binding site.
M414TNon-Nucleoside InhibitorDasabuvir>10-foldNo significant change expected.
P495S/LNon-Nucleoside InhibitorDeleobuvir>100-foldNo significant change expected.

Data compiled from multiple sources on DAA resistance.[3][10][11]

The key takeaway is that RASs conferring high-level resistance to PIs and NS5A inhibitors do not impact the activity of NS5B NIs.[1] Viruses resistant to other DAA classes remain fully susceptible to this class of inhibitors.[1] Furthermore, the primary RAS for NIs, S282T, emerges very infrequently in patients (~1% of failures) and significantly impairs viral replication fitness, making it less clinically threatening than RASs for other DAA classes.[1][3][4]

Key Experimental Methodologies

The evaluation of antiviral activity and resistance is predominantly conducted using HCV replicon assays. These cell-based systems contain an HCV subgenomic RNA that self-replicates within a human hepatoma cell line (e.g., Huh-7), allowing for the quantification of viral RNA replication in the presence of an antiviral compound.

General Protocol for HCV Replicon Assay:
  • Cell Culture: Human hepatoma (Huh-7) cells harboring a stable HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic like G418.

  • Compound Plating: The test compound (e.g., this compound) is serially diluted in dimethyl sulfoxide (DMSO) and plated across a 96-well plate.

  • Cell Seeding: Replicon-containing cells are seeded into the plates containing the test compound and incubated for a period of 72 to 96 hours.

  • Quantification of HCV RNA: Total cellular RNA is extracted from the cells. The level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay, targeting a specific region of the HCV genome (e.g., 5' untranslated region).

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of HCV RNA inhibition against the log of the drug concentration and fitting the data to a four-parameter sigmoid dose-response curve.

  • Cross-Resistance Testing: To determine the cross-resistance profile, the same assay is performed using replicon cell lines that have been engineered via site-directed mutagenesis to contain known RASs (e.g., NS3-D168V or NS5A-Y93H). The fold-change in EC₅₀ is calculated by dividing the EC₅₀ value against the mutant replicon by the EC₅₀ value against the wild-type replicon.

Visualizing DAA Mechanisms and Experimental Workflows

To better illustrate the context of this analysis, the following diagrams outline the HCV replication cycle with DAA targets and a typical workflow for assessing cross-resistance.

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_DAA DAA Targets Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (Replication Complex) Translation->Replication NS3_4A NS3/4A Protease Translation->NS3_4A cleavage Assembly Virion Assembly Replication->Assembly NS5A NS5A Replication->NS5A modulates NS5B NS5B Polymerase Replication->NS5B catalyzes Release Release Assembly->Release Virus HCV Virion Release->Virus New Virions Virus->Entry

Caption: The HCV life cycle and points of intervention for different DAA classes.

Cross_Resistance_Workflow cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Data Analysis WT_replicon Wild-Type (WT) HCV Replicon Cells Incubate_WT Incubate WT Cells with DAA (72h) WT_replicon->Incubate_WT RAS_replicon RAS-Mutant HCV Replicon Cells Incubate_RAS Incubate RAS Cells with DAA (72h) RAS_replicon->Incubate_RAS DAA_plate Serial Dilution of DAA (e.g., this compound) DAA_plate->Incubate_WT DAA_plate->Incubate_RAS qPCR_WT Quantify HCV RNA (RT-qPCR) Incubate_WT->qPCR_WT qPCR_RAS Quantify HCV RNA (RT-qPCR) Incubate_RAS->qPCR_RAS EC50_WT Calculate EC50 for WT qPCR_WT->EC50_WT EC50_RAS Calculate EC50 for RAS qPCR_RAS->EC50_RAS Fold_Change Calculate Fold-Change (EC50_RAS / EC50_WT) EC50_WT->Fold_Change EC50_RAS->Fold_Change

Caption: Standard experimental workflow for determining DAA cross-resistance.

Conclusion

Although development of this compound was discontinued, its classification as an NS5B nucleoside inhibitor places it in a class of DAAs with a uniquely favorable resistance profile. The high genetic barrier to resistance and the lack of cross-resistance with NS3/4A protease and NS5A inhibitors are hallmark features of nucleoside polymerase inhibitors. This class remains a critical component of combination antiviral therapies, effectively suppressing viral replication even in the presence of RASs that compromise other DAA classes. The expected resilience of a compound like this compound to pre-existing or treatment-emergent resistance underscores the enduring value of targeting the conserved NS5B active site in the ongoing effort to eradicate HCV.

References

Head-to-Head Comparison of AL-611 and Other HCV Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), which boast high cure rates of over 95%.[1][2] This guide provides a comparative overview of AL-611, an investigational HCV NS5B polymerase inhibitor, and other established DAA regimens. While clinical data for this compound is limited due to the termination of its Phase 1 clinical trial, this comparison is based on available preclinical data and the well-documented performance of approved therapies.[3]

Mechanism of Action: Targeting Viral Replication

HCV DAAs are broadly categorized based on the viral protein they inhibit, primarily NS3/4A protease, NS5A, and the NS5B RNA-dependent RNA polymerase.[4][5][6] Combination therapies targeting multiple of these proteins are the current standard of care.[6]

  • This compound: This investigational drug is a nucleoside analogue that targets the HCV NS5B polymerase.[1] As a guanosine analogue, its triphosphate form acts as a potent inhibitor of the NS5B enzyme, which is crucial for the replication of the viral genome. Preclinical studies have shown that this compound's phosphoramidate prodrug demonstrates excellent activity in HCV replicon assays.[1]

  • Sofosbuvir: A cornerstone of many HCV therapies, sofosbuvir is also a nucleotide analogue NS5B polymerase inhibitor.[7][8][9][10][11] It is a prodrug that is metabolized in the liver to its active triphosphate form, which then acts as a chain terminator when incorporated into the replicating HCV RNA, thus halting viral production.[7][8][9][12]

  • Glecaprevir/Pibrentasvir (Mavyret®): This combination therapy utilizes two distinct mechanisms. Glecaprevir is an NS3/4A protease inhibitor that prevents the cleavage of the HCV polyprotein, a critical step in the formation of mature viral proteins.[13][14][15][16][17] Pibrentasvir is an NS5A inhibitor that disrupts viral replication and the assembly of new virus particles.[13][15]

  • Sofosbuvir/Velpatasvir (Epclusa®): This regimen combines the NS5B polymerase inhibitor sofosbuvir with velpatasvir, a pangenotypic NS5A inhibitor.[18] Velpatasvir targets the NS5A protein, which is essential for both viral replication and assembly.[19][20][21]

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of this compound and the comparator drugs based on available data.

Table 1: Mechanism of Action and Drug Class

Drug/RegimenDrug ClassTarget ProteinMechanism of Action
This compound Nucleoside AnalogueNS5B PolymeraseInhibition of viral RNA replication[1]
Sofosbuvir Nucleotide AnalogueNS5B PolymeraseRNA chain termination[7][8][9]
Glecaprevir/Pibrentasvir NS3/4A Protease Inhibitor / NS5A InhibitorNS3/4A Protease & NS5AInhibition of polyprotein processing and viral replication/assembly[13][15][16]
Sofosbuvir/Velpatasvir NS5B Polymerase Inhibitor / NS5A InhibitorNS5B Polymerase & NS5ARNA chain termination and disruption of viral replication/assembly[18][21]

Table 2: Efficacy and Treatment Duration

Drug/RegimenSustained Virologic Response (SVR12) RateTreatment DurationGenotype Coverage
This compound Data not available (Phase 1 terminated)[3]Not establishedGenotypes 1 and 3 targeted in clinical trial[22]
Sofosbuvir Used in combination; SVR >90%[11][23][24][25]Varies by combination (typically 8-24 weeks)[24]Pangenotypic in combination[12][26]
Glecaprevir/Pibrentasvir >95%[2][27][28]8-16 weeks[2]Pangenotypic (Genotypes 1-6)[14][15]
Sofosbuvir/Velpatasvir >95%[18][29]12 weeks[29]Pangenotypic (Genotypes 1-6)[18][19]

Table 3: Safety and Tolerability

Drug/RegimenCommon Adverse Events
This compound Safety profile not fully established.
Sofosbuvir Fatigue, headache, nausea, insomnia.[7][12] Generally well-tolerated.[11]
Glecaprevir/Pibrentasvir Headache, fatigue, nausea.[14]
Sofosbuvir/Velpatasvir Headache, fatigue.[18]

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of HCV drugs are extensive. The following provides a general outline of key experiments typically conducted.

Sustained Virologic Response (SVR) Assessment:

  • Patient Population: Enrollment of subjects with chronic HCV infection, often categorized by genotype, prior treatment experience, and presence or absence of cirrhosis.

  • Treatment Regimen: Administration of the investigational drug or combination therapy for a predefined duration (e.g., 8, 12, or 24 weeks).

  • HCV RNA Quantification: Measurement of HCV RNA levels in the blood at baseline, during treatment, at the end of treatment, and at 12 weeks post-treatment (SVR12). The primary efficacy endpoint is the percentage of subjects with undetectable HCV RNA at 12 weeks after the completion of therapy.

  • Assay: Real-time reverse transcription polymerase chain reaction (RT-PCR) assays are used for the sensitive detection and quantification of HCV RNA.

In Vitro Replicon Assay:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon are cultured. These replicons contain the genetic information necessary for HCV RNA replication.

  • Drug Incubation: The cells are incubated with varying concentrations of the antiviral compound.

  • Replication Inhibition Measurement: The level of HCV RNA replication is quantified, typically by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the replicon or by directly measuring HCV RNA levels using RT-PCR.

  • EC50 Determination: The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, is calculated to determine the drug's in vitro potency.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways targeted by these HCV drugs and a typical experimental workflow.

HCV_Lifecycle_and_DAA_Targets cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex cluster_protease Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication NS3_4A NS3/4A Protease Translation->NS3_4A Assembly Virion Assembly Replication->Assembly NS5B NS5B Polymerase Replication->NS5B NS5A NS5A Replication->NS5A Release Release Assembly->Release AL611 This compound AL611->NS5B Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Glecaprevir Glecaprevir Glecaprevir->NS3_4A Pibrentasvir Pibrentasvir Pibrentasvir->NS5A Velpatasvir Velpatasvir Velpatasvir->NS5A

Caption: DAA Targets in the HCV Lifecycle.

SVR_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up PatientScreening Patient Screening (HCV Genotype, Viral Load) Baseline Baseline Assessment PatientScreening->Baseline Enrollment Enrollment Baseline->Enrollment Treatment Administer DAA Regimen (e.g., 8-12 weeks) Enrollment->Treatment Monitoring On-Treatment Monitoring (HCV RNA, Safety Labs) Treatment->Monitoring EOT End of Treatment (EOT) HCV RNA Measurement Monitoring->EOT PostTreatment12 12 Weeks Post-Treatment EOT->PostTreatment12 SVR12 SVR12 Assessment (Undetectable HCV RNA) PostTreatment12->SVR12

Caption: Clinical Trial Workflow for SVR Assessment.

References

AL-611 efficacy against different HCV genotypes and subtypes

Author: BenchChem Technical Support Team. Date: November 2025

South San Francisco, CA – AL-611, a once-promising oral nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, demonstrated potent antiviral activity in preclinical studies. However, its clinical development was halted not due to lack of efficacy or safety concerns, but as a result of a strategic shift in the pharmaceutical landscape, leaving its full potential against different HCV genotypes largely unexplored in clinical settings.

Developed by Alios BioPharma, this compound was designed to be a key component in the next wave of direct-acting antiviral (DAA) therapies for chronic hepatitis C. Preclinical data revealed that its triphosphate form is a potent inhibitor of the HCV NS5B polymerase, a critical enzyme for viral replication. Studies using HCV replicon assays, a standard tool for evaluating antiviral efficacy in vitro, showed that this compound possessed excellent activity. Furthermore, the compound was found to generate high levels of the active nucleoside 5'-triphosphate in primary human hepatocytes and in the livers of dogs following oral administration, indicating good potential for in vivo efficacy.

Mechanism of Action

This compound is a phosphoramidate prodrug of a guanosine nucleotide analog. After oral administration, it is metabolized to its active triphosphate form. This active form mimics the natural substrate of the HCV NS5B RNA-dependent RNA polymerase. By competing with natural nucleotides, it becomes incorporated into the growing viral RNA chain, leading to premature termination of RNA synthesis and thus inhibiting viral replication.

This compound Mechanism of Action Mechanism of Action of this compound cluster_cell Hepatocyte AL-611_prodrug This compound (Oral Prodrug) Metabolism Intracellular Metabolism AL-611_prodrug->Metabolism Enters cell AL-611_TP This compound Triphosphate (Active Form) Metabolism->AL-611_TP NS5B_Polymerase NS5B Polymerase AL-611_TP->NS5B_Polymerase Targets HCV_RNA_Replication HCV RNA Replication Complex Viral_RNA_Synthesis Viral RNA Synthesis HCV_RNA_Replication->Viral_RNA_Synthesis Mediates NS5B_Polymerase->HCV_RNA_Replication Component of Chain_Termination RNA Chain Termination NS5B_Polymerase->Chain_Termination Incorporates this compound-TP Inhibition Inhibition of HCV Replication Chain_Termination->Inhibition

Mechanism of action of this compound in hepatocytes.

The Terminated Clinical Trial: A Glimpse of What Was Planned

A "First in Human Study of this compound in Healthy Volunteers and Patients With Hepatitis C Virus Infection" (NCT03253471) was initiated to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of the drug. The study was designed as a randomized, double-blind, placebo-controlled trial. The third part of the study was intended to assess the antiviral efficacy in patients with chronic HCV, including those with genotype 1 or 3, with optional cohorts for genotypes 1-6. However, this trial was terminated.

This compound Clinical Trial Workflow Planned Phase 1 Clinical Trial Workflow for this compound (NCT03253471) Part1 Part 1: Single Ascending Doses Healthy Volunteers Part2 Part 2: Multiple Ascending Doses Healthy Volunteers Part1->Part2 Part3 Part 3: Multiple Ascending Doses HCV-infected Patients (GT1, GT3, optional GT1-6) Part2->Part3 Endpoints Primary Endpoints: - Safety & Tolerability - Pharmacokinetics Secondary Endpoint (Part 3): - Antiviral Activity (HCV RNA reduction) Part3->Endpoints Termination Trial Terminated Part3->Termination

Planned workflow of the terminated this compound Phase 1 trial.

A Strategic Discontinuation

The discontinuation of this compound's development appears to be a casualty of market dynamics rather than a reflection of the compound's potential. In 2014, Johnson & Johnson acquired Alios BioPharma for approximately $1.75 billion, gaining a portfolio of antiviral candidates, including those for HCV. However, by 2017, the therapeutic landscape for HCV had been revolutionized by the approval of several highly effective DAA combination therapies, leading to cure rates exceeding 95% for most patients. This crowded and increasingly competitive market prompted Johnson & Johnson to shift its research and development focus towards areas with higher unmet medical needs, such as hepatitis B virus (HBV) infection. Consequently, the development of its HCV pipeline, including this compound, was deprioritized.

Lack of Comparative Efficacy Data

Due to the early termination of the clinical trial, no clinical data on the efficacy of this compound against different HCV genotypes and subtypes is publicly available. While preclinical studies were promising, detailed in vitro efficacy data comparing this compound's activity across a comprehensive panel of HCV genotypes has not been published. Therefore, a direct comparison of this compound's performance with other approved HCV drugs, as outlined in the table below for context, cannot be made.

Drug Class Example Drugs Mechanism of Action General Genotype Coverage
NS5B Polymerase Inhibitors (Nucleo(t)ide) SofosbuvirChain terminationPangenotypic
NS5B Polymerase Inhibitors (Non-Nucleoside) DasabuvirAllosteric inhibitionGenotype 1
NS5A Inhibitors Ledipasvir, Velpatasvir, PibrentasvirInhibits viral replication and assemblyPangenotypic (Velpatasvir, Pibrentasvir) or Genotype specific (Ledipasvir)
NS3/4A Protease Inhibitors Glecaprevir, Grazoprevir, VoxilaprevirInhibits viral protein processingPangenotypic (Glecaprevir, Voxilaprevir) or Genotype specific (Grazoprevir)

Experimental Protocols

Although no clinical data for this compound is available, the standard methodologies for evaluating the efficacy of anti-HCV drugs are well-established.

HCV Replicon Assay

This in vitro system is crucial for the initial screening and characterization of HCV inhibitors.

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) that support HCV replication are cultured.

  • Replicon Transfection: Cells are transfected with an HCV replicon, which is a self-replicating RNA molecule containing the non-structural proteins of HCV (including NS5B) and a reporter gene (e.g., luciferase).

  • Drug Treatment: The transfected cells are treated with serial dilutions of the antiviral compound (e.g., this compound).

  • Efficacy Measurement: After a set incubation period (e.g., 72 hours), the level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase signal).

  • Data Analysis: The 50% effective concentration (EC50) is calculated, representing the drug concentration required to inhibit 50% of HCV replication. This can be performed using replicons derived from different HCV genotypes to assess genotype-specific activity.

Phase 1 Clinical Trial Protocol for Antiviral Activity (as planned for this compound)
  • Patient Population: Enrollment of treatment-naive patients with chronic HCV infection of specific genotypes.

  • Dosing: Administration of multiple ascending doses of the investigational drug or placebo for a defined period (e.g., 7 days).

  • Viral Load Monitoring: Frequent measurement of plasma HCV RNA levels (viral load) using a sensitive quantitative assay (e.g., RT-PCR) at baseline, during treatment, and post-treatment.

  • Primary Efficacy Endpoint: The primary measure of antiviral activity is the mean maximum reduction in HCV RNA from baseline.

  • Safety and Pharmacokinetic Assessments: Comprehensive monitoring of adverse events, clinical laboratory tests, and measurement of drug concentrations in the blood over time.

Benchmarking AL-611 Against the Standard of Care for Hepatitis C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of hepatitis C virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), which now form the cornerstone of curative therapy. This guide provides a comprehensive benchmark of the investigational agent AL-611 against the current standard of care for HCV. It is critical to note that "this compound" has been used to refer to two distinct investigational compounds with different mechanisms of action:

  • Alisporivir (DEB-025): A host-targeting antiviral agent that inhibits cyclophilin A.

  • This compound (NS5B Polymerase Inhibitor): A nucleoside analogue inhibitor of the HCV NS5B polymerase.

This guide will address both compounds, comparing their performance, where data is available, against the current, highly effective DAA regimens.

Executive Summary

The current standard of care for hepatitis C, utilizing combinations of direct-acting antivirals, achieves cure rates (Sustained Virologic Response, SVR) of over 95% with a favorable safety profile and short treatment durations.[1][2][3] Alisporivir, a host-targeting agent, showed promise in clinical trials but its development for HCV was halted due to serious safety concerns, specifically pancreatitis.[4] The nucleoside polymerase inhibitor this compound is in the early stages of clinical development, and as such, a direct comparison of its efficacy and safety with the established standard of care is not yet possible. Preclinical data suggests potent antiviral activity.

Data Presentation: Comparative Tables

Table 1: Mechanism of Action

Compound/Regimen Drug Class Mechanism of Action
Alisporivir (this compound) Host-Targeting Antiviral (Cyclophilin Inhibitor)Binds to the host protein cyclophilin A, a peptidyl-prolyl isomerase, disrupting its interaction with the HCV NS5A protein, which is essential for viral replication.[5][6][7]
This compound Direct-Acting Antiviral (NS5B Polymerase Inhibitor)A prodrug of a guanosine nucleotide analogue that, when metabolized to its active triphosphate form, acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), thus inhibiting viral RNA replication.[8][9]
Glecaprevir/Pibrentasvir Direct-Acting Antivirals (NS3/4A Protease Inhibitor + NS5A Inhibitor)Glecaprevir inhibits the NS3/4A protease, preventing the cleavage of the HCV polyprotein. Pibrentasvir inhibits the NS5A protein, which is crucial for viral RNA replication and virion assembly.[5][10][11]
Sofosbuvir/Velpatasvir Direct-Acting Antivirals (NS5B Polymerase Inhibitor + NS5A Inhibitor)Sofosbuvir is a nucleotide analogue prodrug that inhibits the NS5B polymerase. Velpatasvir inhibits the NS5A protein, disrupting viral replication and assembly.[4][12][13]

Table 2: Efficacy Data (Sustained Virologic Response - SVR)

Compound/Regimen Clinical Trial Phase Patient Population SVR12/24 Rate
Alisporivir (with Peginterferon + Ribavirin) Phase 3 (ESSENTIAL II)Treatment-naïve, HCV Genotype 169% (overall Alisporivir groups) vs. 53% (placebo + PR)[12]
Alisporivir (with Ribavirin) Phase 2b (VITAL-1)Treatment-naïve, HCV Genotype 2 or 388% (SVR12) in an interferon-free regimen[11]
This compound (NS5B Polymerase Inhibitor) Phase 1Healthy Volunteers and HCV PatientsEfficacy data not yet publicly available.
Glecaprevir/Pibrentasvir Phase 3 (Multiple Trials)Treatment-naïve, non-cirrhotic, all genotypes>95% (SVR12) with an 8-week regimen[14][15]
Sofosbuvir/Velpatasvir Phase 3 (ASTRAL-1)Treatment-naïve and experienced, all genotypes, with and without compensated cirrhosis98% (SVR12) with a 12-week regimen[3]

Table 3: Safety and Tolerability

Compound/Regimen Common Adverse Events Serious Adverse Events of Note
Alisporivir Hyperbilirubinemia (generally not associated with liver toxicity), anemia, thrombocytopenia.[5][7][12]Pancreatitis (including one fatal case), leading to clinical hold by the FDA. [4]
This compound (NS5B Polymerase Inhibitor) Safety profile in HCV patients not yet publicly available.Not yet known.
Glecaprevir/Pibrentasvir Headache, fatigue, nausea.[6][14]Rare cases of hepatic decompensation in patients with advanced liver disease.[10]
Sofosbuvir/Velpatasvir Headache, fatigue.[4]Serious symptomatic bradycardia when co-administered with amiodarone.[9]

Experimental Protocols

Alisporivir (ESSENTIAL II - Phase 3 Trial)

This was a double-blind, randomized, placebo-controlled study in treatment-naïve patients with chronic HCV genotype 1 infection. Patients received either Alisporivir (600 mg once daily or 400 mg twice daily) in combination with peginterferon-α2a and ribavirin (PR), or placebo plus PR. The primary endpoint was Sustained Virologic Response 12 weeks after treatment completion (SVR12).[16] Due to a partial clinical hold by the FDA, Alisporivir treatment was discontinued, and patients completed therapy with PR alone.[12][16]

This compound (NS5B Polymerase Inhibitor) - (NCT03253471 - Phase 1 Trial)

This is a randomized, double-blind, placebo-controlled, 3-part study to assess the safety, tolerability, pharmacokinetics, and antiviral activity of orally administered this compound. The study includes healthy volunteers and patients with chronic HCV infection. The protocol involves single ascending doses and multiple ascending doses in healthy volunteers, followed by administration to HCV-infected patients to evaluate antiviral efficacy.[17]

Glecaprevir/Pibrentasvir (EXPEDITION-8 - Phase 3b Trial)

This was a single-arm, multicenter, open-label study in treatment-naïve adults with chronic HCV genotypes 1-6 and compensated cirrhosis. Patients received a fixed-dose combination of glecaprevir (300 mg)/pibrentasvir (120 mg) once daily for 8 weeks. The primary efficacy endpoint was the SVR12 rate. Safety was also assessed throughout the study.[15]

Sofosbuvir/Velpatasvir (ASTRAL-1 - Phase 3 Trial)

This was a randomized, double-blind, placebo-controlled trial in patients with HCV genotypes 1, 2, 4, 5, or 6. Patients received a fixed-dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) once daily for 12 weeks. The primary endpoint was SVR12.[3]

Mandatory Visualization

HCV_Lifecycle_and_Drug_Targets cluster_host_cell Hepatocyte (Host Cell) cluster_drugs Therapeutic Intervention Points Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release DAA_NS3_4A Glecaprevir (NS3/4A Protease Inhibitor) DAA_NS3_4A->Translation Inhibits polyprotein processing DAA_NS5A Pibrentasvir / Velpatasvir (NS5A Inhibitor) DAA_NS5A->Replication Inhibits replication complex formation DAA_NS5B Sofosbuvir / this compound (NS5B Polymerase Inhibitor) DAA_NS5B->Replication Inhibits RNA synthesis Host_Target Alisporivir (Cyclophilin A Inhibitor) Host_Target->Replication Disrupts host-virus interaction Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (if applicable) Screening->Randomization Treatment Treatment Period (Drug Administration) Randomization->Treatment Monitoring On-Treatment Monitoring (Safety & Efficacy) Treatment->Monitoring EOT End of Treatment (EOT) Monitoring->EOT FollowUp Post-Treatment Follow-up EOT->FollowUp SVR Sustained Virologic Response (SVR) Assessment FollowUp->SVR Drug_Development_Status cluster_soc Standard of Care cluster_alisporivir Alisporivir (this compound) cluster_ns5b This compound (NS5B Inhibitor) DAAs DAA Regimens (Glecaprevir/Pibrentasvir, Sofosbuvir/Velpatasvir) Approved Approved & Widely Used (>95% Cure Rate) DAAs->Approved Alisporivir Alisporivir Halted Development for HCV Halted (Safety Concerns - Pancreatitis) Alisporivir->Halted NS5B_Inhibitor This compound (NS5B Inhibitor) Early_Dev Early Clinical Development (Phase 1) NS5B_Inhibitor->Early_Dev

References

AL-611 In Vivo Efficacy: A Comparative Guide to Nucleotide Inhibitors for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational nucleotide inhibitor AL-611 against other established nucleotide inhibitors for the treatment of Hepatitis C Virus (HCV). This document summarizes available data, outlines experimental methodologies, and visualizes key biological and experimental processes.

Due to the limited availability of public data from direct comparative in vivo studies of this compound against other nucleotide inhibitors, this guide focuses on the available preclinical data for this compound and places it in the context of other well-established HCV NS5B polymerase inhibitors. The development of this compound for HCV was discontinued for strategic reasons, which has limited the amount of publicly accessible efficacy data.

Executive Summary

This compound is a phosphoramidate prodrug of a guanosine nucleotide analogue designed to inhibit the Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme for viral replication.[1][2] Preclinical data demonstrates that this compound exhibits potent in vitro activity in HCV replicon systems and leads to high concentrations of its active triphosphate form in the liver of animal models.[1][3] While direct in vivo comparative efficacy data against other nucleotide inhibitors like sofosbuvir is not publicly available, the existing information allows for a preliminary comparison based on mechanism of action and preclinical profiles.

Mechanism of Action: Nucleotide Inhibitors

Nucleotide inhibitors are a class of antiviral drugs that mimic natural nucleotides.[3] Once administered, these prodrugs are metabolized within the host cell to their active triphosphate form. This active form is then incorporated into the growing viral RNA chain by the viral polymerase (in the case of HCV, the NS5B polymerase). This incorporation leads to chain termination, thereby halting viral replication. The general mechanism is illustrated in the signaling pathway diagram below.

Nucleotide Inhibitor Mechanism of Action cluster_cell Hepatocyte Prodrug Prodrug Nucleoside Monophosphate Nucleoside Monophosphate Prodrug->Nucleoside Monophosphate Metabolism Nucleoside Diphosphate Nucleoside Diphosphate Nucleoside Monophosphate->Nucleoside Diphosphate Phosphorylation Active Triphosphate Active Triphosphate Nucleoside Diphosphate->Active Triphosphate Phosphorylation NS5B Polymerase NS5B Polymerase Active Triphosphate->NS5B Polymerase Incorporation HCV RNA Replication HCV RNA Replication HCV RNA Replication->NS5B Polymerase Chain Termination Chain Termination NS5B Polymerase->Chain Termination

Caption: Mechanism of action of nucleotide inhibitors.

Comparative Data

Direct comparative in vivo efficacy studies between this compound and other nucleotide inhibitors in HCV animal models have not been published. However, in vitro data for this compound is available and can be contextualized with the known profiles of other inhibitors.

In Vitro Activity

The following table summarizes the reported in vitro activity of this compound in an HCV replicon assay.

CompoundTargetAssayEC50 (nM)Reference
This compound HCV NS5B PolymeraseHCV Replicon Assay5[1][3]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

This potent in vitro activity is a key indicator of the potential antiviral efficacy of this compound. For comparison, other nucleotide inhibitors that have progressed to clinical use, such as sofosbuvir, have also demonstrated potent low nanomolar to sub-nanomolar activity in similar replicon assays.

Preclinical Pharmacokinetics

A lead compound related to this compound demonstrated high levels of the active nucleoside 5'-triphosphate in in vitro studies with primary human hepatocytes and, importantly, in vivo in the livers of dogs following oral administration.[1][3] This liver-targeting is a crucial feature for treating a hepatotropic virus like HCV, as it maximizes the concentration of the active drug at the site of infection while minimizing potential systemic toxicity.

Experimental Protocols

Due to the absence of published in vivo efficacy studies for this compound, a specific experimental protocol cannot be provided. However, a general methodology for evaluating the in vivo efficacy of an anti-HCV nucleotide inhibitor in a humanized mouse model is described below. This model is considered a standard for preclinical evaluation of HCV therapeutics.

In Vivo Efficacy Assessment in Humanized Mice

Objective: To determine the antiviral efficacy of a test compound (e.g., this compound) in mice with humanized livers infected with HCV.

Animal Model: Immunodeficient mice (e.g., uPA/SCID or FRG mice) transplanted with human hepatocytes. These mice support HCV infection and replication.

Experimental Workflow:

  • Animal Preparation: Recipient mice are transplanted with primary human hepatocytes. Engraftment is confirmed by measuring human albumin levels in the mouse serum.

  • HCV Infection: Once a sufficient level of human hepatocyte engraftment is achieved, the mice are infected with a well-characterized HCV strain (e.g., patient-derived isolates or cell culture-adapted strains).

  • Baseline Viral Load: After a period to allow for the establishment of a stable infection, baseline HCV RNA levels in the serum are determined using quantitative reverse transcription polymerase chain reaction (qRT-PCR).

  • Treatment Administration: Mice are randomized into treatment and vehicle control groups. The test compound is administered orally at various dose levels for a defined treatment period (e.g., 7-14 days).

  • Monitoring: During the treatment period, blood samples are collected at regular intervals to monitor HCV RNA levels. Body weight and general health of the animals are also monitored.

  • Endpoint Analysis: At the end of the treatment period, final viral load is measured. Liver tissue may also be collected for analysis of intracellular drug metabolite concentrations and viral RNA levels.

Data Analysis: The primary efficacy endpoint is the reduction in serum HCV RNA levels (log10 IU/mL) in the treated groups compared to the vehicle control group.

In Vivo Efficacy Workflow Human Hepatocyte\nTransplantation Human Hepatocyte Transplantation HCV Infection HCV Infection Human Hepatocyte\nTransplantation->HCV Infection Baseline Viral Load\nMeasurement Baseline Viral Load Measurement HCV Infection->Baseline Viral Load\nMeasurement Randomization Randomization Baseline Viral Load\nMeasurement->Randomization Treatment Group\n(Compound) Treatment Group (Compound) Randomization->Treatment Group\n(Compound) Control Group\n(Vehicle) Control Group (Vehicle) Randomization->Control Group\n(Vehicle) Daily Dosing Daily Dosing Treatment Group\n(Compound)->Daily Dosing Control Group\n(Vehicle)->Daily Dosing Viral Load Monitoring Viral Load Monitoring Daily Dosing->Viral Load Monitoring Endpoint Analysis Endpoint Analysis Viral Load Monitoring->Endpoint Analysis

Caption: Representative workflow for in vivo efficacy studies.

Conclusion

References

A Structural Showdown: AL-611 Versus Other NS5B Polymerase Inhibitors in the Fight Against HCV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structural and performance characteristics of AL-611, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, against other prominent NS5B inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation antiviral therapies.

The HCV NS5B polymerase, an RNA-dependent RNA polymerase, is a critical enzyme for the replication of the viral genome, making it a prime target for antiviral drug development. Inhibitors of NS5B are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). This compound falls into the category of guanosine nucleotide analogues, acting as a chain terminator after its incorporation into the growing RNA strand by the NS5B polymerase. In contrast, NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its activity.

Performance Comparison of NS5B Polymerase Inhibitors

The following table summarizes the in vitro efficacy of this compound and other notable NS5B inhibitors. It is important to note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary between studies due to different assay conditions, cell lines, and virus genotypes used.

InhibitorClassBinding SiteTarget Genotype(s)IC50 (nM)EC50 (nM)
This compound Nucleoside Inhibitor (Guanosine analogue)Active SitePan-genotypic (data for specific genotypes may vary)130 (as triphosphate)5
Sofosbuvir (GS-7977) Nucleotide Inhibitor (Uridine analogue)Active SitePan-genotypic700 - 2600 (as triphosphate)[1]40-135
Dasabuvir (ABT-333) Non-Nucleoside InhibitorPalm IGenotype 12.2 - 10.7[2][3]1.8 (GT1b), 7.7 (GT1a)[2][3][4]
Beclabuvir (BMS-791325) Non-Nucleoside InhibitorThumb IGenotypes 1, 3, 4, 5< 28[5][6][7]3 (GT1a), 6 (GT1b)[5]
Deleobuvir (BI 207127) Non-Nucleoside InhibitorThumb IGenotype 1-11 (GT1b), 23 (GT1a)[8]
Lomibuvir (VX-222) Non-Nucleoside InhibitorThumb IIGenotype 1--
Setrobuvir (ANA598) Non-Nucleoside InhibitorPalm IIGenotype 1--

Note: IC50 values for nucleoside/nucleotide inhibitors are often reported for their active triphosphate form, while EC50 values are determined in cell-based replicon assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison of NS5B inhibitors.

HCV NS5B Polymerase Assay (IC50 Determination)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (purified)

  • RNA template/primer (e.g., poly(A)/oligo(dT))

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Scintillation counter or filter-binding apparatus

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template/primer, and all rNTPs except the radiolabeled one.

  • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the reaction by adding the recombinant NS5B polymerase and the radiolabeled rNTP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA) and collect it on a filter membrane.

  • Wash the filter to remove unincorporated radiolabeled rNTPs.

  • Quantify the amount of incorporated radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV Replicon Assay (EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics).

  • Test compounds (dissolved in DMSO).

  • Luciferase assay reagent (if using a luciferase reporter).

  • Cell viability assay reagent (e.g., MTS or CellTiter-Glo).

Procedure:

  • Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (or DMSO as a vehicle control).

  • Incubate the cells for a specific period (e.g., 48-72 hours).

  • For luciferase reporter replicons:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

    • In a parallel plate, measure cell viability to assess the cytotoxicity of the compounds.

  • For neomycin-selectable replicons:

    • After the initial treatment period, replace the medium with fresh medium containing G418 (a neomycin analog) to select for cells in which the replicon is actively replicating.

    • After a selection period (e.g., 2-3 weeks), stain the remaining cell colonies (e.g., with crystal violet) and quantify them.

  • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The CC50 (50% cytotoxic concentration) is determined from the cell viability data.

Structural Comparison and Binding Sites

The diverse chemical structures of NS5B inhibitors are reflected in their different binding sites on the polymerase enzyme. Understanding these binding sites is crucial for structure-based drug design and for predicting and overcoming drug resistance.

NS5B_Inhibitor_Binding_Sites cluster_NS5B HCV NS5B Polymerase cluster_Inhibitors Inhibitor Classes Active_Site Active Site (Palm Domain) Nucleoside/Nucleotide Inhibitors (NIs) bind here, mimicking natural substrates and causing chain termination. Thumb_I Thumb Domain I Non-Nucleoside Inhibitors (NNIs) bind to this allosteric site. Thumb_II Thumb Domain II Another allosteric pocket for NNIs. Palm_I Palm Domain I An allosteric binding site for NNIs. Palm_II Palm Domain II A distinct allosteric pocket within the palm domain for NNIs. AL611 This compound AL611->Active_Site Sofosbuvir Sofosbuvir Sofosbuvir->Active_Site Beclabuvir Beclabuvir Beclabuvir->Thumb_I Deleobuvir Deleobuvir Deleobuvir->Thumb_I Lomibuvir Lomibuvir Lomibuvir->Thumb_II Dasabuvir Dasabuvir Dasabuvir->Palm_I Setrobuvir Setrobuvir Setrobuvir->Palm_II

Caption: Binding sites of various inhibitors on the HCV NS5B polymerase.

The diagram above illustrates the distinct binding locations of different classes of NS5B inhibitors. This compound, as a nucleoside inhibitor, targets the highly conserved active site within the palm domain. This is in contrast to the non-nucleoside inhibitors which bind to one of at least four known allosteric sites located in the thumb and palm domains of the enzyme. The diversity of these allosteric pockets has allowed for the development of a wide range of NNIs with different chemical scaffolds.

Conclusion

This compound represents a potent nucleoside inhibitor of the HCV NS5B polymerase with low nanomolar efficacy in cell-based assays. Its mechanism of action, targeting the enzymatic active site, is distinct from the allosteric inhibition of NNIs. The structural and mechanistic diversity among NS5B inhibitors provides multiple avenues for therapeutic intervention and the potential for combination therapies to enhance efficacy and combat the emergence of drug resistance. The provided experimental protocols and comparative data serve as a valuable resource for the continued research and development of novel anti-HCV agents.

References

Safety Operating Guide

Navigating the Disposal of AL-611: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Waste Profile of AL-611

Given that this compound is a biologically active compound, it should be treated as potentially hazardous waste. Unused, expired, or contaminated this compound, along with any materials that have come into contact with it (e.g., gloves, vials, bench paper), must be segregated from general laboratory waste.

Key Principles for Disposal:

  • Avoid Sink and Trash Disposal: Never dispose of this compound down the drain or in the regular trash.[1][2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[3][4]

  • Segregation is Crucial: this compound waste should be collected in dedicated, clearly labeled, and sealed containers.[5][6][7]

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols.[8] They can provide guidance on waste container types, labeling requirements, and pickup schedules.

Step-by-Step Disposal Procedure for this compound

The following steps outline a general procedure for the safe disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: Collect all materials contaminated with this compound, such as gloves, absorbent pads, and empty vials, in a designated, leak-proof container lined with a durable plastic bag.[7] This container must be clearly labeled as "Hazardous Waste" and should specify "this compound Solid Waste."

  • Liquid Waste: Unused or expired solutions of this compound should be collected in a separate, shatter-resistant container, also clearly labeled as "Hazardous Waste" with the chemical name "this compound Liquid Waste."[5][7] Do not mix with other chemical waste streams unless explicitly approved by your EHS department.

  • Sharps: Any needles or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

2. Container Management:

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.[5][6]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9] This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure that incompatible waste types are segregated to prevent reactions.[9]

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[1][6][9] Regularly inspect containers for any signs of leakage or degradation.

3. Waste Pickup and Disposal:

  • Contact EHS: Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), contact your EHS department to arrange for a hazardous waste pickup.[6][8]

  • Professional Disposal: The EHS department will ensure that the waste is transported to a licensed hazardous waste disposal facility.[3][10] The most common method for treating pharmaceutical waste is incineration.[3]

Quantitative Data Summary

In the absence of specific data for this compound, the following table provides general guidelines for hazardous waste accumulation in a laboratory setting, based on typical institutional policies.

ParameterGuidelineSource
Maximum Accumulation Volume (SAA) 55 gallons of hazardous waste[6]
Maximum Accumulation for Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[6]
Container Closure Must be closed at all times except when adding waste[1][6][9]
Storage Time Limit (SAA) Up to 1 year for partially filled containers[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.

cluster_0 This compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Storage & Management cluster_3 Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Sharp Waste? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharp_container Collect in Sharps Container is_sharp->sharp_container Yes store_saa Store in Designated Satellite Accumulation Area is_sharp->store_saa No solid_container->store_saa liquid_container->store_saa sharp_container->store_saa container_full Container Full or Time Limit Reached? store_saa->container_full container_full->store_saa No contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes disposal Professional Disposal via Licensed Facility contact_ehs->disposal

This compound Waste Disposal Workflow

By adhering to these general yet critical safety and logistical procedures, researchers can ensure the responsible handling and disposal of investigational compounds like this compound, thereby protecting both laboratory personnel and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.